molecular formula C21H24Cl3N3O B10788271 SAR7334 hydrochloride

SAR7334 hydrochloride

Cat. No.: B10788271
M. Wt: 440.8 g/mol
InChI Key: LFMYIKNZNTZSJX-IQJQELQDSA-N
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Description

SAR7334 hydrochloride is a useful research compound. Its molecular formula is C21H24Cl3N3O and its molecular weight is 440.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O.2ClH/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25;;/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2;2*1H/t16-,19-,21-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMYIKNZNTZSJX-IQJQELQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of SAR7334 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAR7334 hydrochloride is a potent and highly selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel. Its mechanism of action is centered on the direct blockade of TRPC6-mediated calcium (Ca²⁺) influx, a critical signaling event implicated in various pathophysiological processes, including kidney disease and pulmonary hypertension. This document provides a comprehensive overview of the molecular action, pharmacological profile, key experimental validations, and relevant signaling pathways associated with this compound.

Core Mechanism of Action

SAR7334 is a small molecule inhibitor that belongs to the aminoindanol (B8576300) class of compounds. Its primary pharmacological action is the direct, potent, and selective inhibition of the TRPC6 ion channel. TRPC6 is a non-selective cation channel, permeable to Ca²⁺ and Na⁺, which is activated by diacylglycerol (DAG), a second messenger produced downstream of Gq/11 protein-coupled receptor (GPCR) and phospholipase C (PLC) activation.

By binding to the TRPC6 channel, SAR7334 effectively blocks the channel pore, preventing the influx of cations, most notably Ca²⁺, into the cell. This action curtails the rise in intracellular Ca²⁺ concentration that would normally follow TRPC6 activation, thereby inhibiting the downstream cellular responses. This targeted blockade has been demonstrated in various cell types, including podocytes and pulmonary artery smooth muscle cells (PASMCs).

Quantitative Pharmacological Data

The potency and selectivity of SAR7334 have been rigorously characterized using both intracellular Ca²⁺ measurement assays and gold-standard whole-cell patch-clamp electrophysiology. The data consistently demonstrate high potency for TRPC6 with significant selectivity over other TRPC channel family members.

Target ChannelAssay TypeParameterValue (nM)Reference(s)
TRPC6 Whole-Cell Patch-ClampIC₅₀7.9[1][2][3][4]
TRPC6 Ca²⁺ Influx AssayIC₅₀9.5[1][2][3][4]
TRPC3 Ca²⁺ Influx AssayIC₅₀282[1][2][3][4]
TRPC7 Ca²⁺ Influx AssayIC₅₀226[1][2][3][4]
TRPC4 Ca²⁺ Influx AssayEffectNot Affected[1][2][3][4]
TRPC5 Ca²⁺ Influx AssayEffectNot Affected[1][2][3][4]

Key Signaling Pathways and Visualizations

SAR7334 modulates critical signaling pathways by blocking TRPC6-mediated Ca²⁺ entry. The following diagrams illustrate its action in two well-characterized contexts: Angiotensin II signaling in kidney podocytes and hypoxic pulmonary vasoconstriction.

G cluster_0 AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 ROS ROS (via NADPH Oxidase) AT1R->ROS activates PLC PLC Gq11->PLC TRPC6 TRPC6 Channel PLC->TRPC6 activates via DAG ROS->TRPC6 sensitizes Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin Injury Podocyte Injury & Proteinuria Ca_Influx->Injury NFAT_dephos NFAT Dephosphorylation Calcineurin->NFAT_dephos NFAT_nuc NFAT Nuclear Translocation NFAT_dephos->NFAT_nuc TRPC6_exp Increased TRPC6 Expression NFAT_nuc->TRPC6_exp positive feedback TRPC6_exp->TRPC6 SAR7334 SAR7334 SAR7334->TRPC6 INHIBITS

Caption: SAR7334 action on Angiotensin II signaling in podocytes.

G cluster_1 Hypoxia Alveolar Hypoxia ROS_HPV ROS Generation Hypoxia->ROS_HPV PLC_HPV PLC Activation ROS_HPV->PLC_HPV DAG DAG Accumulation PLC_HPV->DAG TRPC6_HPV TRPC6 Channel (in PASMC) DAG->TRPC6_HPV activates Ca_Influx_HPV Ca²⁺ Influx TRPC6_HPV->Ca_Influx_HPV Contraction Smooth Muscle Contraction Ca_Influx_HPV->Contraction HPV Hypoxic Pulmonary Vasoconstriction Contraction->HPV SAR7334_HPV SAR7334 SAR7334_HPV->TRPC6_HPV INHIBITS

Caption: SAR7334 action on the Hypoxic Pulmonary Vasoconstriction (HPV) pathway.

G cluster_2 Lib Chemical Library Screening CaAssay Hit Identification (Ca²⁺ Influx Assay) Lib->CaAssay Patch Potency & Selectivity (Patch-Clamp) CaAssay->Patch ExVivo Physiological Validation (Isolated Perfused Lung) Patch->ExVivo InVivo PK & In Vivo Models (SHR, etc.) ExVivo->InVivo

References

An In-depth Technical Guide to SAR7334 Hydrochloride: A Potent TRPC6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR7334 hydrochloride is a potent and highly selective small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion-induced lung edema. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, detailed experimental protocols for its characterization, and its effects on relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug discovery.

Core Compound Information

PropertyValue
Chemical Name 4-[[(1R,2R)-2-[(3R)-3-Amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile dihydrochloride
Molecular Formula C₂₁H₂₂ClN₃O · 2HCl
Molecular Weight 440.8 g/mol
CAS Number 1333207-63-8
Primary Target Transient Receptor Potential Canonical 6 (TRPC6)
Mechanism of Action Blocks TRPC6-mediated Ca²⁺ influx.[1][2][3]
Formulation Crystalline solid.[4][5]

Pharmacological Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for the TRPC6 channel with excellent selectivity over other TRPC isoforms.

TargetAssay TypeIC₅₀ (nM)Reference(s)
TRPC6 Whole-cell patch-clamp7.9[1][3][6]
TRPC6 Ca²⁺ influx assay9.5[1][3][6][7]
TRPC3 Ca²⁺ influx assay282[1][3][6][7]
TRPC7 Ca²⁺ influx assay226[1][3][6][7]
TRPC4 Ca²⁺ influx assay>10,000[1][3][6][7]
TRPC5 Ca²⁺ influx assay>10,000[1][3][6][7]
In Vivo Pharmacokinetics

Pharmacokinetic studies in male Sprague Dawley rats have shown that SAR7334 is suitable for chronic oral administration.[6][8]

ParameterValue (at 10 mg/kg, p.o.)Reference(s)
Administration Route Oral (p.o.)[8]
Animal Model Male Sprague Dawley rats[5]
Suitability Suitable for chronic oral administration[6][8]

Signaling Pathway

This compound exerts its effects by inhibiting the TRPC6 channel, which plays a crucial role in calcium signaling. In the context of hypoxic pulmonary vasoconstriction (HPV), hypoxia leads to the accumulation of diacylglycerol (DAG). DAG, in turn, activates TRPC6 channels on the plasma membrane of pulmonary artery smooth muscle cells, leading to an influx of Ca²⁺. This increase in intracellular calcium triggers vasoconstriction. SAR7334 directly blocks this Ca²⁺ influx through TRPC6.

TRPC6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pulmonary Artery Smooth Muscle Cell Hypoxia Hypoxia PLC Phospholipase C (PLC) Hypoxia->PLC activates DAG Diacylglycerol (DAG) PLC->DAG produces TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx mediates Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction leads to SAR7334 SAR7334 Hydrochloride SAR7334->TRPC6 inhibits

TRPC6 signaling pathway in hypoxic pulmonary vasoconstriction.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPC6 Inhibition

This protocol is designed to measure TRPC6 channel currents in a heterologous expression system (e.g., HEK293 cells) and assess the inhibitory effect of this compound.

Patch_Clamp_Workflow cluster_prep Cell & Solution Preparation cluster_recording Electrophysiological Recording cluster_experiment Compound Application & Data Acquisition Cell_Culture 1. Culture TRPC6-expressing HEK293 cells on coverslips Pipette_Prep 2. Fabricate patch pipettes (3-5 MΩ resistance) Solutions 3. Prepare intracellular and extracellular solutions Seal 4. Form a gigaohm seal (>1 GΩ) on a single cell Whole_Cell 5. Rupture membrane to achieve whole-cell configuration Seal->Whole_Cell Baseline 6. Record baseline currents (holding potential -60 mV) Whole_Cell->Baseline Activation 7. Perfuse with TRPC6 agonist (e.g., 100 µM OAG) Inhibition 8. Apply SAR7334 at various concentrations Activation->Inhibition Data_Analysis 9. Measure current inhibition and calculate IC₅₀ Inhibition->Data_Analysis Fura2_Assay_Workflow cluster_prep Cell & Dye Preparation cluster_experiment Compound Incubation & Measurement cluster_analysis Data Analysis Cell_Seeding 1. Seed TRPC6-expressing cells in a 96-well plate Dye_Loading 2. Incubate cells with Fura-2 AM (e.g., 1-5 µM for 30-60 min) Cell_Seeding->Dye_Loading Wash 3. Wash cells to remove extracellular dye Dye_Loading->Wash Compound_Incubation 4. Incubate with SAR7334 or vehicle Baseline_Reading 5. Record baseline fluorescence (Ex: 340/380nm, Em: 510nm) Compound_Incubation->Baseline_Reading Agonist_Stimulation 6. Add TRPC6 agonist (e.g., OAG) Baseline_Reading->Agonist_Stimulation Measurement 7. Record fluorescence changes Agonist_Stimulation->Measurement Ratio_Calculation 8. Calculate the 340/380nm fluorescence ratio Inhibition_Analysis 9. Determine the % inhibition and calculate IC₅₀ Ratio_Calculation->Inhibition_Analysis

References

SAR7334 Hydrochloride: A Technical Guide to its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism of action and related signaling pathways are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the formal name 4-[[(1R,2R)-2-[(3R)-3-amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chloro-benzonitrile, dihydrochloride.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1333207-63-8[1]
Molecular Formula C₂₁H₂₂ClN₃O · 2HCl[1]
Formula Weight 440.8 g/mol [1]
Appearance A crystalline solid[1]
Purity ≥98%[2]
Solubility DMF: 1 mg/mLDMSO: 15 mg/mLEthanol: 25 mg/mLEthanol:PBS (pH 7.2) (1:5): 0.16 mg/mLWater: 44.08 mg/mL (100 mM)DMSO: 44.08 mg/mL (100 mM)[1][2][3]
UV max (λ) 211, 254 nm[1][3]
SMILES N--INVALID-LINK--CN1[C@H]2--INVALID-LINK--C4=CC=CC=C4C2.Cl.Cl[1][3]
InChI Key LFMYIKNZNTZSJX-IQJQELQDSA-N[1][2]

Pharmacological Properties and Mechanism of Action

SAR7334 is a highly potent inhibitor of the TRPC6 channel.[1][4][5] Its primary mechanism of action is the blockade of TRPC6-mediated Ca²⁺ influx into cells.[2][4]

In Vitro Potency and Selectivity

The inhibitory activity of SAR7334 has been characterized against various TRPC channels, demonstrating significant selectivity for TRPC6.

TargetIC₅₀ (nM)Assay TypeReference
TRPC6 7.9Patch-clamp[1][4][5]
TRPC6 9.5Ca²⁺ influx[2]
TRPC3 282Ca²⁺ influx[2][4]
TRPC7 226Ca²⁺ influx[2][4]
TRPC4 No significant activityCa²⁺ influx[2][4]
TRPC5 No significant activityCa²⁺ influx[2][4]
Signaling Pathway

TRPC6 is a diacylglycerol (DAG)-sensitive cation channel. Its activation leads to an influx of Ca²⁺, which in turn triggers various downstream signaling cascades. SAR7334, by blocking this initial Ca²⁺ entry, can modulate these pathways.

TRPC6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates IP3R IP₃ Receptor IP3->IP3R Binds Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx SAR7334 SAR7334 SAR7334->TRPC6 Inhibits Downstream Downstream Signaling (e.g., Calcineurin-NFAT) Ca2_influx->Downstream Ca2_release Ca²⁺ Release IP3R->Ca2_release Ca2_release->Downstream

Caption: Simplified TRPC6 signaling pathway and the inhibitory action of SAR7334.

Key Experimental Protocols

Detailed methodologies for the characterization of SAR7334 are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from the methodology used to determine the IC₅₀ of SAR7334 on TRPC6 currents.[1][6]

Objective: To measure the inhibitory effect of SAR7334 on TRPC6 channel currents in a heterologous expression system.

Materials:

  • HEK293 cells stably expressing human TRPC6.

  • Patch pipettes (2-5 MΩ resistance).

  • Patch-clamp amplifier and data acquisition system.

  • External solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).

  • Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound stock solution in DMSO.

  • TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).

Procedure:

  • Plate HEK-TRPC6 cells onto glass coverslips 24-48 hours before the experiment.

  • Fabricate patch pipettes from borosilicate glass capillaries.

  • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Establish a giga-ohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPC6 currents.

  • Perfuse the cells with the external solution containing a TRPC6 agonist (e.g., 100 µM OAG) to activate the channels and record baseline currents.

  • Apply different concentrations of SAR7334 in the external solution containing the agonist.

  • Record the steady-state current at each concentration.

  • Wash out the compound to observe the reversibility of inhibition.

  • Analyze the data by normalizing the current at each SAR7334 concentration to the baseline current and fit the concentration-response curve to determine the IC₅₀ value.

Patch_Clamp_Workflow start Start cell_prep Plate HEK-TRPC6 cells start->cell_prep pipette_prep Prepare patch pipette with internal solution start->pipette_prep seal Form GΩ seal and establish whole-cell configuration cell_prep->seal pipette_prep->seal clamp Voltage clamp cell at -60 mV seal->clamp activate Perfuse with agonist (OAG) to activate TRPC6 clamp->activate record_base Record baseline currents activate->record_base apply_drug Apply SAR7334 at various concentrations record_base->apply_drug record_drug Record currents in the presence of SAR7334 apply_drug->record_drug washout Washout SAR7334 record_drug->washout analyze Analyze data and determine IC₅₀ washout->analyze end End analyze->end

Caption: Workflow for whole-cell patch-clamp experiments to assess SAR7334 activity.
Intracellular Calcium Influx Assay

This protocol describes a method to measure the effect of SAR7334 on TRPC6-mediated calcium influx.[1][6]

Objective: To quantify the inhibitory effect of SAR7334 on agonist-induced intracellular calcium elevation in TRPC6-expressing cells.

Materials:

  • HEK293 cells stably expressing human TRPC6.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound stock solution in DMSO.

  • TRPC6 agonist (e.g., OAG).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed HEK-TRPC6 cells into 96-well plates and grow to confluence.

  • Prepare the dye loading solution by diluting Fluo-4 AM and Pluronic F-127 in the assay buffer.

  • Remove the culture medium and add the dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • Wash the cells twice with the assay buffer.

  • Add different concentrations of SAR7334 to the wells and incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence reader and record a stable baseline fluorescence.

  • Add the TRPC6 agonist to all wells simultaneously using an automated dispenser.

  • Immediately start kinetic measurement of fluorescence intensity for at least 2 minutes.

  • Analyze the data by calculating the peak fluorescence response and normalizing it to the response in the absence of the inhibitor.

  • Fit the concentration-response data to determine the IC₅₀ value.

In Vivo and Ex Vivo Pharmacology

SAR7334 has been shown to be orally bioavailable and effective in preclinical models.[1][6] A key finding is its ability to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV).[1][2][6] In isolated perfused mouse lungs, SAR7334 dose-dependently reduces the increase in pulmonary arterial pressure induced by hypoxic ventilation.[1][6]

Hypoxic Pulmonary Vasoconstriction (HPV) and Oxidative Stress

Hypoxia in the lungs triggers a signaling cascade that involves TRPC6, leading to vasoconstriction to redirect blood flow to better-ventilated areas. This process is linked to oxidative stress. SAR7334's inhibition of TRPC6 can mitigate this response.

HPV_Pathway Hypoxia Alveolar Hypoxia ROS Increased ROS (Oxidative Stress) Hypoxia->ROS TRPC6_activation TRPC6 Activation ROS->TRPC6_activation Ca2_influx Ca²⁺ Influx into Pulmonary Artery Smooth Muscle Cells TRPC6_activation->Ca2_influx SAR7334 SAR7334 SAR7334->TRPC6_activation Inhibits Vasoconstriction Pulmonary Vasoconstriction (HPV) Ca2_influx->Vasoconstriction

Caption: Role of TRPC6 in hypoxic pulmonary vasoconstriction and its inhibition by SAR7334.

Therapeutic Potential and Future Directions

The potent and selective inhibition of TRPC6 by this compound makes it a valuable research tool for elucidating the physiological and pathophysiological roles of this ion channel. Its demonstrated efficacy in a model of hypoxic pulmonary vasoconstriction suggests potential therapeutic applications in conditions such as pulmonary hypertension.[1][6] Further research is warranted to explore its utility in other TRPC6-associated diseases, including certain kidney diseases and cancer.

Conclusion

This compound is a well-characterized, potent, and selective TRPC6 inhibitor. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this compound and investigating the therapeutic potential of TRPC6 channel modulation.

References

In-Depth Technical Guide: The Discovery and Synthesis of SAR7334 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel. This document details the scientific journey from initial screening to in-depth biological evaluation, offering valuable insights for researchers in pharmacology and drug development.

Introduction: Targeting TRPC6 in Disease

The Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel, has been implicated in the pathophysiology of a range of diseases, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion-induced lung edema.[1][2] Its role in mediating calcium influx in response to various stimuli makes it a compelling therapeutic target. The quest for potent and selective TRPC6 inhibitors led to the discovery of SAR7334, an aminoindanol (B8576300) derivative with promising pharmacological properties.[3]

Discovery of this compound

SAR7334 was identified through a rational drug design approach, involving the synthesis and screening of a library of potential TRPC channel inhibitors.[2][3] The screening process, which utilized measurements of intracellular Ca2+ levels, pinpointed SAR7334 as a highly potent inhibitor of the TRPC6 channel.[2]

Synthesis of this compound

A stereoselective synthesis of SAR7334 has been developed, commencing from indene (B144670) and proceeding through a four-step sequence. While the specific, detailed protocol is often found in supplementary materials of primary publications, the general synthetic strategy for related aminoindanol derivatives involves key steps such as nucleophilic substitution, carbonyl reduction, and O-alkylation/arylation.[3] The stereochemistry of the substituents on the indane five-membered ring is crucial for its inhibitory activity.[3]

Mechanism of Action and Selectivity

This compound is a potent and specific inhibitor of TRPC6 channels.[4] It effectively blocks TRPC6-mediated calcium (Ca2+) influx into cells.[1][2][5] The inhibitory activity of SAR7334 has been quantified using various experimental techniques, demonstrating its high affinity for TRPC6.

Data Presentation: Inhibitory Activity of SAR7334
ChannelAssay TypeIC50 (nM)Reference(s)
TRPC6 Ca2+ Influx9.5[1][2][5]
Patch-clamp7.9[1][2][5]
TRPC3 Ca2+ Influx282[1][2][5]
TRPC7 Ca2+ Influx226[1][2][5]
TRPC4 Ca2+ InfluxNot Affected[1][2][5]
TRPC5 Ca2+ InfluxNot Affected[1][2][5]

Pharmacological and Preclinical Characterization

Pharmacokinetic studies have indicated that SAR7334 is suitable for chronic oral administration.[1][2][5] In preclinical models, SAR7334 has been shown to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction in isolated perfused mouse lungs.[1][2][5] Notably, in a short-term study, SAR7334 did not alter the mean arterial pressure in spontaneously hypertensive rats, suggesting a potential therapeutic window for diseases where TRPC6 is dysregulated without causing significant cardiovascular side effects.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of SAR7334.

Measurement of Intracellular Calcium (Ca2+) Influx

This protocol is a generalized procedure based on common practices for measuring agonist-induced calcium influx in cells expressing TRPC channels.

Objective: To determine the inhibitory effect of SAR7334 on TRPC6-mediated Ca2+ influx.

Materials:

  • HEK293 cells stably expressing human TRPC6.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol (B13814) - OAG).

  • This compound.

  • Fluorescence plate reader (e.g., FLIPR system).

Procedure:

  • Cell Culture: Plate TRPC6-expressing HEK293 cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells gently with HBSS.

    • Add HBSS containing various concentrations of SAR7334 or vehicle (DMSO) to the wells.

    • Incubate for 10-20 minutes at room temperature.

  • Signal Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a set period.

    • Inject the TRPC6 agonist (e.g., OAG at a final concentration of 50 µM) to stimulate Ca2+ influx.

    • Continue to measure the fluorescence kinetically to capture the calcium response.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular Ca2+ concentration.

    • Calculate the percentage of inhibition for each concentration of SAR7334 relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a logistic function.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a framework for recording TRPC6 currents and assessing their inhibition by SAR7334.

Objective: To directly measure the effect of SAR7334 on TRPC6 ion channel currents.

Materials:

  • HEK293 cells expressing TRPC6.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • TRPC6 activator (e.g., 50 µM OAG).

  • This compound.

Procedure:

  • Cell Preparation: Plate TRPC6-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a high-resistance (gigaohm) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Record baseline currents.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

    • Perfuse the cell with the external solution containing the TRPC6 activator (OAG) to induce a stable inward current.

    • Once a stable current is achieved, apply different concentrations of SAR7334 via the perfusion system.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -70 mV) before and after the application of SAR7334.

    • Calculate the percentage of current inhibition for each concentration.

    • Determine the IC50 value from the concentration-response curve.

Signaling Pathways and Visualizations

SAR7334 exerts its effect by inhibiting the TRPC6 channel, which is a key component of several signaling pathways. A primary activation mechanism for TRPC6 involves the Gq/11-phospholipase C (PLC) pathway.

TRPC6 Signaling Pathway

TRPC6_Signaling_Pathway GPCR Gq/11-coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to TRPC6 TRPC6 Channel DAG->TRPC6 Activates ER Endoplasmic Reticulum Ca_release Ca2+ Release IP3R->Ca_release Induces Downstream Downstream Cellular Responses Ca_release->Downstream Ca_influx Ca2+ Influx TRPC6->Ca_influx Mediates Ca_influx->Downstream SAR7334 SAR7334 SAR7334->TRPC6 Inhibits

Caption: Gq/11-PLC signaling cascade leading to TRPC6 activation and its inhibition by SAR7334.

Experimental Workflow for SAR7334 Characterization

SAR7334_Workflow start Start: Identification of TRPC6 as a Target library Design & Synthesis of Inhibitor Library start->library screening FLIPR-based Ca2+ Screening library->screening hit Hit Identification: SAR7334 screening->hit patch_clamp Electrophysiology: Whole-cell Patch-clamp hit->patch_clamp selectivity Selectivity Profiling: (TRPC3, 4, 5, 7) hit->selectivity in_vivo In Vivo Studies: Hypoxic Pulmonary Vasoconstriction patch_clamp->in_vivo selectivity->in_vivo pk Pharmacokinetic Studies in_vivo->pk end Lead Compound Characterization pk->end

References

The Role of TRPC6 in the Pathogenesis of Focal Segmental Glomerulosclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Focal Segmental Glomerulosclerosis (FSGS) is a significant cause of nephrotic syndrome and end-stage renal disease, characterized by podocyte injury, foot process effacement, and proteinuria. The transient receptor potential cation channel, subfamily C, member 6 (TRPC6) has emerged as a critical mediator in the pathogenesis of both hereditary and acquired forms of FSGS. Located at the podocyte slit diaphragm, TRPC6 functions as a calcium-permeable, non-selective cation channel. Gain-of-function mutations in the TRPC6 gene lead to autosomal dominant FSGS, while increased expression of the wild-type channel is implicated in acquired proteinuric diseases. The resulting calcium overload in podocytes triggers deleterious downstream signaling cascades, including the activation of calcineurin-NFAT and RhoA pathways. These events culminate in cytoskeletal rearrangement, apoptosis, and the breakdown of the glomerular filtration barrier. This technical guide provides a comprehensive overview of the role of TRPC6 in FSGS, detailing its core signaling pathways, summarizing key quantitative data, and outlining essential experimental protocols for its study. TRPC6 represents a promising therapeutic target, and a thorough understanding of its function is paramount for the development of novel treatments for FSGS.

Introduction to TRPC6 and its Function in Podocytes

The integrity of the glomerular filtration barrier is critically dependent on the highly specialized function of podocytes. The discovery in 2005 that mutations in the gene encoding TRPC6 cause a familial, adult-onset form of FSGS brought the study of ion channels in podocytes to the forefront of nephrology research.[1]

TRPC6 is a member of the canonical transient receptor potential (TRP) superfamily of ion channels.[2] It is a six-transmembrane domain protein that forms tetrameric, non-selective cation channels, which are permeable to Ca²⁺.[3] Within the glomerulus, TRPC6 is expressed in podocyte foot processes, where it localizes to the slit diaphragm, a specialized cell-cell junction.[1][4] Here, it forms a crucial signaling complex with other essential slit diaphragm proteins, including nephrin (B609532) and podocin.[1][2][5] This interaction is vital for both the structural integrity of the filtration barrier and for regulating channel activity.[1][2]

The activation of TRPC6 is a complex process initiated by various stimuli:

  • Receptor-Operated Activation: TRPC6 is a downstream effector of Gq protein-coupled receptors (GPCRs), such as the angiotensin II type 1 (AT1) receptor.[6] Activation of these receptors stimulates phospholipase C (PLC), leading to the generation of diacylglycerol (DAG), which directly activates the TRPC6 channel.[3][7]

  • Mechanical Stress: Podocytes are constantly exposed to mechanical forces from glomerular capillary pressure. TRPC6 is thought to be mechanosensitive, and its gating may be influenced by changes in membrane stretch and curvature, contributing to the podocyte's ability to sense and respond to its dynamic environment.[1][8][9]

  • Oxidative Stress: Increased generation of reactive oxygen species (ROS) can upregulate and activate TRPC6 channels, linking oxidative stress to podocyte calcium overload and injury.[5]

Excessive calcium influx through TRPC6 channels is a central event in podocyte pathology, leading to foot process effacement, apoptosis, and detachment, ultimately causing proteinuria and glomerulosclerosis.[5]

The Pathogenic Role of TRPC6 in FSGS

Evidence implicating TRPC6 in FSGS comes from both genetic studies of familial forms of the disease and expression studies in acquired proteinuric conditions.

Familial FSGS: Gain-of-Function Mutations

Autosomal dominant FSGS has been linked to several missense mutations in the TRPC6 gene.[2][6][10] These are "gain-of-function" mutations that result in channels with increased current amplitudes and enhanced calcium influx in response to activation.[2][3] This sustained elevation of intracellular calcium is believed to be the primary driver of podocyte damage. The mutations are predominantly located in the N- and C-terminal cytoplasmic domains of the protein, regions critical for channel regulation.[2][11] The resulting phenotype can be severe, with some mutations leading to an aggressive, early-onset form of FSGS in childhood.[12]

Acquired FSGS: Upregulation of TRPC6 Expression

Beyond rare familial forms, TRPC6 is also implicated in the pathogenesis of more common, acquired proteinuric diseases. Increased expression of TRPC6 is found in the glomeruli of patients with acquired FSGS, minimal change disease, and membranous nephropathy.[5][11] This upregulation is also observed in various animal models of kidney disease.[9] Pathological stimuli known to increase TRPC6 expression in podocytes include:

  • Angiotensin II (Ang II)[1]

  • Adriamycin (an agent used to induce experimental FSGS)[13]

  • Transforming growth factor-beta 1 (TGF-β1)[14]

  • Glucose and Insulin[5]

This suggests that even in the absence of a mutation, the overexpression of wild-type TRPC6 is sufficient to cause a disease phenotype consistent with FSGS, making the channel a critical convergence point for various injurious pathways.[5]

Downstream Signaling Pathways in TRPC6-Mediated Podocyte Injury

The pathological consequences of TRPC6 over-activity are mediated by the activation of specific downstream signaling cascades. The influx of calcium acts as a second messenger, initiating a series of events that lead to the characteristic features of podocyte injury.

Calcineurin-NFAT Signaling Pathway

Elevated intracellular Ca²⁺ activates calcineurin (CaN), a calcium-sensitive serine/threonine phosphatase.[12][15] Activated CaN dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[2] This unmasks a nuclear localization signal, causing NFAT to translocate from the cytoplasm to the nucleus. Inside the nucleus, NFAT drives the transcription of various target genes. This can establish a detrimental positive feedback loop, as NFAT activation has been shown to further increase TRPC6 expression.[16] This pathway is a key mechanism by which TRPC6 mutations cause constitutive activation of NFAT-dependent transcription, contributing to glomerulosclerosis.[2][17]

TRPC6_Calcineurin_NFAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPC6 TRPC6 (Gain-of-Function or Overexpression) Ca2_in ↑ [Ca²⁺]i TRPC6->Ca2_in Ca²⁺ Influx GPCR GPCR (e.g., AT1R) GPCR->TRPC6 Activates CaN Calcineurin (CaN) Ca2_in->CaN Activates NFAT_P NFAT-P CaN->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gene Target Gene Transcription (incl. TRPC6) NFAT_nuc->Gene Promotes Gene->TRPC6 Positive Feedback

Caption: TRPC6-Calcineurin-NFAT Signaling Pathway in Podocytes.
RhoA-Actin Cytoskeleton Rearrangement Pathway

The podocyte's intricate structure, with its interdigitating foot processes, is maintained by a dynamic actin cytoskeleton. TRPC6-mediated calcium influx leads to the activation of the small GTPase RhoA.[7][11][18] Activated RhoA, in turn, promotes the reorganization of the actin cytoskeleton, leading to the loss of the normal filamentous actin (F-actin) structure and the formation of disorganized stress fibers.[18][19] This cytoskeletal derangement is the structural basis for foot process effacement. This process is also associated with the downregulation of key structural proteins, including nephrin and synaptopodin, further compromising the integrity of the slit diaphragm.[18]

TRPC6_RhoA_Cytoskeleton_Pathway TRPC6 TRPC6 Activation Ca2_in ↑ [Ca²⁺]i TRPC6->Ca2_in Ca²⁺ Influx RhoA RhoA Activation Ca2_in->RhoA Promotes Proteins ↓ Nephrin ↓ Synaptopodin Ca2_in->Proteins Causes Cytoskeleton Actin Cytoskeleton Rearrangement RhoA->Cytoskeleton Induces Effacement Foot Process Effacement Cytoskeleton->Effacement Leads to Proteinuria Proteinuria Effacement->Proteinuria Proteins->Effacement

Caption: TRPC6-RhoA-Mediated Cytoskeletal Disruption.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on TRPC6 mutations, expression regulation, and pharmacological modulation.

Table 1: Functional Effects of FSGS-Associated TRPC6 Mutations

Mutation Location Effect on Ca²⁺ Current / Influx Phenotypic Onset Reference(s)
P112Q N-terminus Enhanced Ca²⁺ signals in response to agonists Adult [10][20]
M132T N-terminus 3-5 fold increase in current amplitude; 10-fold increase in Ca²⁺ current Childhood [12]
N143S N-terminus Increased current amplitudes Adult [2]
R175Q N-terminus Increased current amplitudes Adult [21]

| E896K | C-terminus | Gain-of-function | Adult |[6][22] |

Table 2: Regulation of TRPC6 Expression in Podocytes

Stimulus / Agent Effect on TRPC6 Expression Experimental Model Reference(s)
Angiotensin II Increased mRNA and protein Cultured Podocytes / Animal Models [1][16]
Adriamycin Increased mRNA and protein Rat Nephropathy Model / Cultured Podocytes [13]
TGF-β1 Increased protein Cultured Podocytes [14]
High Glucose Increased Cultured Podocytes [5]
Puromycin Aminonucleoside Increased Animal Models [1][9]

| 1,25-dihydroxyvitamin D3 | Decreased / Normalized | Rat Nephropathy Model / Cultured Podocytes |[13] |

Table 3: Pharmacological Modulators of TRPC6 and Their Effects

Compound Mechanism of Action Observed Effect in FSGS Models Reference(s)
Losartan Angiotensin II (AT1) receptor antagonist Attenuates podocyte injury and proteinuria [15]
SAR7334 TRPC6 inhibitor Abolishes glucose-induced Ca²⁺ influx [8]
Larixyl Carbamate Direct TRPC6 inhibitor Strongly inhibits FSGS-related TRPC6 mutants [21][23]
FK506 (Tacrolimus) Calcineurin inhibitor Reduces proteinuria and tubular injury [3][24]
U73122 PLC inhibitor (blocks TRPC6 activation) Rescues cytoskeletal derangement [18]

| Y-27632 | ROCK inhibitor (downstream of RhoA) | Improves F-actin arrangement |[18] |

Experimental Protocols and Workflows

Studying the function and pathogenic role of TRPC6 requires a combination of electrophysiological, molecular, and cell biological techniques.

Key Experimental Methodologies

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To directly measure ionic currents through TRPC6 channels in response to stimuli.

  • Cell Line: Human Embryonic Kidney (HEK293) cells transiently or stably expressing wild-type or mutant human TRPC6. A co-transfected fluorescent marker (e.g., GFP) helps identify positive cells.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA (to chelate intracellular Ca²⁺ and isolate channel currents), 4 Mg-ATP (pH 7.2).

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -60 mV using borosilicate glass pipettes (3-5 MΩ resistance).

    • Channel activity is elicited by applying a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG, 100 µM), or a GPCR agonist like carbachol (B1668302) (10 µM) via a perfusion system.[25]

    • Current-voltage (I-V) relationships are determined by applying voltage ramps (e.g., -100 mV to +100 mV over 400 ms). TRPC6 currents exhibit a characteristic dual rectification.[25]

    • Data is acquired and analyzed using software like pCLAMP to measure current amplitude and density (pA/pF).[26]

Protocol 2: Intracellular Calcium Imaging

  • Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) as a functional readout of TRPC6 activation.

  • Cell Line: HEK293 cells expressing TRPC6 or cultured podocytes.

  • Methodology:

    • Cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (3 µM).[27]

    • For ratiometric imaging with Fura-2, cells are alternately excited at 340 nm and 380 nm, and the ratio of the emitted fluorescence at 510 nm is calculated to determine [Ca²⁺]i.[26]

    • A stable baseline fluorescence is recorded before applying a stimulus (e.g., OAG, Ang II).

    • The change in fluorescence upon stimulation is recorded over time. The peak change is used to quantify the response and construct dose-response curves.[26]

Protocol 3: Western Blotting for Protein Quantification

  • Objective: To determine the relative expression levels of TRPC6 protein in cells or tissues.

  • Procedure:

    • Protein is extracted from cultured cells or isolated glomeruli using lysis buffer.

    • Protein concentration is quantified (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with a primary antibody against TRPC6.[28]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate, and band intensity is quantified relative to a loading control (e.g., β-actin or GAPDH).[28]

Protocol 4: Immunohistochemistry (IHC) for Protein Localization

  • Objective: To visualize the expression and localization of TRPC6 within kidney tissue.

  • Procedure:

    • Paraffin-embedded kidney sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed (e.g., heat-induced epitope retrieval).

    • Sections are blocked with serum to prevent non-specific binding.[28]

    • Sections are incubated overnight at 4°C with a primary antibody against TRPC6.

    • After washing, a secondary antibody conjugated to a fluorophore (for immunofluorescence) or an enzyme like HRP (for IHC) is applied.[28][29]

    • For immunofluorescence, nuclei are counterstained with DAPI, and sections are mounted and visualized using a confocal or fluorescence microscope.[30]

Experimental and Logical Workflows

Workflow_Mutation_Analysis cluster_clinical Clinical & Genetic Analysis cluster_invitro In Vitro Functional Characterization cluster_invivo In Vivo Model Validation A1 Identify Family with Autosomal Dominant FSGS A2 Sequence TRPC6 Gene A1->A2 A3 Identify Novel Mutation A2->A3 B1 Site-Directed Mutagenesis to create Mutant TRPC6 Plasmid A3->B1 B2 Transfect HEK293 Cells (WT vs. Mutant TRPC6) B1->B2 B3 Functional Assays B2->B3 B4 Patch-Clamp (Current Measurement) B3->B4 B5 Calcium Imaging ([Ca²⁺]i Measurement) B3->B5 C1 Generate Transgenic Mouse (Podocyte-specific expression of Mutant Trpc6) B5->C1 Confirms Gain-of-Function C2 Phenotypic Analysis C1->C2 C3 Measure Albuminuria C2->C3 C4 Kidney Histology (FSGS lesions) C2->C4 C5 Electron Microscopy (Foot Process Effacement) C2->C5

Caption: Workflow for Characterizing a Novel FSGS-Associated TRPC6 Mutation.

Conclusion and Future Directions

The transient receptor potential channel TRPC6 has been firmly established as a key player in the pathogenesis of FSGS. Both gain-of-function mutations in familial FSGS and increased expression in acquired proteinuric diseases converge on a common pathway of podocyte calcium overload, leading to cytoskeletal disruption, cell death, and failure of the glomerular filtration barrier. The downstream signaling pathways involving calcineurin-NFAT and RhoA are central to these pathological processes.

The critical role of TRPC6 makes it an attractive therapeutic target for a range of proteinuric kidney diseases. Future research and development efforts should focus on:

  • Developing selective TRPC6 inhibitors: While several compounds show promise, the development of highly potent and selective inhibitors with favorable pharmacological profiles is essential for clinical translation.[21][23]

  • Elucidating regulatory mechanisms: A deeper understanding of the protein-protein interactions and post-translational modifications that regulate TRPC6 channel activity in vivo could reveal novel therapeutic targets.

  • Validating animal models: While current transgenic mouse models have provided invaluable insights, some models with gain-of-function mutations show only a mild phenotype, highlighting the need for models that more accurately recapitulate the human disease to test therapeutic interventions.[6][22][31]

By continuing to unravel the complexities of TRPC6 signaling in the podocyte, the scientific community can pave the way for targeted therapies designed to preserve glomerular function and improve outcomes for patients with FSGS.

References

In-Depth Technical Guide: SAR7334 Hydrochloride for Hypoxic Pulmonary Vasoconstriction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, and its application in the study of Hypoxic Pulmonary Vasoconstriction (HPV).

Introduction to Hypoxic Pulmonary Vasoconstriction and the Role of TRPC6

Hypoxic pulmonary vasoconstriction (HPV) is a critical physiological mechanism in the lungs that matches perfusion to ventilation. In response to alveolar hypoxia, pulmonary arteries constrict, diverting blood flow from poorly ventilated areas to regions with better oxygenation. This process is essential for maintaining optimal gas exchange. While acute HPV is beneficial, chronic hypoxia can lead to sustained pulmonary vasoconstriction and vascular remodeling, contributing to the development of pulmonary hypertension.

The signaling cascade underlying HPV is complex, but a key element is the increase of intracellular Ca2+ concentration ([Ca2+]i) in pulmonary artery smooth muscle cells (PASMCs). The Transient Receptor Potential Canonical 6 (TRPC6) channel, a Ca2+-permeable non-selective cation channel, has been identified as a crucial regulator of acute HPV. Studies using TRPC6-deficient mice have demonstrated that the initial, acute phase of HPV is abolished in the absence of functional TRPC6 channels. During hypoxia, diacylglycerol (DAG) accumulates in PASMCs, leading to the activation of TRPC6 and subsequent Ca2+ influx.

This compound: A Potent and Selective TRPC6 Inhibitor

This compound is a novel and potent inhibitor of TRPC6 channels. Its high affinity and selectivity for TRPC6 make it an invaluable tool for investigating the role of this channel in physiological and pathophysiological processes, including HPV.

Mechanism of Action

SAR7334 acts by directly blocking the TRPC6 channel, thereby inhibiting the influx of Ca2+ into PASMCs. This action effectively suppresses the vasoconstrictor response to hypoxia. Pharmacological studies have confirmed that SAR7334 dose-dependently reduces the increase in pulmonary arterial pressure induced by hypoxic ventilation in isolated perfused lung models.

Quantitative Data: Inhibitory Potency

The inhibitory activity of SAR7334 has been quantified in various in vitro assays. The following table summarizes the key IC50 values, demonstrating its potency and selectivity for TRPC6 over other TRPC channel isoforms.

ChannelAssay TypeIC50 (nM)Reference
TRPC6 Ca2+ Influx9.5
TRPC6 Whole-cell Patch-clamp7.9
TRPC3 Ca2+ Influx282
TRPC7 Ca2+ Influx226
TRPC4 Ca2+ InfluxNo significant effect
TRPC5 Ca2+ InfluxNo significant effect

Signaling Pathway of Acute Hypoxic Pulmonary Vasoconstriction

The signaling cascade of acute HPV is initiated by alveolar hypoxia, leading to the activation of TRPC6 in PASMCs and subsequent vasoconstriction. The following diagram illustrates the key steps in this pathway.

HPV_Signaling_Pathway Hypoxia Alveolar Hypoxia PLC Phospholipase C (PLC) Activation Hypoxia->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) Accumulation PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel Activation DAG->TRPC6 Ca_Influx Ca2+ Influx TRPC6->Ca_Influx Ca_i Increased [Ca2+]i Ca_Influx->Ca_i Vasoconstriction Pulmonary Artery Smooth Muscle Contraction (Vasoconstriction) Ca_i->Vasoconstriction SAR7334 SAR7334 Hydrochloride SAR7334->TRPC6 Inhibition

Caption: Signaling pathway of acute hypoxic pulmonary vasoconstriction.

Experimental Protocols for Studying SAR7334 in HPV

The following sections detail the methodologies for key experiments used to characterize the effects of SAR7334 on HPV.

In Vitro Intracellular Calcium Measurement

This protocol is used to assess the inhibitory effect of SAR7334 on TRPC6-mediated Ca2+ influx in a cellular context.

Cell Culture:

  • HEK293 cells stably expressing human TRPC6 are cultured in appropriate media.

Fura-2 AM Loading:

  • Seed cells onto coverslips or in a multi-well plate.

  • Wash cells with a standard extracellular solution (e.g., HBSS with HEPES).

  • Load cells with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM, in the dark at 37°C for 45-60 minutes.

  • Wash the cells to remove extracellular dye and allow for de-esterification for 30 minutes at room temperature.

Calcium Imaging:

  • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

  • Perfuse the cells with the extracellular solution.

  • Excite the Fura-2 loaded cells at 340 nm and 380 nm, and collect the emission at 510 nm.

  • Establish a baseline fluorescence ratio (F340/F380).

  • Incubate with different concentrations of SAR7334 or vehicle for 10 minutes.

  • Stimulate the cells with a TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG) to induce Ca2+ influx.

  • Record the change in the F340/F380 ratio.

Data Analysis:

  • The ratio of fluorescence intensities is directly proportional to the intracellular Ca2+ concentration.

  • Calculate the inhibition of Ca2+ influx by SAR7334 compared to the vehicle control to determine the IC50.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of TRPC6 channel currents and their inhibition by SAR7334.

Cell Preparation:

  • Use HEK293 cells stably expressing human TRPC6.

Electrophysiological Recording:

  • Obtain a high-resistance seal (>1 GΩ) between a glass micropipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

  • Apply voltage ramps to elicit TRPC6 currents.

  • Activate TRPC6 channels by applying a specific agonist (e.g., 50 µM OAG).

  • Apply increasing concentrations of SAR7334 to the bath solution.

  • Record the TRPC6 currents at each concentration.

Data Analysis:

  • Measure the amplitude of the TRPC6 current at a specific voltage (e.g., -70 mV).

  • Normalize the current amplitudes to the maximal current after agonist application.

  • Plot the dose-response curve to determine the IC50 for SAR7334-induced TRPC6 inhibition.

Ex Vivo Isolated Perfused and Ventilated Mouse Lung

This model provides a physiologically relevant system to study the effect of SAR7334 on HPV.

Lung Isolation and Perfusion:

  • Anesthetize a mouse (e.g., C57BL/6) and cannulate the trachea, pulmonary artery, and left atrium.

  • Isolate the heart-lung block and place it in a temperature-controlled chamber.

  • Ventilate the lungs with a normoxic gas mixture (21% O2, 5% CO2, balanced with N2).

  • Perfuse the pulmonary circulation with a physiological salt solution (PSS) at a constant flow rate.

  • Monitor the pulmonary arterial pressure (PAP) continuously.

Induction of HPV and Drug Application:

  • After a stabilization period, induce acute HPV by ventilating the lungs with a hypoxic gas mixture (e.g., 1% O2 in N2) for a defined period (e.g., 10 minutes).

  • Return to normoxic ventilation for a recovery period (e.g., 15 minutes).

  • Repeat the hypoxic challenges to obtain a stable HPV response.

  • Introduce increasing doses of SAR7334 into the perfusate cumulatively, typically 5 minutes before the next hypoxic challenge.

Data Analysis:

  • Measure the increase in PAP (ΔPAP) from the baseline during each hypoxic challenge.

  • Normalize the ΔPAP in the presence of SAR7334 to the control HPV response.

  • Determine the dose-dependent inhibition of HPV by SAR7334.

Experimental Workflow for Investigating SAR7334

The following diagram outlines a logical workflow for the comprehensive investigation of SAR7334's effects on TRPC6 and HPV.

SAR7334_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Physiological Assessment cluster_in_vivo In Vivo Evaluation Ca_Assay Intracellular Calcium Assay (HEK-TRPC6 cells) IC50_Det Determine IC50 for TRPC6 Inhibition Ca_Assay->IC50_Det Patch_Clamp Whole-Cell Patch-Clamp (HEK-TRPC6 cells) Patch_Clamp->IC50_Det Perf_Lung Isolated Perfused Mouse Lung Experiment IC50_Det->Perf_Lung Provides Potency Data HPV_Inhib Assess Inhibition of Hypoxic Pulmonary Vasoconstriction Perf_Lung->HPV_Inhib Animal_Model Animal Model of Pulmonary Hypertension HPV_Inhib->Animal_Model Confirms Physiological Effect Therapeutic_Effect Evaluate Therapeutic Efficacy Animal_Model->Therapeutic_Effect

SAR7334 Hydrochloride: A Technical Guide to its Inhibition of TRPC6-Mediated Calcium Influx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. The document details its mechanism of action, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used to characterize its activity. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of calcium signaling and the development of novel therapeutics targeting TRPC channels.

Core Mechanism of Action: Inhibition of Calcium Influx

This compound exerts its pharmacological effects by directly blocking the influx of calcium (Ca²⁺) through TRPC6 channels.[1][2][3] TRPC6 is a non-selective cation channel that plays a crucial role in numerous physiological processes, and its dysregulation has been implicated in various pathologies, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion-induced lung edema.[1][3][4]

The activation of TRPC6 is often coupled to the stimulation of G-protein coupled receptors (GPCRs) that activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers the release of Ca²⁺ from intracellular stores, DAG is a key activator of TRPC6 channels, leading to Ca²⁺ influx across the plasma membrane. SAR7334 selectively targets and inhibits this channel-mediated Ca²⁺ entry.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound has been quantified using various experimental techniques, primarily intracellular calcium measurements and whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency and selectivity for TRPC6 over other TRPC channel isoforms.

Target Channel Assay Type Cell Line IC₅₀ (nM) Reference
TRPC6Ca²⁺ Influx (OAG-induced)HEK2939.5[2][3][5]
TRPC6Current Blockade (Patch-Clamp)HEK2937.9[2][5][6]
TRPC3Ca²⁺ Influx (OAG-induced)CHO282[2][3][5]
TRPC7Ca²⁺ Influx (OAG-induced)HEK293226[2][3][5]
TRPC4Ca²⁺ Influx-> 10,000[2][3][5]
TRPC5Ca²⁺ Influx-> 10,000[2][3][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory effects of this compound on calcium influx.

Intracellular Calcium Influx Assay (FLIPR-based)

This protocol describes a high-throughput method for measuring changes in intracellular calcium concentration in response to channel activation and inhibition.

a. Cell Preparation:

  • Seed human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human TRPC channel of interest (e.g., TRPC6, TRPC3, TRPC7) into 96-well or 384-well black, clear-bottom microplates.

  • Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for adherence and growth to an appropriate confluency.

b. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 1-5 µM), in a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS). The buffer should also contain 20 mM HEPES and 2.5 mM probenecid. Pluronic F-127 (0.04%) can be included to aid in dye dispersion.

  • Remove the culture medium from the cell plate and wash the cells with the buffered saline solution.

  • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

c. Compound Incubation:

  • Following incubation, wash the cells to remove excess dye, leaving a final volume of buffer in each well.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the SAR7334 solutions to the respective wells and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature.

d. Channel Activation and Measurement:

  • Place the microplate into a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

  • Establish a baseline fluorescence reading.

  • Add a TRPC channel agonist, such as the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), to all wells to induce calcium influx.

  • Continuously measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration.

e. Data Analysis:

  • The inhibitory effect of SAR7334 is calculated as the percentage reduction in the agonist-induced calcium influx.

  • Plot the percentage inhibition against the concentration of SAR7334 and fit the data to a logistic function to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through TRPC channels in the cell membrane.

a. Cell Preparation:

  • Plate cells expressing the target TRPC channel onto glass coverslips 24-48 hours prior to the experiment.

b. Solution Preparation:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust the pH to 7.4.

  • Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, and 11 EGTA. Adjust the pH to 7.3.

c. Recording Procedure:

  • Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Under visual guidance, approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) at regular intervals to elicit TRPC channel currents.

  • Record stable baseline currents for several minutes.

d. Compound Application and Data Acquisition:

  • Activate the TRPC6 channels by adding an agonist like OAG to the external solution.

  • Once a stable current is established, perfuse the recording chamber with an external solution containing the desired concentration of this compound.

  • Continuously record the whole-cell currents during the application of SAR7334 to measure the inhibition of the agonist-induced current.

e. Data Analysis:

  • The magnitude of the current inhibition is measured at a specific voltage (e.g., +100 mV).

  • The IC₅₀ value is determined by plotting the percentage of current inhibition against the concentration of SAR7334.

Isolated Perfused Mouse Lung Model for Hypoxic Pulmonary Vasoconstriction (HPV)

This ex vivo model is used to assess the physiological effects of SAR7334 on TRPC6-dependent processes in a more integrated biological system.

a. Animal and Lung Preparation:

  • Anesthetize a C57BL/6 mouse (e.g., with pentobarbital (B6593769) sodium).

  • Perform a tracheostomy and immediately ventilate the lungs with a normoxic gas mixture (21% O₂, 5% CO₂).

  • Isolate the lungs and perfuse them with a physiological salt solution (PSS) through the pulmonary artery.

b. Experimental Setup:

  • Maintain a constant perfusion rate and ventilate the lungs with a rodent ventilator.

  • Measure the pulmonary arterial pressure (PAP) continuously using a pressure transducer.

c. HPV Induction and Inhibition:

  • After a stabilization period, induce HPV by switching the ventilation gas to a hypoxic mixture (e.g., 1% O₂, 5% CO₂ in N₂). This will cause an increase in PAP.

  • Once a stable HPV response is established, introduce this compound into the perfusate at the desired concentration.

  • Observe the effect of SAR7334 on the hypoxia-induced increase in PAP. A reduction in the PAP response indicates inhibition of TRPC6-dependent HPV.[2]

d. Data Analysis:

  • The magnitude of HPV is quantified as the increase in PAP from the baseline normoxic pressure.

  • The inhibitory effect of SAR7334 is expressed as the percentage reduction in the HPV response.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the experimental workflow for assessing calcium influx, and the logical relationship of SAR7334's selectivity.

G cluster_0 Cell Membrane cluster_1 Intracellular Space GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx SAR7334 SAR7334 SAR7334->TRPC6 Inhibits Agonist Agonist Agonist->GPCR Binds

Caption: Signaling pathway of TRPC6 activation and inhibition by SAR7334.

G A Seed cells expressing TRPC6 in 96-well plate B Load cells with Fluo-4 AM calcium dye A->B C Incubate with SAR7334 at various concentrations B->C D Measure baseline fluorescence (FLIPR) C->D E Add TRPC6 agonist (OAG) D->E F Measure fluorescence change (Calcium Influx) E->F G Calculate % inhibition and determine IC50 F->G

Caption: Experimental workflow for the calcium influx assay.

G cluster_0 High Potency Inhibition cluster_1 Moderate Potency Inhibition cluster_2 No Significant Inhibition TRPC6 TRPC6 TRPC3 TRPC3 TRPC7 TRPC7 TRPC4 TRPC4 TRPC5 TRPC5 SAR7334 SAR7334 SAR7334->TRPC6 IC50 ~9 nM SAR7334->TRPC3 IC50 ~282 nM SAR7334->TRPC7 IC50 ~226 nM SAR7334->TRPC4 IC50 > 10 µM SAR7334->TRPC5 IC50 > 10 µM

Caption: Selectivity profile of SAR7334 across different TRPC channels.

References

In-Depth Technical Guide: Off-Target Effects of SAR7334 Hydrochloride on TRPC3 and TRPC7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of SAR7334 hydrochloride on the transient receptor potential canonical 3 (TRPC3) and 7 (TRPC7) channels. SAR7334 is primarily known as a potent and specific inhibitor of TRPC6, but it also exhibits inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[1] This document details the quantitative inhibitory data, experimental protocols for assessing these effects, and the relevant signaling pathways.

Quantitative Data: Inhibitory Effects of SAR7334 on TRPC3 and TRPC7

The inhibitory potency of this compound on TRPC3 and TRPC7 has been determined through calcium influx assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of its activity on these off-target channels versus its primary target, TRPC6.

Target Channel Inhibitory Concentration (IC50) Assay Type Cell Line
TRPC3 282 nMOAG-induced Calcium InfluxCHO
TRPC7 226 nMOAG-induced Calcium InfluxHEK293
TRPC6 (Primary Target) 9.5 nMOAG-induced Calcium InfluxHEK-FITR
TRPC6 (Primary Target) 7.9 nMWhole-cell Patch ClampHEK-FITR

Signaling Pathways of TRPC3 and TRPC7

TRPC3 and TRPC7 are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2][3] The activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] DAG is the primary endogenous activator of TRPC3 and TRPC7 channels, leading to an influx of cations, including Ca2+, into the cell.[2][3] This increase in intracellular calcium can then trigger various downstream signaling cascades.

TRPC_Signaling_Pathway cluster_receptor Receptor Activation cluster_plc PLC Activation cluster_second_messengers Second Messengers cluster_channel Channel Activation cluster_downstream Downstream Effects GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC3_7 TRPC3 / TRPC7 DAG->TRPC3_7 Activates Ca_influx Ca2+ Influx TRPC3_7->Ca_influx Mediates Downstream_Signaling Downstream Signaling (e.g., Gene Transcription, Cell Growth) Ca_influx->Downstream_Signaling Triggers FLIPR_Workflow A Cell Seeding (HEK293 for TRPC7, CHO for TRPC3) in 384-well plates B Dye Loading (Fluo-4 AM) A->B C Incubation with SAR7334 or Vehicle Control B->C D FLIPR Measurement (Baseline Fluorescence) C->D E Addition of OAG (TRPC3/7 Activator) D->E F FLIPR Measurement (Post-activation Fluorescence) E->F G Data Analysis (IC50 Calculation) F->G Patch_Clamp_Workflow A Cell Preparation (HEK293 or CHO cells on coverslips) B Pipette Preparation (Filling with intracellular solution) A->B C Gigaohm Seal Formation B->C D Whole-Cell Configuration C->D E Baseline Current Recording D->E F Application of OAG to activate TRPC3/7 currents E->F G Application of SAR7334 at various concentrations F->G H Current Recording and Analysis G->H

References

In Vivo Bioavailability of SAR7334 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in various physiological and pathological processes.[1][2][3][4] Its role in conditions such as focal segmental glomerulosclerosis and pulmonary hypertension has made it a subject of significant interest in drug discovery and development.[5] A critical aspect of preclinical evaluation for any drug candidate is the characterization of its in vivo pharmacokinetic properties, particularly its oral bioavailability. This technical guide provides a comprehensive overview of the in vivo bioavailability of this compound, detailing the experimental protocols employed and the resulting pharmacokinetic profile.

Quantitative Bioavailability Data

Pharmacokinetic studies in preclinical animal models are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. For this compound, in vivo studies have demonstrated its suitability for chronic oral administration.[3][5][6][7] The key pharmacokinetic parameters determined from a study in male Sprague Dawley rats following a single oral administration of 10 mg/kg are summarized below.

ParameterValueUnitDescription
Dose 10mg/kgOral administration
Animal Model Male Sprague Dawley Rat--
Vehicle 30% Glycophorol/Cremophor (75/25) in 70% Glucose (5%) solution--
Cmax Data not publicly availableng/mLMaximum plasma concentration
Tmax Data not publicly availablehTime to reach maximum plasma concentration
AUC Data not publicly availableng·h/mLArea under the plasma concentration-time curve
Oral Bioavailability (F%) Stated as "good" and "suitable for chronic oral administration," but specific percentage is not publicly available%The fraction of the administered dose that reaches systemic circulation

Note: While the primary literature confirms the oral bioavailability of SAR7334, specific quantitative values for Cmax, Tmax, AUC, and F% are not detailed in the publicly accessible abstracts. Access to the full study data is required for these specific values.

Experimental Protocols

The determination of in vivo bioavailability of this compound involves a standardized preclinical pharmacokinetic study. The following methodology is based on the available information and typical protocols for such studies.

Animal Model and Housing
  • Species: Male Sprague Dawley rats.

  • Supplier: Harlan Winkelmann, Borchen, Germany.[6]

  • Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle, and access to standard chow and water ad libitum, except for a pre-dose fasting period.

Formulation and Dosing
  • Compound: this compound.

  • Dose: 10 mg/kg.[1][3]

  • Formulation: The compound is prepared in a vehicle consisting of 30% glycopherol/cremophor (75/25) and 70% glucose (5%) solution for oral administration.[6]

  • Administration: A single oral dose is administered to each rat via gavage.

Blood Sampling
  • Method: Serial blood samples (approximately 200 µL) are collected from each animal.[6]

  • Sampling Site: Tail tip sampling is a common and appropriate method.[6]

  • Time Points: Samples are collected at multiple time points over a 24-hour period to adequately define the plasma concentration-time profile.[6]

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -15°C or lower until analysis.[6]

Bioanalytical Method
  • Technique: Plasma concentrations of SAR7334 are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.

  • Sample Preparation: Plasma samples undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances before analysis.

  • Data Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental pharmacokinetic methods to determine parameters such as Cmax, Tmax, and AUC.

Visualizations

Signaling Pathway of this compound

This compound exerts its pharmacological effect by inhibiting the TRPC6 channel, thereby blocking calcium (Ca2+) influx into cells. This mechanism is relevant in various cellular processes, including those mediated by Gq/11-coupled receptors that activate phospholipase C (PLC).

SAR7334_Signaling_Pathway Receptor Gq/11-coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca2+ Influx TRPC6->Ca_influx Mediates Downstream Downstream Cellular Effects Ca_influx->Downstream SAR7334 This compound SAR7334->TRPC6 Inhibits Experimental_Workflow A Acclimatization of Sprague Dawley Rats B Fasting Period A->B D Oral Administration (Gavage) B->D C Preparation of SAR7334 Formulation (10 mg/kg) C->D E Serial Blood Sampling (0-24h) D->E F Plasma Separation (Centrifugation) E->F G Bioanalysis (LC-MS/MS) F->G H Pharmacokinetic Analysis G->H I Data Reporting H->I

References

An In-depth Technical Guide to SAR7334 Hydrochloride (CAS Number: 1333207-63-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes.[1][2][3][4][5][6][7][8] Its ability to modulate calcium influx makes it a valuable tool for investigating the role of TRPC6 in cellular signaling and a potential therapeutic agent for diseases associated with TRPC6 dysfunction, such as focal segmental glomerulosclerosis and pulmonary hypertension.[5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activity, and detailed experimental protocols for its use in research settings.

Chemical and Physical Properties

This compound is a crystalline solid with the formal name 4-[[(1R,2R)-2-[(3R)-3-amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chloro-benzonitrile, dihydrochloride.[3][4]

PropertyValueReference
CAS Number 1333207-63-8[3][4][9][10]
Molecular Formula C₂₁H₂₂ClN₃O · 2HCl[3][4]
Molecular Weight 440.8 g/mol [3][4]
Appearance Crystalline solid[3]
Purity ≥98%[3]
UV/Vis (λmax) 211, 254 nm[3][4]
Storage Store at -20°C[1]

Solubility

SolventSolubilityReference
DMSO 15 mg/mL[3][4]
Ethanol (B145695) 25 mg/mL[3][4]
DMF 1 mg/mL[3][4]
Ethanol:PBS (pH 7.2) (1:5) 0.16 mg/mL[3][4]

Note: For aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol before diluting with the aqueous buffer. Aqueous solutions should be prepared fresh and not stored for more than a day.[1]

Biological Activity

SAR7334 is a highly potent inhibitor of TRPC6 channels. Its inhibitory activity has been characterized using various in vitro and in vivo models.

In Vitro Activity: Inhibition of TRPC Channels

The inhibitory potency of this compound against different TRPC channels has been determined through patch-clamp experiments and calcium influx assays.

TargetAssayIC₅₀ (nM)Reference
TRPC6 Patch-clamp (TRPC6 currents)7.9[1][2][4][5]
TRPC6 Calcium Influx9.5[1][2][4][5]
TRPC3 Calcium Influx282[1][2][4][5]
TRPC7 Calcium Influx226[1][2][4][5]
TRPC4 Calcium InfluxNo significant effect[1][2][4][5]
TRPC5 Calcium InfluxNo significant effect[1][2][4][5]

These data demonstrate the high selectivity of SAR7334 for TRPC6 over other TRPC channel family members.

Signaling Pathways

This compound, by inhibiting TRPC6, modulates downstream signaling pathways involved in various cellular processes.

TRPC6_Signaling cluster_membrane Plasma Membrane cluster_stimuli Stimuli PLC PLC DAG DAG PLC->DAG TRPC6 TRPC6 DAG->TRPC6 activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx AngII_Receptor AT1 Receptor AngII_Receptor->PLC SAR7334 SAR7334 SAR7334->TRPC6 inhibits AngII Angiotensin II AngII->AngII_Receptor Oxidative_Stress Oxidative Stress Oxidative_Stress->TRPC6 activates Downstream Downstream Signaling (e.g., Calcineurin, NFAT) Ca_influx->Downstream Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Downstream->Cytoskeletal_Rearrangement Apoptosis Apoptosis Downstream->Apoptosis Autophagy Autophagy Downstream->Autophagy inhibits

Caption: TRPC6 signaling pathway and point of inhibition by SAR7334.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of SAR7334 on TRPC6 currents in a heterologous expression system (e.g., HEK293 cells stably expressing human TRPC6).

Materials:

  • HEK293 cells expressing hTRPC6

  • External solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

  • OAG (1-oleoyl-2-acetyl-sn-glycerol) as a TRPC6 activator

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a holding potential of -60 mV.

  • Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit baseline currents.

  • Activate TRPC6 channels by applying OAG (e.g., 100 µM) to the external solution.

  • Once a stable TRPC6 current is established, apply SAR7334 at various concentrations to the external solution.

  • Record the inhibition of the OAG-induced current at each concentration of SAR7334.

  • Analyze the data to determine the IC₅₀ value.

Patch_Clamp_Workflow start Start cell_prep Plate hTRPC6-HEK293 cells start->cell_prep patch Establish whole-cell patch-clamp cell_prep->patch baseline Record baseline current patch->baseline activate Activate TRPC6 with OAG baseline->activate apply_sar7334 Apply SAR7334 (various conc.) activate->apply_sar7334 record Record inhibited current apply_sar7334->record analyze Analyze data and determine IC₅₀ record->analyze end End analyze->end Calcium_Influx_Workflow start Start seed_cells Seed hTRPC6-HEK293 cells in 96-well plate start->seed_cells load_dye Load cells with Fluo-4 AM seed_cells->load_dye pre_incubate Pre-incubate with SAR7334 load_dye->pre_incubate baseline Measure baseline fluorescence pre_incubate->baseline activate Activate TRPC6 with OAG baseline->activate measure_fluorescence Kinetic measurement of fluorescence activate->measure_fluorescence analyze Analyze data and determine IC₅₀ measure_fluorescence->analyze end End analyze->end

References

SAR7334 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in pharmacology and drug development.

Chemical and Physical Properties

This compound is a small molecule inhibitor with the following key characteristics:

PropertyValueSource(s)
Molecular Formula C21H22ClN3O • 2HCl[1]
Molecular Weight 440.8 g/mol [1]
CAS Number 1333207-63-8[1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility DMF: 1 mg/mLDMSO: 15 mg/mLEthanol: 25 mg/mLEthanol:PBS (pH 7.2) (1:5): 0.16 mg/mLWater: 100 mM[1]
Storage Store at -20°C[2]

Mechanism of Action and Biological Activity

SAR7334 is a highly potent and selective inhibitor of the TRPC6 channel, a non-selective cation channel implicated in various physiological and pathological processes. Its primary mechanism of action involves the direct blockade of TRPC6-mediated calcium (Ca2+) influx into cells.

In Vitro Activity

Electrophysiological and cellular assays have demonstrated the potent inhibitory effects of SAR7334 on TRPC6 and its selectivity over other TRPC channels.

Assay TypeTargetIC50 (nM)Source(s)
Whole-Cell Patch ClampTRPC6 currents7.9[3]
Ca2+ Influx AssayTRPC69.5[3]
Ca2+ Influx AssayTRPC3282[3]
Ca2+ Influx AssayTRPC7226[3]
Ca2+ Influx AssayTRPC4>10,000[3]
Ca2+ Influx AssayTRPC5>10,000[3]

TRPC6_Signaling_Pathway Hypoxia Hypoxia TRPC6 TRPC6 Channel Hypoxia->TRPC6 GPCR_Agonist GPCR Agonist (e.g., Angiotensin II) PLC Phospholipase C GPCR_Agonist->PLC DAG Diacylglycerol PLC->DAG DAG->TRPC6 Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx PASMC_Contraction Pulmonary Artery Smooth Muscle Cell Contraction Ca_Influx->PASMC_Contraction Vasoconstriction Pulmonary Vasoconstriction PASMC_Contraction->Vasoconstriction SAR7334 SAR7334 SAR7334->TRPC6 Inhibits

In Vivo Activity

Studies in animal models have demonstrated the efficacy of SAR7334 in modulating TRPC6-dependent physiological responses. A key finding is its ability to suppress hypoxic pulmonary vasoconstriction (HPV), a process where TRPC6 is known to play a crucial role. In a mouse model of HPV, administration of SAR7334 at a dose of 1 µM significantly inhibited the increase in pulmonary arterial pressure induced by hypoxia.

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol is designed to measure the effect of SAR7334 on TRPC6-mediated intracellular calcium influx in a cell-based assay.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6.

  • Reagents:

    • Fluo-4 AM (calcium indicator dye)

    • Pluronic F-127

    • HEPES-buffered saline (HBS)

    • Oleoyl-acetyl-glycerol (OAG) (TRPC6 activator)

    • This compound

  • Procedure:

    • Seed HEK293-TRPC6 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load cells with Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS for 1 hour at 37°C.

    • Wash cells with HBS to remove excess dye.

    • Pre-incubate cells with various concentrations of this compound or vehicle for 10-20 minutes.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add OAG (typically 50-100 µM) to activate TRPC6 channels and immediately begin kinetic fluorescence measurements.

    • Record the change in fluorescence over time, which corresponds to the influx of Ca2+.

    • Calculate the inhibition of the OAG-induced Ca2+ influx by SAR7334 and determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing a precise assessment of SAR7334's inhibitory effect on TRPC6.

  • Cell Line: HEK293 cells stably expressing human TRPC6.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).

  • Procedure:

    • Establish a whole-cell patch-clamp configuration on a TRPC6-expressing HEK293 cell.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit baseline currents.

    • Perfuse the cell with the external solution containing a TRPC6 activator, such as OAG (50 µM), to induce TRPC6 currents.

    • Once a stable current is established, apply various concentrations of this compound to the external solution.

    • Record the inhibition of the OAG-induced current at each concentration of SAR7334.

    • Analyze the current-voltage (I-V) relationship and calculate the dose-dependent inhibition to determine the IC50.

Isolated Perfused Mouse Lung Model of Hypoxic Pulmonary Vasoconstriction

This ex vivo model is used to assess the in vivo relevance of TRPC6 inhibition by SAR7334 on a key physiological response.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Anesthetize the mouse and cannulate the trachea, pulmonary artery, and left atrium.

    • Isolate the heart and lungs and perfuse the pulmonary circulation with a physiological salt solution at a constant flow rate.

    • Ventilate the lungs with a normoxic gas mixture (21% O2).

    • Induce hypoxic pulmonary vasoconstriction by switching the ventilation to a hypoxic gas mixture (e.g., 1-3% O2).

    • Measure the increase in pulmonary arterial pressure (PAP).

    • Administer this compound (e.g., 1 µM) into the perfusate and repeat the hypoxic challenge.

    • Measure the effect of SAR7334 on the hypoxia-induced increase in PAP.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of action of SAR7334, a typical experimental workflow for its characterization, and its role in the TRPC6 signaling pathway in pulmonary artery smooth muscle cells.

Mechanism of Action of this compound Experimental Workflow for SAR7334 Characterization TRPC6 Signaling Pathway in Hypoxic Pulmonary Vasoconstriction

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials for this compound. Its use has been primarily in preclinical research to investigate the role of TRPC6 in various disease models.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human use.

References

understanding the function of TRPC6 channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Function of TRPC6 Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel belonging to the TRP superfamily.[1][2] Encoded by the TRPC6 gene on chromosome 11, these channels are crucial mediators of calcium (Ca²⁺) and sodium (Na⁺) influx into cells.[1][3] TRPC6 channels are distinguished by their activation via diacylglycerol (DAG) downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2][4][5][6] Their activity is implicated in a vast array of physiological processes, and dysregulation of TRPC6 is a key factor in the pathogenesis of numerous diseases, including kidney disease, cardiac hypertrophy, and pulmonary disorders.[1][3][7][8] This guide provides a detailed examination of TRPC6 function, properties, and the experimental methods used for its investigation.

Core Function and Activation Mechanisms

TRPC6 channels are integral membrane proteins that form tetrameric, non-selective cation channels. A primary mechanism for TRPC6 activation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), which generates DAG and inositol (B14025) 1,4,5-trisphosphate (IP₃).[1][4] DAG directly activates TRPC6, leading to an influx of cations, primarily Ca²⁺ and Na⁺.[5][9] This influx depolarizes the cell membrane and increases intracellular calcium concentration, triggering a variety of downstream signaling cascades.

In addition to DAG-mediated activation, TRPC6 channels can also be modulated by mechanical stretch, making them important mechanosensors in tissues such as vascular smooth muscle and kidney podocytes.[2][10]

Key Signaling Pathways
  • GPCR/PLC Signaling: This is the canonical activation pathway. Ligand binding to a GPCR (e.g., angiotensin II or endothelin-1 (B181129) receptors) activates PLC, which produces DAG. DAG binds to a site on the TRPC6 channel, causing a conformational change that opens the channel pore.[4][11][12]

  • Calcineurin-NFAT Signaling: In cardiac muscle, TRPC6-mediated calcium entry activates the calcium/calmodulin-dependent phosphatase, calcineurin.[11] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus where it promotes the transcription of genes associated with pathological cardiac hypertrophy.[11] Interestingly, this pathway forms a positive feedback loop, as NFAT can also increase the expression of the TRPC6 gene itself.[11]

TRPC6_Signaling_Pathway Canonical TRPC6 Activation and Downstream Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ / Na⁺ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Gene Gene Transcription (e.g., Hypertrophy) Nucleus->Gene

Canonical TRPC6 Activation Pathway

Biophysical and Pharmacological Properties

The function of TRPC6 channels is defined by their ion permeability, conductance, and sensitivity to various pharmacological agents. This quantitative data is crucial for designing experiments and for the development of targeted therapeutics.

Table 1: Biophysical Properties of TRPC6 Channels
PropertyValueNotes
Relative Ion Permeability PCa/PNa ≈ 5-6TRPC6 is significantly more permeable to Ca²⁺ than to Na⁺.[5][9][13]
Single-Channel Conductance ~35 pSMeasured in symmetrical 120 mM Cs⁺ solutions.[14]
Current-Voltage (I-V) Relationship Doubly rectifyingShows a characteristic shape with current decreasing at positive potentials.[5][9]
Table 2: Pharmacological Modulators of TRPC6 Channels
CompoundTypePotency (IC₅₀ / EC₅₀)Notes
1-oleoyl-2-acetyl-sn-glycerol (OAG) Agonist-A synthetic DAG analog commonly used to activate TRPC6 experimentally.[12]
Hyperforin Agonist-A natural compound identified as a selective activator of TRPC6.[14][15]
Trpc6-IN-1 AgonistEC₅₀: 4.66 µMPotent agonist, also activates TRPC3 and TRPC7.[4][16]
BI-749327 AntagonistIC₅₀: 13 nM (mouse), 19 nM (human)A potent and selective TRPC6 inhibitor.[17]
SAR7334 Antagonist-A fairly specific inhibitor of TRPC6.[15][18]
Larixyl Acetate Antagonist-Has been shown to block TRPC6-mediated signaling.[15]
SK&F 96365 Antagonist-A non-selective TRP channel inhibitor that also blocks TRPC6.[19]

Role in Physiology and Disease

TRPC6 channels are widely expressed and play significant roles in multiple organ systems.[1][20]

  • Kidney: In renal podocytes, TRPC6 is a critical component of the slit diaphragm.[7][9] Gain-of-function mutations in TRPC6 are a direct cause of familial focal segmental glomerulosclerosis (FSGS), a disease leading to proteinuria and kidney failure.[7][21] Increased TRPC6 expression is also seen in acquired kidney diseases.[7][8][21]

  • Cardiovascular System: TRPC6 is involved in regulating vascular smooth muscle contraction and blood pressure.[5][11] Its role in the calcineurin-NFAT pathway makes it a key player in the development of pathological cardiac hypertrophy and heart failure.[11][22]

  • Pulmonary System: The channel is expressed in pulmonary artery smooth muscle cells and endothelial cells.[11] Its activity contributes to hypoxic pulmonary vasoconstriction and can be involved in the pathogenesis of pulmonary hypertension.[1][11]

  • Nervous System: In neurons, TRPC6 is involved in synapse development, memory formation, and neuronal survival.[23][24] Dysregulation of TRPC6 has been linked to conditions like Alzheimer's disease and brain ischemia.[2][25]

TRPC6_Disease_Logic Role of TRPC6 Gain-of-Function in FSGS Mutation Gain-of-Function Mutation in TRPC6 Gene Activity Increased TRPC6 Channel Activity Mutation->Activity Calcium Excessive Ca²⁺ Influx into Podocytes Activity->Calcium Cytoskeleton Cytoskeletal Rearrangement Calcium->Cytoskeleton Effacement Foot Process Effacement Cytoskeleton->Effacement Loss Podocyte Detachment and Loss Effacement->Loss Proteinuria Proteinuria Loss->Proteinuria FSGS Focal Segmental Glomerulosclerosis (FSGS) Proteinuria->FSGS

TRPC6 Pathogenesis in Kidney Disease

Key Experimental Protocols

Studying TRPC6 channel function requires specialized techniques to measure ion flow and intracellular calcium dynamics. Whole-cell patch-clamp electrophysiology and calcium imaging are the cornerstone methods.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for characterizing TRPC6 currents in a heterologous expression system (e.g., HEK293 cells).

1. Materials and Reagents:

  • HEK293 cells expressing TRPC6.

  • External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[4][17]

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Note: Cs⁺ is used to block K⁺ channels).[4][17]

  • Patch pipettes (borosilicate glass, 3-5 MΩ resistance).[4][17]

  • Patch-clamp amplifier and data acquisition system.

  • TRPC6 agonist (e.g., 100 µM OAG) and antagonist (e.g., BI-749327).[17]

2. Step-by-Step Procedure:

  • Cell Preparation: Plate TRPC6-expressing cells onto glass coverslips 24-48 hours before recording.[17]

  • Setup: Place a coverslip in the recording chamber on the microscope and perfuse with external solution.[4]

  • Sealing: Approach a cell with a pipette containing internal solution and apply light positive pressure. Upon contact, release pressure to form a high-resistance (>1 GΩ) seal.[17]

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.[17]

  • Baseline Recording: Clamp the membrane potential at -60 mV. Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) every 10 seconds to record baseline currents.[4][17]

  • Channel Modulation:

    • Activation: Perfuse the chamber with an agonist-containing external solution (e.g., OAG) to activate TRPC6 currents.[17]

    • Inhibition: Once stable activated currents are achieved, co-perfuse with the desired concentration of an antagonist to measure inhibition.[17]

  • Data Analysis: Measure current amplitudes at specific voltages (e.g., -80 mV and +80 mV) to construct current-voltage (I-V) curves and quantify the effects of modulators.[17]

Patch_Clamp_Workflow Experimental Workflow for Whole-Cell Patch-Clamp Start Start Cell_Prep Cell Preparation (TRPC6-expressing cells) Start->Cell_Prep Setup Prepare Recording Setup (Solutions, Pipette) Cell_Prep->Setup Seal Approach Cell & Form Giga-Seal Setup->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Activation Apply Agonist (e.g., OAG) Baseline->Activation Inhibition Apply Antagonist (Dose-Response) Activation->Inhibition Analysis Data Analysis (I-V Curves, IC₅₀) Inhibition->Analysis End End Analysis->End

Workflow for Patch-Clamp Experiments
Protocol 2: Fluorescent Calcium Imaging

This protocol allows for the measurement of relative changes in intracellular Ca²⁺ concentration.

1. Materials and Reagents:

  • Cultured cells expressing TRPC6 on glass-bottom dishes.

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Fluorescence microscope with appropriate filter sets and a camera.

  • TRPC6 agonist and antagonist.

2. Step-by-Step Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate cells with a Ca²⁺ indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification (approx. 20-30 minutes).[8]

  • Imaging: Mount the dish on the microscope stage.

  • Baseline Recording: Acquire baseline fluorescence images for 2-3 minutes to establish a stable signal.[8]

  • Stimulation: Add the TRPC6 agonist to the bath and continuously record the change in fluorescence intensity over time.[8]

  • Inhibition: For inhibition studies, pre-incubate the cells with the antagonist for a specified period before adding the agonist.[8]

  • Data Analysis: Quantify the change in fluorescence intensity relative to the baseline. For ratiometric dyes like Fura-2, calculate the ratio of emissions at two excitation wavelengths (340/380 nm) to determine relative intracellular Ca²⁺ concentration.[8]

Conclusion

TRPC6 is a multifaceted ion channel that serves as a critical signaling hub in numerous cell types. Its role as a direct effector of the PLC pathway and its sensitivity to mechanical stimuli place it at the intersection of diverse physiological control systems. The direct link between TRPC6 gain-of-function mutations and diseases like FSGS, along with its broader involvement in cardiac and pulmonary pathologies, underscores its importance as a target for drug development. The detailed experimental protocols provided herein offer a robust framework for researchers to further elucidate the complex roles of TRPC6 and to screen for novel therapeutic modulators. A deeper understanding of TRPC6 function will continue to pave the way for innovative treatments for a range of human diseases.

References

SAR7334 Hydrochloride and Podocyte Injury: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podocyte injury is a central event in the pathogenesis of numerous glomerular diseases, leading to proteinuria and progressive loss of renal function. A key player in the intricate signaling cascades governing podocyte health and disease is the Transient Receptor Potential Canonical 6 (TRPC6) channel. Dysregulation of TRPC6 activity, often characterized by a gain-of-function, results in excessive intracellular calcium influx, triggering a cascade of detrimental events including cytoskeletal rearrangement, apoptosis, and foot process effacement. SAR7334 hydrochloride has emerged as a potent and selective inhibitor of TRPC6, offering a promising therapeutic strategy to mitigate podocyte injury. This technical guide provides an in-depth analysis of the role of this compound in the context of podocyte injury, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.

Introduction to Podocyte Injury and TRPC6

Podocytes are highly specialized, terminally differentiated epithelial cells that form a crucial component of the glomerular filtration barrier.[1] Their intricate foot processes and the intervening slit diaphragms are essential for maintaining normal glomerular permselectivity.[2] Injury to podocytes is a hallmark of various glomerular diseases, including Focal Segmental Glomerulosclerosis (FSGS) and diabetic nephropathy.[1][3]

The TRPC6 channel, a non-selective cation channel permeable to Ca2+, is a critical component of the slit diaphragm complex, where it interacts with proteins like nephrin (B609532) and podocin.[2][4] While essential for normal podocyte function, gain-of-function mutations in TRPC6 are linked to familial FSGS.[5][6] Furthermore, increased expression and activity of TRPC6 are implicated in acquired proteinuric diseases.[7] The overactivation of TRPC6 leads to sustained, excessive Ca2+ influx, which is a common pathway underlying podocyte damage.[2] This calcium overload disrupts the delicate actin cytoskeleton, promotes apoptosis, and ultimately leads to podocyte detachment and glomerulosclerosis.[1][8]

This compound: A Potent TRPC6 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the TRPC6 channel.[9] Its ability to block TRPC6-mediated calcium influx makes it a valuable tool for studying podocyte pathophysiology and a potential therapeutic agent for glomerular diseases.[10][11]

Quantitative Data on this compound

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

ParameterValueCell/SystemConditionReference
IC50 (TRPC6 currents) 7.9 nM-Electrophysiology[9]
IC50 (TRPC6-mediated Ca2+ influx) 9.5 nMCellsCa2+ imaging[9]
IC50 (TRPC3-mediated Ca2+ influx) 282 nMCellsCa2+ imaging[9]
IC50 (TRPC7-mediated Ca2+ influx) 226 nMCellsCa2+ imaging[9]
Effective Concentration (in vitro) 1 µMPodocytesBlock of Ang II-evoked Ca2+ influx[9]
Effective Dose (in vivo) 10 mg/kg (p.o.)MiceSuppression of TRPC6-dependent acute HPV[9]

Signaling Pathways in Podocyte Injury and the Role of SAR7334

Several signaling pathways converge on TRPC6, leading to its activation and subsequent podocyte injury. SAR7334, by inhibiting TRPC6, can interrupt these pathological cascades.

Angiotensin II Signaling Pathway

Angiotensin II (Ang II) is a key mediator of glomerular disease.[12] It upregulates TRPC6 expression and activity in podocytes, contributing to calcium overload and cellular damage.[11][12] This process involves the activation of the calcineurin/NFAT signaling pathway, creating a positive feedback loop that further enhances TRPC6 expression.[12]

Angiotensin_II_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R PLC PLC AT1R->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG TRPC6 TRPC6 DAG->TRPC6 Ca_influx Ca2+ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Podocyte_Injury Podocyte Injury Ca_influx->Podocyte_Injury NFAT NFAT Calcineurin->NFAT TRPC6_exp TRPC6 Expression NFAT->TRPC6_exp Positive Feedback TRPC6_exp->TRPC6 SAR7334 SAR7334 SAR7334->TRPC6

Angiotensin II signaling cascade leading to podocyte injury.
RhoA Signaling Pathway

The small GTPase RhoA plays a crucial role in regulating the actin cytoskeleton in podocytes.[13] Aberrant RhoA activation can lead to cytoskeletal disorganization and podocyte injury.[8][13] TRPC6-mediated Ca2+ influx is involved in the activation of RhoA, creating a link between calcium signaling and cytoskeletal dynamics.[13]

RhoA_Pathway Stimulus Pathological Stimulus (e.g., α1-AR activation) TRPC6 TRPC6 Stimulus->TRPC6 Ca_influx Ca2+ Influx TRPC6->Ca_influx RhoA RhoA Activation Ca_influx->RhoA Cytoskeleton Actin Cytoskeleton Rearrangement RhoA->Cytoskeleton Podocyte_Injury Podocyte Injury Cytoskeleton->Podocyte_Injury SAR7334 SAR7334 SAR7334->TRPC6

TRPC6-mediated RhoA activation and cytoskeletal disruption.

Experimental Protocols for Studying Podocyte Injury

The following are detailed methodologies for key experiments cited in the literature for investigating podocyte injury and the effects of compounds like SAR7334.

Podocyte Cell Culture

Conditionally immortalized mouse or human podocyte cell lines are widely used.[14][15]

  • Proliferation: Cells are cultured at a permissive temperature of 33°C in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and interferon-γ.

  • Differentiation: To induce differentiation, cells are thermo-switched to a non-permissive temperature of 37°C and cultured for 10-14 days. Differentiated podocytes exhibit a characteristic arborized morphology with foot process-like structures.

  • Treatment: Differentiated podocytes can be treated with injurious agents such as puromycin (B1679871) aminonucleoside (PAN), adriamycin, or high glucose to model disease states.[16][17][18] Test compounds like SAR7334 are added to the culture medium at desired concentrations.

Western Blotting

This technique is used to quantify the expression levels of specific proteins.

  • Protein Extraction: Podocytes are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., nephrin, podocin, TRPC6, cleaved caspase-3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence

Immunofluorescence is used to visualize the localization and expression of proteins within cells.

  • Cell Seeding: Podocytes are grown on glass coverslips.

  • Fixation: Cells are fixed with 4% paraformaldehyde.

  • Permeabilization: Cells are permeabilized with 0.1% Triton X-100.

  • Blocking: Non-specific binding is blocked with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Cells are incubated with primary antibodies against target proteins.

  • Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are applied.

  • Staining: F-actin can be stained with fluorescently-labeled phalloidin, and nuclei with DAPI.

  • Imaging: Coverslips are mounted and imaged using a confocal or fluorescence microscope.

Measurement of Intracellular Calcium ([Ca2+]i)

Fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations.

  • Cell Loading: Podocytes are loaded with a calcium-sensitive dye such as Fura-2 AM or Fluo-3 AM.

  • Stimulation: Cells are stimulated with an agonist (e.g., Angiotensin II) in the presence or absence of an inhibitor (e.g., SAR7334).

  • Data Acquisition: Changes in fluorescence intensity are recorded over time using a fluorescence microscope or a plate reader.

  • Analysis: The fluorescence ratio (for Fura-2) or intensity is used to calculate the relative changes in [Ca2+]i.

Flow Cytometry for Apoptosis

Apoptosis can be quantified using an Annexin V/Propidium Iodide (PI) staining kit.

  • Cell Harvesting: Podocytes are detached and collected.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the protective effects of SAR7334 on podocyte injury in vitro.

Experimental_Workflow cluster_assays Downstream Assays start Start: Differentiated Podocytes treatment Treatment Groups: 1. Control 2. Injurious Agent (e.g., Ang II) 3. Injurious Agent + SAR7334 4. SAR7334 alone start->treatment wb Western Blot (Nephrin, Podocin, TRPC6, Caspase-3) treatment->wb if Immunofluorescence (F-actin, Synaptopodin) treatment->if ca Calcium Imaging ([Ca2+]i measurement) treatment->ca flow Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow analysis Data Analysis and Interpretation wb->analysis if->analysis ca->analysis flow->analysis conclusion Conclusion on Protective Effects of SAR7334 analysis->conclusion

In vitro experimental workflow for assessing SAR7334 effects.

Conclusion

This compound, as a potent and selective inhibitor of the TRPC6 channel, represents a targeted therapeutic approach for the treatment of glomerular diseases characterized by podocyte injury. By blocking the excessive calcium influx that drives pathological signaling cascades, SAR7334 has demonstrated the potential to preserve podocyte structure and function. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic utility of TRPC6 inhibition in the context of podocytopathies. Future studies will be crucial to translate the promising preclinical findings of SAR7334 into effective clinical treatments for patients with proteinuric kidney diseases.

References

Preclinical Profile of SAR7334 Hydrochloride: A TRPC6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR7334 hydrochloride is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] TRPC6 is a cation channel implicated in various pathological conditions, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion-induced lung edema.[4][5][6][7] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological properties, mechanism of action, and in vivo efficacy. The information is presented to support further investigation and development of this compound for therapeutic applications.

Core Efficacy and Potency

This compound has demonstrated high potency in inhibiting TRPC6 channels. In vitro studies have established its inhibitory concentration (IC50) in the low nanomolar range.

Table 1: In Vitro Potency of SAR7334
Assay TypeTargetIC50 (nM)
Whole-cell patch-clampTRPC6 currents7.9[1][2][3][4][5][6][7]
Intracellular Ca2+ influxTRPC69.5[4][5][6][7]

Selectivity Profile

SAR7334 exhibits selectivity for TRPC6 over other TRPC channel isoforms, although it also shows activity against TRPC3 and TRPC7 at higher concentrations.

Table 2: Selectivity of SAR7334 Against TRPC Isoforms
TargetIC50 of Ca2+ Influx Inhibition (nM)
TRPC3282[4][5][6][7]
TRPC7226[4][5][6][7]
TRPC4Not Affected[4][5][6][7]
TRPC5Not Affected[4][5][6][7]

Mechanism of Action and Signaling Pathway

SAR7334 directly blocks the ion conduction pore of the TRPC6 channel, thereby inhibiting the influx of Ca2+ into the cell. TRPC6 channels are typically activated downstream of G-protein coupled receptors (GPCRs) that activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While IP3 mobilizes intracellular calcium stores, DAG directly activates TRPC6 channels.

TRPC6_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG Generates TRPC6 TRPC6 Channel Ca_influx Ca2+ Influx TRPC6->Ca_influx DAG->TRPC6 Activates Cellular_Response Cellular Response Ca_influx->Cellular_Response SAR7334 SAR7334 SAR7334->TRPC6 Inhibits

Mechanism of Action of SAR7334 in the TRPC6 Signaling Pathway.

Preclinical In Vivo Studies

The in vivo efficacy of SAR7334 was evaluated in a model of acute hypoxic pulmonary vasoconstriction (HPV), a physiological response mediated by TRPC6 channels.

Table 3: In Vivo Efficacy of SAR7334
Animal ModelConditionAdministrationDoseEffect
Mice (isolated perfused lungs)Acute Hypoxic Pulmonary Vasoconstriction (HPV)--Suppressed TRPC6-dependent HPV[4][5][6][7]
Spontaneously Hypertensive Rats (SHR)-Oral (p.o.)10 mg/kgNo change in mean arterial pressure[1][3][4][5]

Pharmacokinetic Profile

Pharmacokinetic studies in rats have demonstrated that SAR7334 is suitable for chronic oral administration.[4][5][6][7]

Table 4: Pharmacokinetic Parameters of SAR7334 in Rats
ParameterValue
Dose 10 mg/kg (oral)[1][3]
Animal Model Male Sprague Dawley rats[4]
Vehicle 30% glycopherol/cremophor (75/25) 70% glucose (5%) solution[4]

Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability were not detailed in the provided search results.

Experimental Protocols

In Vitro Potency and Selectivity Assays

A general workflow for identifying and characterizing TRPC channel inhibitors like SAR7334 involves initial high-throughput screening followed by more detailed electrophysiological confirmation.

Screening_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization Compound_Library Compound Library FLIPR_Screening FLIPR-based Ca2+ Influx Assay (hTRPC6-expressing cells) Compound_Library->FLIPR_Screening Hit_Identification Hit Identification FLIPR_Screening->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Assays (TRPC3, 4, 5, 7) Dose_Response->Selectivity_Panel Patch_Clamp Whole-Cell Patch-Clamp (Confirmation of direct channel block) Selectivity_Panel->Patch_Clamp Lead_Compound Lead Compound (SAR7334) Patch_Clamp->Lead_Compound

General Experimental Workflow for TRPC Channel Inhibitor Discovery.

1. Cell Culture and Stable Cell Line Generation:

  • Human Embryonic Kidney (HEK) cells are commonly used for stably expressing recombinant human TRPC channels (e.g., hTRPC6, hTRPC3, hTRPC7).

  • Expression is often under the control of an inducible promoter, such as a tetracycline-inducible system.[4]

  • Cells are cultured under standard conditions (37°C, 5% CO2) in appropriate growth media.[4]

2. Intracellular Calcium Measurements (FLIPR Assay):

  • This assay is used for high-throughput screening and determining IC50 values for Ca2+ influx.

  • Cells expressing the target TRPC channel are plated in multi-well plates.

  • Cells are loaded with a calcium-sensitive fluorescent dye.

  • The compound of interest (e.g., SAR7334) is added at various concentrations.

  • Channel activation is induced by a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

  • Changes in intracellular Ca2+ levels are measured using a Fluorometric Imaging Plate Reader (FLIPR).[4]

3. Whole-Cell Patch-Clamp Electrophysiology:

  • This technique directly measures the ionic currents through the TRPC6 channels, providing a definitive confirmation of channel blockade.

  • Whole-cell recordings are performed on cells expressing the target channel.

  • A voltage clamp is applied, and currents are recorded before and after the application of SAR7334.

  • The dose-dependent reduction of the current is used to calculate the IC50.[4]

In Vivo Experimental Protocol: Acute Hypoxic Pulmonary Vasoconstriction
  • Animal Model: The experiment utilizes isolated perfused and ventilated lungs from mice.[4]

  • Procedure:

    • The lungs are isolated and perfused with a physiological salt solution.

    • Hypoxic ventilation is induced to trigger vasoconstriction, leading to an increase in pulmonary artery pressure (ΔPAP).

    • SAR7334 is administered to the perfusate.

    • The effect of the compound on the hypoxia-induced increase in pulmonary arterial pressure is measured.

  • Endpoint: The dose-dependent reduction in the strength of HPV is the primary endpoint.[4]

Logical Relationship of SAR7334's Properties

The preclinical data for SAR7334 demonstrates a logical progression from in vitro potency to in vivo pharmacological effect, supporting its potential as a therapeutic agent.

Logical_Relationship cluster_invitro In Vitro Properties cluster_invivo In Vivo Characteristics cluster_conclusion Conclusion Potency High Potency (IC50 = 7.9-9.5 nM on TRPC6) Efficacy Pharmacological Efficacy (Suppresses HPV in mice) Potency->Efficacy Leads to Selectivity Selectivity (TRPC6 > TRPC3/7) Selectivity->Efficacy Contributes to Bioavailability Good Oral Bioavailability Bioavailability->Efficacy Enables Therapeutic_Potential Therapeutic Potential for TRPC6-mediated diseases Efficacy->Therapeutic_Potential Supports

Logical Flow from In Vitro Characteristics to Therapeutic Potential.

Conclusion

The preclinical data for this compound characterize it as a highly potent and orally bioavailable inhibitor of the TRPC6 channel with a clear mechanism of action.[4][7] Its efficacy in a relevant in vivo model of hypoxic pulmonary vasoconstriction underscores its potential for treating TRPC6-mediated diseases.[4] The selectivity profile and suitability for oral administration make SAR7334 a valuable tool for further in vivo investigation of TRPC channel function and a promising candidate for clinical development.[4][5]

References

Methodological & Application

Application Notes and Protocols for SAR7334 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans.

Introduction

SAR7334 hydrochloride is a potent and highly specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel implicated in various physiological and pathological processes, including calcium signaling, focal segmental glomerulosclerosis, and pulmonary hypertension.[3][4] These application notes provide detailed protocols for the use of this compound in common experimental settings to investigate TRPC6 function.

Physicochemical Properties

PropertyValueReference
Formula C₂₁H₂₄Cl₃N₃O[1]
Molecular Weight 440.79 g/mol [1]
Appearance White to yellow solid[1]
CAS Number 1333207-63-8[1]

Solubility and Storage

SolventSolubilityReference
DMSO 100 mg/mL (226.87 mM)[1]
Ethanol 25 mg/mL[5]

Storage: this compound should be stored at 4°C in a sealed container, away from moisture. For long-term storage, stock solutions in DMSO can be kept at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Mechanism of Action

SAR7334 is a potent inhibitor of TRPC6 channels. It blocks TRPC6-mediated Ca²⁺ influx into cells.[6][7] While highly specific for TRPC6, it also shows inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[6][7] It does not affect TRPC4 and TRPC5-mediated Ca²⁺ entry.[6][7] The primary mechanism involves the direct blockade of the TRPC6 ion channel, thereby preventing the influx of cations, primarily Ca²⁺, into the cell. This inhibition can be observed in response to various stimuli that activate TRPC6, such as diacylglycerol (DAG) analogs (e.g., OAG) and receptor activation (e.g., Angiotensin II).

cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_inhibition Inhibition cluster_cellular_response Cellular Response TRPC6 TRPC6 Channel Ca_influx Ca²⁺ Influx TRPC6->Ca_influx AngII Angiotensin II AngII->TRPC6 Activates OAG OAG OAG->TRPC6 Activates SAR7334 SAR7334 HCl SAR7334->TRPC6 Inhibits Downstream Downstream Signaling Ca_influx->Downstream

Figure 1: SAR7334 HCl inhibits TRPC6-mediated Ca²⁺ influx.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of SAR7334

TargetAssayIC₅₀Reference
TRPC6 Ca²⁺ Influx9.5 nM[6][7]
TRPC6 Patch-clamp7.9 nM[7][8]
TRPC3 Ca²⁺ Influx282 nM[6][7]
TRPC7 Ca²⁺ Influx226 nM[6][7]

Table 2: In Vivo Efficacy of SAR7334

ModelSpeciesDose & RouteEffectReference
Acute Hypoxic Pulmonary VasoconstrictionMouse10 mg/kg, p.o.Suppressed TRPC6-dependent HPV[1][2]
Spontaneously Hypertensive RatRat10 mg/kg, p.o.No change in mean arterial pressure[1][3]

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM to assess the inhibitory effect of SAR7334 on TRPC6-mediated calcium entry.

cluster_workflow Calcium Influx Assay Workflow A Plate TRPC6-expressing cells B Load cells with Fura-2 AM A->B C Wash to remove excess dye B->C D Pre-incubate with SAR7334 or vehicle C->D E Stimulate with TRPC6 agonist (e.g., OAG) D->E F Measure Fura-2 fluorescence (340/380 nm excitation) E->F G Analyze [Ca²⁺]i changes F->G

Figure 2: Workflow for the in vitro calcium influx assay.

Materials:

  • HEK293 cells stably expressing human TRPC6

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4

  • This compound

  • TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)

  • Fluorescence microplate reader or microscope capable of ratiometric measurements

Procedure:

  • Cell Preparation: Seed TRPC6-expressing HEK293 cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading: a. Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS. b. Remove the culture medium from the cells and wash once with HBS. c. Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Washing: a. Remove the loading buffer and wash the cells twice with HBS to remove extracellular dye. b. Add 100 µL of HBS to each well.

  • Compound Incubation: a. Prepare serial dilutions of this compound in HBS. b. Add the desired concentrations of SAR7334 or vehicle (DMSO) to the wells and incubate for 10-15 minutes at room temperature.

  • Measurement of Calcium Influx: a. Place the plate in a fluorescence reader. b. Establish a baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at 510 nm). c. Add a TRPC6 agonist (e.g., 100 µM OAG) to induce calcium influx. d. Record the fluorescence ratio (F340/F380) over time.

  • Data Analysis: a. Calculate the change in the F340/F380 ratio to determine the relative change in intracellular calcium concentration. b. Plot the agonist-induced calcium influx against the concentration of SAR7334 to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording TRPC6 currents in a heterologous expression system to characterize the inhibitory effects of SAR7334.

cluster_workflow Patch-Clamp Workflow A Prepare TRPC6-expressing cells on coverslips B Establish whole-cell configuration A->B C Record baseline TRPC6 currents B->C D Apply TRPC6 agonist (OAG) C->D E Perfuse with SAR7334 D->E F Record inhibition of TRPC6 currents E->F G Analyze current-voltage relationship F->G

Figure 3: Workflow for whole-cell patch-clamp recording.

Materials:

  • HEK293 cells expressing TRPC6

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • External Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.

  • This compound

  • OAG

Procedure:

  • Cell Preparation: Plate TRPC6-expressing cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording: a. Place a coverslip in the recording chamber and perfuse with the external solution. b. Approach a cell with the patch pipette and form a giga-ohm seal. c. Rupture the membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV.

  • Current Measurement: a. Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents. b. Record a stable baseline current. c. Perfuse the cell with the external solution containing a TRPC6 activator (e.g., 100 µM OAG) to induce TRPC6 currents. d. Once a stable current is achieved, perfuse with varying concentrations of SAR7334 to observe inhibition.

  • Data Analysis: a. Measure the current amplitude at specific voltages. b. Plot the percentage of current inhibition against the SAR7334 concentration to determine the IC₅₀.

Isolated Perfused Mouse Lung Model for Hypoxic Pulmonary Vasoconstriction (HPV)

This ex vivo protocol is used to assess the effect of SAR7334 on TRPC6-dependent HPV.

cluster_workflow Isolated Perfused Lung Workflow A Anesthetize mouse and perform tracheostomy B Ventilate lungs and cannulate pulmonary artery A->B C Perfuse lungs with physiological salt solution B->C D Induce HPV with hypoxic gas mixture C->D E Administer SAR7334 or vehicle D->E F Measure changes in pulmonary arterial pressure E->F G Analyze the effect on HPV response F->G

Figure 4: Workflow for the isolated perfused mouse lung experiment.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine)

  • Rodent ventilator

  • Perfusion system with pressure transducer

  • Physiological Salt Solution (PSS)

  • Hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, balance N₂)

  • Normoxic gas mixture (21% O₂, 5% CO₂, balance N₂)

  • This compound

Procedure:

  • Animal Preparation: a. Anesthetize the mouse and perform a tracheostomy. b. Ventilate the mouse with the normoxic gas mixture. c. Open the chest cavity and cannulate the pulmonary artery and left atrium.

  • Lung Perfusion: a. Perfuse the lungs with PSS at a constant flow rate (e.g., 2 mL/min). b. Allow the preparation to stabilize until a constant pulmonary arterial pressure (PAP) is achieved.

  • Induction of HPV: a. Switch the ventilation to the hypoxic gas mixture to induce HPV, observed as an increase in PAP. b. Once the HPV response is stable, switch back to the normoxic gas mixture to allow the PAP to return to baseline.

  • Drug Administration: a. Administer SAR7334 (e.g., 1 µM) or vehicle into the perfusate. b. After a 10-15 minute incubation period, repeat the hypoxic challenge.

  • Data Analysis: a. Measure the amplitude of the PAP increase during the hypoxic challenge before and after the administration of SAR7334. b. Compare the HPV response in the presence and absence of the inhibitor.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the role of TRPC6 in various cellular and physiological processes. The protocols provided here serve as a starting point for researchers, and specific parameters may require optimization depending on the experimental system. Careful consideration of the compound's selectivity profile is recommended for data interpretation.

References

SAR7334 Hydrochloride: Application Notes for Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in various physiological and pathological processes.[1][2][3][4] Its dysregulation has been linked to conditions such as focal segmental glomerulosclerosis, pulmonary hypertension, and lung edema.[2][3] SAR7334 also exhibits inhibitory activity against TRPC3 and TRPC7, albeit at higher concentrations.[1][2][3] These application notes provide a detailed protocol for characterizing the inhibitory effects of SAR7334 on TRPC6 channels using whole-cell patch clamp electrophysiology.

Mechanism of Action

This compound acts as a direct blocker of the TRPC6 channel pore, thereby inhibiting the influx of cations, including Ca2+, into the cell.[2][3][5] TRPC6 channels are activated by diacylglycerol (DAG), a second messenger produced downstream of G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) activation. The signaling cascade typically involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium stores, DAG directly activates TRPC6 channels, leading to cation influx and subsequent physiological responses.

SAR7334_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_ion Ca²⁺ TRPC6->Ca_ion Influx SAR7334 SAR7334 SAR7334->TRPC6 Blocks Response Cellular Response Ca_ion->Response Leads to

Caption: Signaling pathway of TRPC6 activation and inhibition by SAR7334.

Quantitative Data

The inhibitory potency of this compound has been determined through both patch clamp experiments and calcium influx assays.[1][2][3]

Parameter Value Assay Reference
TRPC6 IC₅₀ 7.9 nMWhole-cell patch clamp[1][2][3][4][5]
TRPC6 IC₅₀ 9.5 nMCa²⁺ influx assay[1][2][3]
TRPC3 IC₅₀ 282 nMCa²⁺ influx assay[1][2][3]
TRPC7 IC₅₀ 226 nMCa²⁺ influx assay[1][2][3]

Table 1: Inhibitory potency of this compound on TRPC channels.

SAR7334 shows high selectivity for TRPC6 over other TRP channels, such as TRPC4 and TRPC5, for which no significant inhibition of Ca²⁺ entry was observed.[1][2][3]

Experimental Protocol: Whole-Cell Patch Clamp

This protocol is designed for recording TRPC6 currents in a heterologous expression system, such as HEK293 cells stably or transiently expressing human TRPC6.

Materials
  • Cell Line: HEK293 cells expressing human TRPC6.

  • Compound: this compound.

  • Activator: 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

  • Reagents for Solutions: NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose, CsOH, Gluconic acid, CsCl, Aspartic acid, Na₂ATP, Na₃GTP, EGTA, BAPTA.

  • Equipment: Patch clamp amplifier and digitizer, microscope, micromanipulator, perfusion system, borosilicate glass capillaries, and cell culture supplies.

Solutions
Solution Component Concentration (mM)
Extracellular (Bath) NaCl140-145
KCl5-5.4
CaCl₂1-2
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Intracellular (Pipette) Option 1 CsOH120
Gluconic acid120
MgCl₂2
CaCl₂3
Cs₄-BAPTA5
HEPES10
pH adjusted to 7.4 with Gluconic acid
Intracellular (Pipette) Option 2 CsOH120
Aspartic acid120
CsCl20
MgCl₂2
CaCl₂0.4
HEPES10
Na₂ATP2
Na₃GTP0.1
Glucose10
EGTA1
pH adjusted to 7.2-7.25 with CsOH

Table 2: Composition of extracellular and intracellular solutions for whole-cell patch clamp.[5][6]

Procedure
  • Cell Preparation: Plate HEK293-TRPC6 cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording Setup:

    • Place a coverslip with cells into the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the extracellular solution.

    • Approach a single, healthy cell with the patch pipette while applying slight positive pressure.

  • Seal Formation and Whole-Cell Configuration:

    • Upon contacting the cell membrane, release the positive pressure to facilitate gigaohm seal formation (>1 GΩ).

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.[6][7]

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200-300 ms) every 10 seconds to elicit currents.[6][7]

    • Record stable baseline currents for several minutes.

  • Channel Activation and Inhibition:

    • Perfuse the cell with the extracellular solution containing a TRPC6 activator, such as 10-100 µM OAG, to induce a robust TRPC6 current.[5][6][7]

    • Once the OAG-induced current is stable, apply different concentrations of this compound to determine the dose-dependent inhibition.

    • Allow sufficient time at each concentration for the inhibitory effect to reach a steady state.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +100 mV or -70 mV) from the voltage ramps.[5][6]

    • Normalize the current at each SAR7334 concentration to the maximal OAG-induced current.

    • Plot the normalized current as a function of the SAR7334 concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Experimental_Workflow A Prepare HEK293-TRPC6 Cells C Establish Whole-Cell Configuration A->C B Fabricate Patch Pipettes (2-5 MΩ) B->C D Record Baseline Current (V-hold = -60 mV, Ramp -100 to +100 mV) C->D E Activate TRPC6 with OAG D->E F Apply SAR7334 (Dose-Response) E->F G Analyze Data (IC₅₀ Determination) F->G

Caption: Workflow for patch clamp analysis of SAR7334 inhibition on TRPC6.

Troubleshooting

  • Difficulty obtaining a GΩ seal: Ensure cell health, clean solutions, and appropriate pipette tip shape and resistance.[8][9] Setting the holding potential to -60 to -70 mV can aid in seal formation.[9]

  • No or small OAG-induced current: Verify TRPC6 expression in the cell line. Check the OAG solution for proper preparation and storage.

  • Unstable recordings: Ensure a stable recording environment with minimal mechanical and electrical noise. Check the grounding of the setup.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TRPC6 in cellular physiology and disease. The provided patch clamp protocol offers a robust method for characterizing the inhibitory effects of SAR7334 and similar compounds on TRPC6 channel activity. Careful execution of this protocol will yield high-quality data for advancing research and drug development efforts targeting TRPC channels.

References

Application Notes and Protocols for Utilizing SAR7334 Hydrochloride in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR7334 hydrochloride is a potent and highly selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel permeable to Ca2+.[1][2][3][4][5][6] Dysregulation of TRPC6 channels has been implicated in a variety of pathological conditions, making it a compelling target for drug discovery. Calcium imaging assays are fundamental tools for studying the activity of ion channels like TRPC6. This document provides detailed application notes and protocols for the effective use of this compound in such assays to investigate TRPC6-mediated calcium influx.

Mechanism of Action

This compound exerts its inhibitory effect by directly blocking the TRPC6 channel, thereby preventing the influx of calcium into the cell that is typically triggered by various stimuli.[7] TRPC6 channels are often activated downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC) signaling. The activation of PLC leads to the production of diacylglycerol (DAG), which directly activates TRPC6 channels, resulting in an increase in intracellular calcium concentration.[7] SAR7334 is a valuable tool for dissecting the role of TRPC6 in these signaling pathways.

Data Presentation

Inhibitory Activity of this compound
TargetAssay TypeCell LineIC50Reference
Human TRPC6Calcium Influx (Fluo-4 AM)HEK2939.5 nM[1][4][8][9]
Human TRPC6Whole-cell Patch-clampHEK2937.9 nM[1][2][3][4]
Human TRPC3Calcium Influx (Fluo-4 AM)CHO282 nM[1][4][8][9]
Human TRPC7Calcium Influx (Fluo-4 AM)HEK293226 nM[1][4][8][9]
Human TRPC4Calcium Influx-Not Affected[1][4][8][9]
Human TRPC5Calcium Influx-Not Affected[1][4][8][9]
Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight440.79 g/mol [7][10]
FormulaC21H24Cl3N3O[1]
SolubilitySoluble in DMSO and Water[10]
StorageStore at -20°C[10]

Signaling Pathway

The following diagram illustrates the canonical signaling pathway leading to TRPC6 activation and its inhibition by this compound.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_in Ca²⁺ (intracellular) TRPC6->Ca_in Ca²⁺ Influx Ca_out Ca²⁺ (extracellular) Ca_out->TRPC6 Downstream Downstream Signaling Ca_in->Downstream activates SAR7334 SAR7334 Hydrochloride SAR7334->TRPC6 inhibits Agonist Agonist Agonist->GPCR binds

TRPC6 signaling pathway and inhibition by SAR7334.

Experimental Protocols

Protocol 1: Calcium Imaging Assay Using Fluo-4 AM

This protocol describes the measurement of intracellular calcium changes in response to a TRPC6 agonist and the inhibitory effect of this compound using the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • Cells expressing TRPC6 (e.g., HEK293-hTRPC6)

  • This compound

  • TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)

  • Fluo-4 AM

  • Pluronic F-127

  • DMSO (cell culture grade)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black-walled, clear-bottom 96-well microplates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Plating:

    • Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

    • Further dilutions should be made in assay buffer (HBSS with HEPES) to the desired final concentrations.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the cell culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Incubation:

    • Gently wash the cells twice with HBSS.

    • Add 100 µL of HBSS containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped for bottom reading.

    • Set the excitation wavelength to ~490 nm and the emission wavelength to ~515 nm.

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Add the TRPC6 agonist (e.g., OAG) to all wells simultaneously using an automated injector if available.

    • Continue to measure the fluorescence kinetically for a sufficient duration to capture the calcium influx (e.g., 2-5 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after agonist addition (ΔF = Fmax - F0).

    • Normalize the response by dividing ΔF by F0 (ΔF/F0).

    • Plot the normalized fluorescence response against the concentration of this compound to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for a calcium imaging experiment to assess the inhibitory effect of this compound.

Calcium_Imaging_Workflow Start Start Cell_Plating Seed Cells in 96-well Plate Start->Cell_Plating Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Cell_Plating->Incubate_Overnight Prepare_Reagents Prepare SAR7334, Agonist, and Fluo-4 AM Solutions Incubate_Overnight->Prepare_Reagents Dye_Loading Load Cells with Fluo-4 AM (30-60 min, 37°C) Prepare_Reagents->Dye_Loading Wash_Cells Wash Cells with Assay Buffer Dye_Loading->Wash_Cells Compound_Incubation Incubate with SAR7334 or Vehicle (15-30 min, RT) Wash_Cells->Compound_Incubation Measure_Baseline Measure Baseline Fluorescence Compound_Incubation->Measure_Baseline Add_Agonist Add TRPC6 Agonist Measure_Baseline->Add_Agonist Measure_Response Measure Fluorescence Response (Kinetics) Add_Agonist->Measure_Response Data_Analysis Analyze Data (ΔF/F₀, IC₅₀) Measure_Response->Data_Analysis End End Data_Analysis->End

Workflow for SAR7334 calcium imaging assay.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal-to-Noise Ratio - Insufficient dye loading- Cell health is compromised- Low TRPC6 expression- Optimize Fluo-4 AM concentration and incubation time.- Ensure cells are healthy and not over-confluent.- Use a cell line with confirmed high TRPC6 expression.
High Background Fluorescence - Incomplete removal of extracellular dye- Autofluorescence of the compound- Ensure thorough washing after dye loading.- Test the fluorescence of this compound alone at the assay concentrations.
No Response to Agonist - Inactive agonist- Low TRPC6 channel activity- Use a fresh, validated batch of the agonist.- Ensure the cell line is responsive and that assay conditions are optimal.
Variability Between Wells - Uneven cell seeding- Inconsistent dye loading or washing- Ensure a homogenous cell suspension and careful plating.- Use a multichannel pipette for consistent liquid handling.

Conclusion

This compound is a powerful research tool for investigating the physiological and pathological roles of TRPC6 channels. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this potent inhibitor in calcium imaging assays. Careful optimization of experimental conditions will ensure reliable and reproducible results, contributing to a deeper understanding of TRPC6-mediated signaling and its potential as a therapeutic target.

References

Application Notes and Protocols: SAR7334 Hydrochloride for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR7334 hydrochloride is a potent and highly selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types. Its dysregulation has been implicated in a range of pathologies, making it an attractive therapeutic target.[1][3] These application notes provide detailed information and protocols for the use of this compound in in vivo mouse models, focusing on dosage, administration, and the underlying mechanism of action.

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the TRPC6 ion channel. TRPC6 is activated downstream of Gq-coupled G protein-coupled receptors (GPCRs) and receptor tyrosine kinases. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[4] DAG directly activates TRPC6, leading to an influx of Ca²⁺ into the cell.[4] This increase in intracellular calcium can then trigger various downstream signaling pathways, including the calcineurin-NFAT pathway, which is involved in gene transcription and cellular responses such as hypertrophy and fibrosis.[5] SAR7334 selectively blocks this Ca²⁺ influx, thereby modulating these pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency of SAR7334

TargetIC₅₀ (nM)Assay TypeReference
TRPC67.9Patch-clamp[1][3]
TRPC69.5Ca²⁺ influx[1][3]
TRPC3282Ca²⁺ influx[1][3][6]
TRPC7226Ca²⁺ influx[1][3][6]

Table 2: In Vivo Dosage and Administration of this compound in Mice

Mouse ModelDosageAdministration RouteVehicleStudy FocusReference
Hypoxic Pulmonary Vasoconstriction10 mg/kgOral (p.o.)Not specified in primary sourceAcute inhibition of HPV[7][8]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway inhibited by SAR7334.

TRPC6_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Angiotensin II) GPCR Gq-coupled Receptor Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG TRPC6 TRPC6 Channel Ca2_ion Ca²⁺ TRPC6->Ca2_ion influx DAG->TRPC6 activates Calcineurin Calcineurin Ca2_ion->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocation Gene_Transcription Gene Transcription (e.g., hypertrophy, fibrosis) Nucleus->Gene_Transcription promotes SAR7334 SAR7334 SAR7334->TRPC6 inhibits

Caption: TRPC6 signaling pathway and the inhibitory action of SAR7334.

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol details the preparation of a this compound formulation suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of SAR7334 in DMSO. Due to the limited information on long-term stability, it is recommended to prepare fresh stock solutions. For example, to prepare a 25 mg/mL stock solution, weigh 2.5 mg of this compound and dissolve it in 100 µL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Prepare the vehicle. In a sterile tube, prepare the final vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For example, to prepare 1 mL of the final vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.

  • Prepare the final dosing solution. To achieve a final concentration for a 10 mg/kg dose in a mouse with a dosing volume of 10 µL/g (or 100 µL for a 10g mouse), a 1 mg/mL solution is required. Dilute the DMSO stock solution with the prepared vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 1 mg/mL dosing solution from a 25 mg/mL stock, add 40 µL of the stock solution to 960 µL of the vehicle.

  • Vortex the final dosing solution thoroughly before administration to ensure a homogenous suspension. It is recommended to use the prepared solution immediately.

In Vivo Administration Protocol

This protocol describes the oral administration of this compound to mice.

Materials:

  • Prepared this compound dosing solution

  • Mouse gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Weigh each mouse accurately to determine the correct volume of the dosing solution to be administered.

  • Calculate the required volume for each mouse based on its weight and the desired dosage. For a 10 mg/kg dose and a 1 mg/mL solution, the dosing volume is 10 µL/g of body weight.

  • Draw the calculated volume of the SAR7334 solution into a 1 mL syringe fitted with a gavage needle.

  • Gently restrain the mouse.

  • Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

  • Slowly administer the solution.

  • Monitor the mouse for any signs of distress after administration.

  • For chronic studies, repeat the administration at the desired frequency. While specific chronic dosing schedules for SAR7334 are not widely published, pharmacokinetic data suggests its suitability for chronic oral administration.[1][3][7] Researchers should determine the optimal dosing frequency based on the specific mouse model and experimental goals.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the efficacy of SAR7334 in a mouse model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Allocation Random Allocation to Groups (Vehicle, SAR7334) Animal_Acclimation->Group_Allocation Baseline_Measurements Baseline Measurements (e.g., physiological parameters) Group_Allocation->Baseline_Measurements Disease_Induction Disease Model Induction (if applicable) Baseline_Measurements->Disease_Induction Drug_Administration Daily Oral Administration (Vehicle or SAR7334) Disease_Induction->Drug_Administration Monitoring Regular Monitoring (e.g., body weight, clinical signs) Drug_Administration->Monitoring Endpoint_Measurements Endpoint Measurements (e.g., functional assays) Drug_Administration->Endpoint_Measurements Monitoring->Drug_Administration Tissue_Collection Tissue/Blood Collection (for histology, biomarkers) Endpoint_Measurements->Tissue_Collection Data_Analysis Data Analysis and Statistical Evaluation Tissue_Collection->Data_Analysis

References

Application Notes and Protocols: Preparation of SAR7334 Hydrochloride Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of SAR7334 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and specific inhibitor of the transient receptor potential canonical 6 (TRPC6) channel, a key mediator in various physiological and pathological processes.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This document outlines the necessary materials, step-by-step procedures, and important considerations for dissolving this compound in DMSO, along with its mechanism of action and recommended storage conditions.

Introduction to this compound

SAR7334 is a potent inhibitor of TRPC6 channels, demonstrating high selectivity.[3] It blocks TRPC6 currents with an IC50 of 7.9 nM.[2][3][4][5] SAR7334 also inhibits TRPC3 and TRPC7-mediated Ca2+ influx, but with significantly lower potency (IC50s of 282 nM and 226 nM, respectively), while having no significant effect on TRPC4 and TRPC5 channels.[1][3][4][5] This selectivity makes it a valuable tool for investigating the physiological roles of TRPC6 channels in various cellular and in vivo models. Due to its suitability for chronic oral administration, it has been used in studies of hypoxic pulmonary vasoconstriction.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight440.79 g/mol [1]
FormulaC₂₁H₂₄Cl₃N₃O[1]
AppearanceWhite to yellow solid[1]
Purity≥98% (HPLC)

Table 2: Solubility of this compound

SolventSolubilityNotesSource
DMSO≥ 370 mg/mL (1005.79 mM)Use newly opened, non-hygroscopic DMSO. Ultrasonic treatment may be needed.[2]
DMSO100 mg/mL (226.87 mM)Ultrasonic treatment may be needed.[1]
DMSO74 mg/mL (201.15 mM)Use fresh DMSO as moisture can reduce solubility.[4]
DMSO15 mg/mLPurge with an inert gas.[6]
Water50 mg/mL (113.43 mM)Ultrasonic treatment may be needed.[1]
Water44.08 mg/mL (100 mM)
Ethanol25 mg/mLPurge with an inert gas.[6]
Dimethyl formamide1 mg/mLPurge with an inert gas.[6]

Table 3: Recommended Storage Conditions

FormTemperatureDurationNotesSource
Solid Powder-20°C≥ 4 years[6]
Solid Powder4°C2 years[2]
In Solvent (DMSO)-80°C6 months to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[1][2][4]
In Solvent (DMSO)-20°C1 month to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1][2][4]

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated precision balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettors and sterile, RNase/DNase-free pipette tips

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound, which can affect its stability and weighing accuracy.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.41 mg of this compound (based on a molecular weight of 440.79 g/mol ).

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound. For the 4.41 mg of compound, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Note: It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of this compound.[1][2][4]

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of any particulate matter. If precipitation occurs, gentle heating can also be used to aid dissolution.[1]

  • Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile, light-protecting (amber) microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 month).[1][2][4] Ensure the tubes are tightly sealed.

Visualizations

Diagram 1: Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate SAR7334 Hydrochloride to Room Temp. B Weigh Compound A->B Prevent Condensation C Add Anhydrous DMSO B->C Precise Amount D Vortex Thoroughly C->D Initiate Mixing E Sonicate (if needed) D->E Ensure Complete Dissolution F Aliquot Solution E->F Homogeneous Solution G Store at -20°C or -80°C F->G Avoid Freeze-Thaw Cycles

Caption: Workflow for preparing this compound stock solution.

Diagram 2: Simplified Signaling Pathway of SAR7334 Action

G cluster_membrane Cell Membrane TRPC6 TRPC6 Channel Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Mediates SAR7334 This compound SAR7334->TRPC6 Inhibits (IC₅₀ = 7.9 nM) Downstream Downstream Cellular Effects Ca_influx->Downstream Triggers

Caption: SAR7334 inhibits TRPC6-mediated calcium influx.

References

Application Notes and Protocols for SAR7334 Hydrochloride in the Study of TRPC6 Gain-of-Function Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels permeable to Ca2+ that play a crucial role in various physiological processes.[1][2] Gain-of-function mutations in the TRPC6 gene have been linked to the pathogenesis of diseases such as familial focal segmental glomerulosclerosis (FSGS).[1][2] SAR7334 hydrochloride is a potent and highly selective inhibitor of the TRPC6 channel, making it an invaluable tool for studying the pathological consequences of TRPC6 gain-of-function mutations and for exploring potential therapeutic interventions.[3][4] These application notes provide detailed protocols and data for utilizing this compound in research settings.

Quantitative Data Summary

The inhibitory activity and pharmacokinetic properties of SAR7334 are summarized below, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Potency of SAR7334 against TRPC Channels

TargetAssay TypeIC50 (nM)Reference(s)
TRPC6 Ca2+ Influx9.5[5][6][7][8]
Patch-clamp7.9[3][4][5][6][7][9]
TRPC3 Ca2+ Influx282[5][6][7]
TRPC7 Ca2+ Influx226[5][6][7]
TRPC4 Ca2+ Influx> 10,000[6][7]
TRPC5 Ca2+ Influx> 10,000[6][7]

Table 2: In Vivo Pharmacokinetic Profile of SAR7334

SpeciesAdministration RouteDose (mg/kg)Key FindingsReference(s)
Male Sprague Dawley RatsOral10Suitable for chronic oral administration.[5][6][7]
Spontaneously Hypertensive Rats (SHR)OralNot specifiedDid not change mean arterial pressure in a short-term study.[5][6][7]
MiceOral10Suppresses TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV).[3][4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

TRPC6_Signaling_Pathway Figure 1: Simplified TRPC6 Signaling Pathway and Inhibition by SAR7334 Receptor Gq-coupled Receptor (e.g., AT1R) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6_mut Gain-of-Function Mutant TRPC6 Channel DAG->TRPC6_mut Activates Ca_influx Excessive Ca2+ Influx TRPC6_mut->Ca_influx Podocyte_injury Podocyte Injury & FSGS Pathogenesis Ca_influx->Podocyte_injury SAR7334 SAR7334 Hydrochloride SAR7334->TRPC6_mut Inhibits Agonist Agonist (e.g., Angiotensin II) Agonist->Receptor Activates

Caption: Figure 1: Simplified TRPC6 Signaling Pathway and Inhibition by SAR7334.

Experimental_Workflow Figure 2: Experimental Workflow for Evaluating SAR7334 Efficacy cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture 1. Cell Culture (e.g., HEK293 expressing mutant TRPC6, podocytes) ca_imaging 2. Intracellular Ca2+ Imaging (Fura-2 AM) cell_culture->ca_imaging patch_clamp 3. Whole-Cell Patch-Clamp Electrophysiology cell_culture->patch_clamp sar7334_application_vitro Application of SAR7334 (various concentrations) ca_imaging->sar7334_application_vitro patch_clamp->sar7334_application_vitro animal_model 4. Animal Model of FSGS (e.g., transgenic mice with TRPC6 gain-of-function mutation) sar7334_application_vitro->animal_model sar7334_admin 5. Chronic Oral Administration of SAR7334 animal_model->sar7334_admin monitoring 6. Monitoring of Disease Progression (e.g., proteinuria, kidney histology) sar7334_admin->monitoring pk_studies 7. Pharmacokinetic Analysis sar7334_admin->pk_studies end End monitoring->end pk_studies->end start Start start->cell_culture

Caption: Figure 2: Experimental Workflow for Evaluating SAR7334 Efficacy.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published research and should be adapted to specific laboratory conditions.

Protocol 1: In Vitro Measurement of Intracellular Ca2+ Influx

This protocol is designed to assess the inhibitory effect of SAR7334 on TRPC6-mediated calcium entry in a cellular context.

Materials:

  • HEK293 cells stably expressing wild-type or gain-of-function mutant TRPC6.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Fura-2 AM calcium indicator dye.

  • Standard extracellular solution (e.g., Hanks' Balanced Salt Solution with Ca2+).

  • TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).

  • This compound stock solution (in DMSO).

  • Fluorescence plate reader or microscope equipped for ratiometric calcium imaging.

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the TRPC6 variant of interest onto 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells once with standard extracellular solution. Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in the extracellular solution for 30-60 minutes at 37°C.

  • Washing: Rinse the cells twice with the extracellular solution to remove excess dye.

  • Compound Incubation: Incubate the cells with various concentrations of this compound or vehicle (DMSO) for 10 minutes prior to agonist stimulation.[5]

  • Baseline Measurement: Measure the baseline fluorescence ratio (340/380 nm excitation, ~510 nm emission) for a short period.

  • Agonist Stimulation: Add the TRPC6 agonist (e.g., OAG) to the wells to induce Ca2+ influx and continue recording the fluorescence ratio.

  • Data Analysis: Calculate the change in the fluorescence ratio upon agonist addition. Plot the concentration-response curve for SAR7334 and determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of TRPC6 channel currents and their inhibition by SAR7334.

Materials:

  • HEK293 cells expressing the TRPC6 variant of interest, plated on glass coverslips.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (containing, in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).

  • Intracellular solution (containing, in mM: 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP; pH adjusted to 7.2 with CsOH).

  • TRPC6 agonist (e.g., OAG).

  • This compound stock solution.

Procedure:

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.

  • Current Recording: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

  • Agonist Application: Perfuse the cell with the TRPC6 agonist (e.g., 50 µM OAG) to activate TRPC6 currents.[6]

  • Inhibitor Application: Once a stable current is established, co-apply SAR7334 at various concentrations with the agonist.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) in the presence and absence of the inhibitor. Calculate the percentage of inhibition and determine the IC50.

Protocol 3: In Vivo Administration of SAR7334 in a Mouse Model

This protocol outlines the preparation and administration of SAR7334 for in vivo studies.

Materials:

  • This compound.

  • Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[4]

  • Animal model (e.g., a mouse model of FSGS with a TRPC6 gain-of-function mutation).

  • Oral gavage needles.

Procedure for Vehicle Preparation:

  • Prepare a clear stock solution of this compound in DMSO.

  • Sequentially add the co-solvents: first PEG300, then Tween-80, and finally saline, ensuring the solution is clear after each addition.[4]

  • For a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg), prepare the formulation to a suitable final concentration for the desired gavage volume (e.g., 100 µL).

  • It is recommended to prepare the working solution fresh on the day of use.[4]

Administration:

  • Administer the prepared SAR7334 formulation or vehicle to the mice via oral gavage.

  • For chronic studies, administer daily or as determined by pharmacokinetic studies.

  • Monitor the animals for any adverse effects.

Conclusion

This compound is a potent and selective TRPC6 inhibitor that serves as a critical research tool for investigating the role of TRPC6 in health and disease.[6][9] The data and protocols presented here provide a framework for researchers to effectively utilize this compound in their studies of TRPC6 gain-of-function mutations, particularly in the context of glomerular diseases like FSGS.[9][10] Proper experimental design and adherence to these protocols will facilitate the generation of robust and reproducible data, ultimately contributing to a better understanding of TRPC6-mediated pathologies and the development of novel therapeutic strategies.

References

Application of SAR7334 in Animal Models of Focal Segmental Glomerulosclerosis (FSGS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Segmental Glomerulosclerosis (FSGS) is a significant cause of nephrotic syndrome and end-stage renal disease, characterized by podocyte injury and subsequent glomerulosclerosis. The transient receptor potential canonical 6 (TRPC6) channel has emerged as a key player in the pathogenesis of FSGS. Gain-of-function mutations in the TRPC6 gene are linked to familial forms of FSGS, and its overactivation in podocytes leads to deleterious calcium influx, cytoskeletal rearrangement, and eventual podocyte loss and proteinuria.[1][2] SAR7334 is a potent and highly selective inhibitor of the TRPC6 cation channel, making it a valuable tool for investigating the therapeutic potential of TRPC6 inhibition in FSGS.[3] This document provides detailed application notes and protocols for the use of SAR7334 in preclinical animal models of FSGS.

Mechanism of Action

SAR7334 acts as a specific inhibitor of TRPC6 channels, which are non-selective cation channels permeable to calcium.[3] In the context of FSGS, podocyte injury can be initiated or exacerbated by excessive calcium entry through overactive TRPC6 channels.[2] This influx of calcium can trigger a cascade of events including the activation of calcineurin, leading to cytoskeletal damage, foot process effacement, and apoptosis of podocytes.[4] By blocking these channels, SAR7334 is hypothesized to mitigate podocyte injury, reduce proteinuria, and slow the progression of glomerulosclerosis. In vitro studies have demonstrated that SAR7334 can effectively block stretch-evoked TRPC6 currents in podocytes.[5]

Signaling Pathway of TRPC6 in Podocyte Injury

TRPC6_Signaling_Pathway cluster_stimuli Pathological Stimuli cluster_podocyte Podocyte cluster_outcome Clinical Manifestation AngII Angiotensin II TRPC6 TRPC6 Channel AngII->TRPC6 Mechanical_Stress Mechanical Stress Mechanical_Stress->TRPC6 Genetic_Mutations TRPC6 Gain-of-Function Mutations Genetic_Mutations->TRPC6 Ca_Influx Increased Ca2+ Influx TRPC6->Ca_Influx opens Calcineurin Calcineurin Activation Ca_Influx->Calcineurin Apoptosis Apoptosis Ca_Influx->Apoptosis Cytoskeleton Cytoskeletal Rearrangement Calcineurin->Cytoskeleton Podocyte_Injury Podocyte Injury & Detachment Cytoskeleton->Podocyte_Injury Apoptosis->Podocyte_Injury Proteinuria Proteinuria Podocyte_Injury->Proteinuria FSGS Glomerulosclerosis (FSGS) Podocyte_Injury->FSGS SAR7334 SAR7334 SAR7334->TRPC6 inhibits Experimental_Workflow cluster_setup Model Induction & Treatment cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis Induction FSGS Induction (Adriamycin IV) Grouping Randomize into Groups (Vehicle vs. SAR7334) Induction->Grouping Treatment Daily Oral Gavage (4-6 weeks) Grouping->Treatment Weekly_Monitoring Weekly Monitoring: - Body Weight - Urine Collection (Proteinuria) Treatment->Weekly_Monitoring Sacrifice Sacrifice at Study End Weekly_Monitoring->Sacrifice Data_Analysis Data Analysis & Comparison Weekly_Monitoring->Data_Analysis Blood_Collection Blood Collection (Serum Creatinine, BUN) Sacrifice->Blood_Collection Kidney_Harvest Kidney Harvest Sacrifice->Kidney_Harvest Blood_Collection->Data_Analysis Histology Histopathology (PAS, Trichrome) Kidney_Harvest->Histology IHC_IF Immunostaining (Podocyte Markers) Kidney_Harvest->IHC_IF Histology->Data_Analysis IHC_IF->Data_Analysis

References

Application Notes and Protocols: Fluo-4 AM Calcium Imaging with SAR7334 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) signaling is a critical component of numerous cellular processes, ranging from muscle contraction and neurotransmission to gene expression and apoptosis. The ability to accurately measure and modulate intracellular Ca²⁺ concentration is therefore essential for a wide range of biological research and drug discovery applications. This document provides detailed application notes and protocols for utilizing Fluo-4 AM, a high-affinity fluorescent Ca²⁺ indicator, in conjunction with SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.

Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester of the green fluorescent calcium indicator Fluo-4. Once inside the cell, non-specific esterases cleave the AM group, trapping the active Fluo-4 dye in the cytosol. Upon binding to Ca²⁺, Fluo-4 exhibits a significant increase in fluorescence intensity, allowing for the sensitive detection of changes in intracellular Ca²⁺ levels.[1][2]

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the TRPC6 channel, a non-selective cation channel involved in regulating Ca²⁺ influx in response to various stimuli.[3][4][5] Dysregulation of TRPC6 activity has been implicated in several pathological conditions, making it an important target for therapeutic intervention.[6][7] By using Fluo-4 AM to monitor intracellular Ca²⁺ dynamics while modulating TRPC6 activity with SAR7334, researchers can effectively investigate the role of this channel in cellular calcium signaling pathways.

Data Presentation

Table 1: Properties of Fluo-4 AM
PropertyValueReference
Excitation Wavelength (Ca²⁺-bound)494 nm[8]
Emission Wavelength (Ca²⁺-bound)516 nm[9]
Kd for Ca²⁺345 nM[8]
Molecular Weight1096.95 g/mol [2]
SolubilityDMSO[10]
Table 2: Properties and Potency of this compound
PropertyValueReference
Molecular Weight440.8 g/mol (dihydrochloride)[5]
SolubilityDMSO (15 mg/mL), Ethanol (25 mg/mL)[5]
IC₅₀ Values
TRPC6 (currents)7.9 nM[3][5][7][11][12][13][14]
TRPC6 (Ca²⁺ influx)9.5 nM[4][7]
TRPC3 (Ca²⁺ influx)282 nM[4][7]
TRPC7 (Ca²⁺ influx)226 nM[4][7]
SelectivitySelective for TRPC6 over TRPC4 and TRPC5[3][4][5][7]

Signaling Pathway

The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ stimulates the release of Ca²⁺ from the endoplasmic reticulum, DAG directly activates TRPC6 channels located on the plasma membrane.[6] The subsequent influx of extracellular Ca²⁺ through TRPC6 contributes to the sustained elevation of intracellular Ca²⁺ levels. This increase in cytosolic Ca²⁺ can then activate various downstream signaling pathways, including the calcineurin-NFAT pathway, which is involved in processes like cardiac hypertrophy.[6][15][16][17][18] SAR7334 acts as a potent inhibitor of this TRPC6-mediated Ca²⁺ influx.[3]

TRPC6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR/RTK GPCR/RTK Agonist->GPCR/RTK PLC PLC GPCR/RTK->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Ca2_influx TRPC6->Ca2_influx SAR7334 SAR7334 SAR7334->TRPC6 inhibits DAG->TRPC6 activates ER_Ca2 Ca²⁺ Store IP3->ER_Ca2 activates release Ca2_cytosol [Ca²⁺]i ↑ Ca2_influx->Ca2_cytosol Downstream Downstream Signaling (e.g., Calcineurin-NFAT) Ca2_cytosol->Downstream ER_Ca2->Ca2_cytosol

TRPC6 Signaling Pathway and Inhibition by SAR7334.

Experimental Protocols

Preparation of Reagents

a. Fluo-4 AM Stock Solution (1-5 mM)

  • Bring the vial of Fluo-4 AM powder and anhydrous DMSO to room temperature.[19]

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock solution concentration of 1-5 mM.

  • Vortex thoroughly until the Fluo-4 AM is completely dissolved.[19]

  • It is recommended to prepare single-use aliquots and store them at -20°C, protected from light and moisture.[1][20] Avoid repeated freeze-thaw cycles.[1]

b. This compound Stock Solution (e.g., 10 mM)

  • Prepare a stock solution of this compound in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.41 mg of this compound (MW: 440.8 g/mol ) in 1 mL of DMSO.

  • Store the stock solution at -20°C or -80°C as recommended by the supplier.[3]

c. Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.2-7.4.[21][22]

  • Other buffers like Krebs-Ringer-HEPES (KRH) can also be used depending on the cell type and experimental requirements.

d. Optional Reagents

  • Pluronic™ F-127 (20% solution in DMSO): A non-ionic surfactant that aids in the dispersion of Fluo-4 AM in aqueous media.[22][23]

  • Probenecid (B1678239): An anion-exchange transport inhibitor that can reduce the leakage of de-esterified Fluo-4 from the cells.[20][21][22]

Cell Loading with Fluo-4 AM

The optimal loading conditions (dye concentration, temperature, and time) should be empirically determined for each cell type and experimental setup.[22][24]

  • Culture cells to a confluence of 80-100% on a suitable imaging plate (e.g., black-walled, clear-bottom 96-well plates).[22]

  • Prepare the Fluo-4 AM loading solution in the assay buffer. A typical final concentration of Fluo-4 AM is between 1-10 µM.

    • Example for 5 µM final concentration: Dilute the 1 mM Fluo-4 AM stock solution 1:200 in the assay buffer.

    • If using, add Pluronic™ F-127 to the loading solution at a final concentration of 0.02-0.04% to aid dye solubilization.[23]

    • If required, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[22]

  • Remove the cell culture medium and wash the cells once with the assay buffer.[21]

  • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.[19][20][21][22]

  • After incubation, wash the cells 2-3 times with the assay buffer to remove excess dye.

  • Add fresh assay buffer (which can also contain probenecid) to the cells.

  • Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fluo-4 AM.[19]

Calcium Imaging and this compound Treatment
  • Place the plate in a fluorescence microscope or plate reader equipped with filters appropriate for Fluo-4 (Excitation ~494 nm, Emission ~516 nm; a standard FITC filter set is suitable).[10][21][22]

  • Establish a baseline fluorescence reading (F₀) by acquiring images or data points for a set period before adding any stimulus.

  • To investigate the effect of SAR7334 on resting intracellular Ca²⁺, pre-incubate the Fluo-4 loaded cells with the desired concentration of this compound for a specified time (e.g., 10-30 minutes) before imaging.[12]

  • To study the inhibitory effect of SAR7334 on agonist-induced Ca²⁺ influx, add the desired concentration of SAR7334 to the cells and incubate for a short period (e.g., 10 minutes) before stimulating the cells with a TRPC6 agonist (e.g., a DAG analog or a specific GPCR agonist).[12]

  • Acquire fluorescence data over time to monitor the changes in intracellular Ca²⁺ concentration.

  • At the end of the experiment, a calcium ionophore like ionomycin (B1663694) can be added to obtain a maximum fluorescence signal (Fₘₐₓ) for data normalization, if desired.[21]

Data Analysis

The change in intracellular Ca²⁺ is typically represented as the ratio of the fluorescence intensity (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.[25] This normalization corrects for variations in cell number and dye loading efficiency.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_treatment_imaging Treatment & Imaging cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Reagent_Prep 2. Prepare Fluo-4 AM & SAR7334 Stock Solutions Prepare_Loading_Sol 3. Prepare Fluo-4 AM Loading Solution Reagent_Prep->Prepare_Loading_Sol Wash_Cells_1 4. Wash Cells Prepare_Loading_Sol->Wash_Cells_1 Incubate_Dye 5. Incubate with Fluo-4 AM (30-60 min) Wash_Cells_1->Incubate_Dye Wash_Cells_2 6. Wash to Remove Excess Dye Incubate_Dye->Wash_Cells_2 Deesterification 7. De-esterification (30 min) Wash_Cells_2->Deesterification Preincubate_SAR7334 8. Pre-incubate with SAR7334 (optional) Deesterification->Preincubate_SAR7334 Baseline 9. Record Baseline Fluorescence (F₀) Preincubate_SAR7334->Baseline Add_Stimulus 10. Add Agonist/Stimulus Baseline->Add_Stimulus Record_Fluorescence 11. Record Fluorescence (F) Add_Stimulus->Record_Fluorescence Normalize_Data 12. Normalize Data (F/F₀) Record_Fluorescence->Normalize_Data Analyze_Results 13. Analyze and Interpret Results Normalize_Data->Analyze_Results

Experimental Workflow for Calcium Imaging.

Troubleshooting

  • Low Fluo-4 Signal:

    • Increase Fluo-4 AM concentration or incubation time.

    • Ensure complete de-esterification.

    • Check cell health and viability.

  • High Background Fluorescence:

    • Ensure thorough washing after dye loading.

    • Use a background suppressor if necessary.[21]

    • Consider using a lower Fluo-4 AM concentration.

  • Rapid Signal Loss (Dye Leakage):

    • Include probenecid in the loading and imaging buffers.[22]

    • Perform experiments at a lower temperature (e.g., room temperature instead of 37°C).[19]

  • Inconsistent SAR7334 Inhibition:

    • Verify the final concentration and solubility of SAR7334 in the assay buffer.

    • Optimize the pre-incubation time with the inhibitor.

    • Ensure that the observed Ca²⁺ influx is indeed mediated by TRPC6 in your specific cell model.

By following these detailed protocols and application notes, researchers can effectively utilize Fluo-4 AM and this compound to investigate the intricate role of TRPC6 in cellular calcium signaling.

References

Application Notes and Protocols for Whole-Cell Voltage-Clamp Analysis of SAR7334, a TRPC6 Ion Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for investigating the inhibitory effects of SAR7334 on Transient Receptor Potential Canonical 6 (TRPC6) ion channels using the whole-cell voltage-clamp technique. SAR7334 is a potent and selective inhibitor of TRPC6, a non-selective cation channel implicated in various physiological and pathological processes.[1][2][3][4] This application note includes a comprehensive experimental protocol, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow to facilitate the study of SAR7334 and its interaction with TRPC6 channels.

Introduction

Transient Receptor Potential (TRP) channels are a diverse group of ion channels that play crucial roles in sensory physiology and are implicated in a variety of diseases. TRPC6 is a member of the canonical TRP subfamily and functions as a non-selective cation channel, permeable to both Ca²⁺ and Na⁺. Its activation is linked to the phospholipase C (PLC) signaling pathway, where diacylglycerol (DAG) serves as an endogenous activator. Dysregulation of TRPC6 activity has been associated with conditions such as focal segmental glomerulosclerosis, pulmonary hypertension, and cardiac hypertrophy, making it an attractive target for drug discovery.

SAR7334 has emerged as a potent and highly selective inhibitor of the TRPC6 channel.[1][2][3] It also exhibits inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[1][2][5] The whole-cell voltage-clamp technique is a powerful electrophysiological method to characterize the interaction of compounds like SAR7334 with ion channels, providing precise measurements of ion channel activity and inhibition. This document outlines a robust protocol for utilizing this technique to assess the potency and mechanism of action of SAR7334 on TRPC6 channels expressed in a heterologous system.

Signaling Pathway of TRPC6 Activation

TRPC6 channels are activated downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers the release of Ca²⁺ from intracellular stores, DAG directly activates TRPC6 channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and subsequent cellular responses. The synthetic DAG analog, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), is commonly used to experimentally activate TRPC6 channels.

TRPC6_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular GPCR GPCR / RTK PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 activates Cations Cation Influx (Ca²⁺, Na⁺) TRPC6->Cations SAR7334 SAR7334 SAR7334->TRPC6 inhibits Ligand Ligand Ligand->GPCR Response Cellular Response Cations->Response Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture TRPC6-expressing HEK293 cells on coverslips Seal Approach cell and form a giga-ohm seal (>1 GΩ) Cell_Culture->Seal Solution_Prep Prepare extracellular and intracellular solutions Solution_Prep->Seal Pipette_Prep Pull and fire-polish patch pipettes (3-5 MΩ) Pipette_Prep->Seal Whole_Cell Rupture membrane to achieve whole-cell configuration Seal->Whole_Cell Baseline Record stable baseline currents (-60 mV holding potential) Whole_Cell->Baseline Activate Perfuse with OAG (e.g., 100 µM) to activate TRPC6 currents Baseline->Activate Inhibit Apply increasing concentrations of SAR7334 Activate->Inhibit IV_Curve Generate current-voltage (I-V) curves using a voltage ramp protocol Inhibit->IV_Curve Dose_Response Construct dose-response curve IV_Curve->Dose_Response IC50 Calculate IC₅₀ value Dose_Response->IC50

References

Application Notes and Protocols for SAR7334 Hydrochloride Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the oral administration of SAR7334 hydrochloride to rats for research purposes. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[1][2][3][4][5][6] It also shows inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[4][5][6][7] Due to its role in mediating calcium influx, TRPC6 is a target of interest in various pathological conditions.[4][5][6][7] Pharmacokinetic studies have demonstrated that SAR7334 is orally bioavailable and suitable for chronic oral administration in rats.[2][3][7]

Mechanism of Action

This compound primarily functions by blocking TRPC6 channels, thereby inhibiting calcium (Ca²⁺) influx into cells.[5][7] This mechanism has been shown to suppress TRPC6-dependent processes such as acute hypoxic pulmonary vasoconstriction.[4][5][7]

cluster_membrane Cell Membrane TRPC6 TRPC6 Channel Ca_int Intracellular Ca²⁺ TRPC6->Ca_int SAR7334 This compound SAR7334->TRPC6 Inhibits Ca_ext Extracellular Ca²⁺ Ca_ext->TRPC6 Influx Response Cellular Response Ca_int->Response Triggers

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from studies in rats.

Table 1: In Vitro Inhibitory Concentrations (IC₅₀)

TargetIC₅₀ (nM)
TRPC6 (Ca²⁺ influx)9.5[1][4][5][7]
TRPC6 (Patch-clamp)7.9[1][4][5][7]
TRPC3 (Ca²⁺ influx)282[1][4][5][7]
TRPC7 (Ca²⁺ influx)226[1][4][5][7]

Table 2: Pharmacokinetic Profile in Male Sprague Dawley Rats (Single Oral Dose of 10 mg/kg)

Time (hours)Plasma Concentration (ng/mL) (Mean ± SEM, n=3)
0.25~250
0.5~400
1~550
2~600
4~500
8~200
24<50
Data are estimated from the pharmacokinetic profile graph in the cited source.[7]

Experimental Protocols

The following are detailed protocols for the preparation and oral administration of this compound to rats.

Two vehicle formulations have been reported for oral administration in rats.

Protocol 1: Glycopherol/Cremophor/Glucose Solution [7]

  • Prepare a 30% solution of Glycopherol/Cremophor (75:25 ratio).

  • Dissolve the Glycopherol/Cremophor solution in a 70% glucose solution (5% w/v in water).

  • Suspend this compound in the vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose at an administration volume of 1 mL/kg, the concentration would be 10 mg/mL).

  • Ensure the solution is homogenous before administration.

Protocol 2: DMSO and Corn Oil Suspension [2]

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • For a 1 mL working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil.

  • Mix thoroughly to ensure a uniform suspension.

  • It is recommended to use this mixed solution immediately.[2]

This protocol outlines the standard procedure for oral gavage in rats.

A Rat Restraint B Measure Gavage Needle A->B C Fill Syringe B->C D Insert Needle C->D E Administer Compound D->E F Withdraw Needle E->F G Monitor Rat F->G

Caption: Experimental workflow for oral gavage.

Materials:

  • This compound dosing solution

  • Appropriately sized syringe

  • Straight or curved oral gavage needle (16-18 gauge for adult rats)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the rat to determine the correct volume of dosing solution to administer.

    • Gently restrain the rat to prevent movement and ensure its head and body are in a straight line.

  • Gavage Needle Measurement:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the correct insertion depth. This ensures delivery to the stomach without causing injury.

  • Syringe Preparation:

    • Draw the calculated volume of the this compound dosing solution into the syringe.

    • Ensure there are no air bubbles in the syringe.

  • Needle Insertion:

    • With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

    • If any resistance is met, do not force the needle. Withdraw and re-insert.

  • Compound Administration:

    • Once the needle is at the predetermined depth, administer the compound slowly and steadily by depressing the syringe plunger.

  • Needle Withdrawal:

    • After administration, gently withdraw the needle in a single, smooth motion.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

In Vivo Study Example

In a study with spontaneously hypertensive rats (SHR), adult male rats were administered either vehicle or 10 mg/kg of this compound by oral gavage.[1] The study involved telemetric measurement of blood pressure to assess the compound's effects.[1]

Safety and Handling

  • Follow all institutional guidelines for the safe handling of chemical compounds and animal procedures.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • For detailed information on routes of administration in rodents, consult relevant institutional and regulatory guidelines.[8]

References

Application Notes and Protocols for Measuring TRPC6 Inhibition with SAR7334

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a significant role in various physiological processes, including calcium signaling.[1][2] Dysregulation of TRPC6 has been implicated in the pathophysiology of several diseases, such as focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion injury.[3][4] SAR7334 has been identified as a novel, potent, and highly bioavailable inhibitor of TRPC6 channels, making it a valuable pharmacological tool for studying TRPC6 function and a potential therapeutic agent.[3][5][6]

These application notes provide detailed protocols for measuring the inhibitory activity of SAR7334 on TRPC6 channels using common in vitro techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Quantitative Data Summary

The inhibitory potency of SAR7334 on TRPC6 and other TRPC channels has been characterized using various methods. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency (IC₅₀) of SAR7334 on TRPC Channels

ChannelAssay TypeIC₅₀ (nM)Reference
TRPC6Ca²⁺ Influx9.5[3][5][7]
TRPC6Patch-Clamp7.9[3][4][5][6][8]
TRPC3Ca²⁺ Influx282[3][4][5][7]
TRPC7Ca²⁺ Influx226[3][4][5][7]
TRPC4Ca²⁺ Influx> 10,000[3]
TRPC5Ca²⁺ Influx> 10,000[3]

Table 2: Selectivity of SAR7334 for TRPC Isoforms

ChannelSelectivity Fold (vs. TRPC6 Ca²⁺ Influx IC₅₀)
TRPC3~30-fold
TRPC7~24-fold
TRPC4 / TRPC5>1000-fold

Signaling Pathways and Experimental Workflow

To understand the context of SAR7334's action, it is crucial to visualize the signaling pathway leading to TRPC6 activation and the experimental workflows used to measure its inhibition.

TRPC6_Signaling_Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Mediates Downstream Downstream Signaling (e.g., Calcineurin-NFAT) Ca_influx->Downstream Initiates SAR7334 SAR7334 SAR7334->TRPC6 Inhibits

TRPC6 activation pathway and SAR7334 inhibition.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis Cell_Culture Culture HEK293 cells stably expressing hTRPC6 Plating Plate cells on coverslips (Patch-Clamp) or 96-well plates (Ca²⁺ Imaging) Cell_Culture->Plating Activation Activate TRPC6 with OAG (e.g., 50-100 µM) Plating->Activation Inhibition Apply varying concentrations of SAR7334 Activation->Inhibition Measurement Measure whole-cell currents (Patch-Clamp) or intracellular Ca²⁺ fluorescence (Imaging) Inhibition->Measurement Normalization Normalize data to maximal activation Measurement->Normalization Dose_Response Fit data to a logistic function to generate dose-response curve Normalization->Dose_Response IC50 Determine IC₅₀ value Dose_Response->IC50

General experimental workflow for measuring TRPC6 inhibition.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to directly measure ion currents through TRPC6 channels in a heterologous expression system (e.g., HEK293 cells) and assess the inhibitory effect of SAR7334.

Materials:

  • HEK293 cells stably expressing human TRPC6 (hTRPC6).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries.

  • Perfusion system.

Solutions:

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 120 CsOH, 120 Aspartate, 20 CsCl, 2 MgCl₂, 0.4 CaCl₂, 10 HEPES, 2 Na₂ATP, 0.1 Na₃GTP, 10 Glucose, and 1 EGTA. Adjust pH to 7.2 with CsOH.

  • TRPC6 Activator: 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) stock solution in DMSO (e.g., 50 mM).

  • TRPC6 Inhibitor: SAR7334 stock solution in DMSO.

Procedure:

  • Cell Preparation: Plate hTRPC6-HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 300 ms) every 10 seconds to elicit currents.[9]

    • Record a stable baseline current.

  • Channel Activation and Inhibition:

    • Perfuse the cell with the extracellular solution containing a TRPC6 activator, such as 50 µM OAG, to induce a robust TRPC6 current.[3]

    • Once a stable activated current is achieved, co-perfuse with varying concentrations of SAR7334 to determine the dose-dependent inhibition.[3]

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -70 mV).[3]

    • Normalize the current amplitude to the maximal current observed after OAG application.

    • Plot the normalized current as a function of SAR7334 concentration and fit the data to a logistic function to determine the IC₅₀.[3]

Intracellular Calcium Imaging Assay

This high-throughput method measures TRPC6 channel activity by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator.

Materials:

  • HEK293 cells stably expressing hTRPC6.

  • 96-well black, clear-bottom plates.

  • Fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Solutions:

  • Assay Buffer (e.g., HBSS): Hank's Balanced Salt Solution with 20 mM HEPES.

  • Loading Buffer: Assay buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%).

  • TRPC6 Activator: OAG solution in assay buffer.

  • TRPC6 Inhibitor: SAR7334 serial dilutions in assay buffer.

Procedure:

  • Cell Seeding: Seed hTRPC6-HEK293 cells into a 96-well plate and grow to confluence.

  • Dye Loading:

    • Wash cells with assay buffer.

    • Incubate cells with loading buffer for 60 minutes at 37°C.

    • Wash cells twice with assay buffer to remove excess dye.

  • Compound Incubation: Add assay buffer containing different concentrations of SAR7334 or vehicle (DMSO) to the wells and incubate for 10 minutes.[5]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Add the OAG solution to all wells to activate TRPC6 channels.

    • Continuously record the fluorescence signal for several minutes to capture the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Normalize the data, setting the response with OAG alone as 100% and the baseline as 0%.

    • Plot the percent inhibition against the concentration of SAR7334 and fit the data to a dose-response curve to calculate the IC₅₀.

Conclusion

SAR7334 is a potent and selective inhibitor of the TRPC6 channel.[3][7][8] The protocols outlined in these application notes provide robust and reproducible methods for characterizing the inhibitory activity of SAR7334 and other potential modulators of TRPC6. The choice between electrophysiology and calcium imaging will depend on the specific research question, with patch-clamp offering detailed biophysical data and imaging providing higher throughput for compound screening.

References

Application Notes and Protocols for SAR7334 Hydrochloride in the Study of Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of the lung tissue, leading to a decline in lung function and ultimately respiratory failure.[1][2] The pathogenesis of IPF involves the aberrant activation of fibroblasts and their differentiation into myofibroblasts, which are key effector cells responsible for the excessive deposition of extracellular matrix (ECM).[1][2] Current therapeutic options for IPF, such as pirfenidone (B1678446) and nintedanib, only slow the progression of the disease, highlighting the urgent need for novel therapeutic strategies.[1]

Recent research has implicated Transient Receptor Potential Canonical 6 (TRPC6) channels as playing a significant role in the fibrotic process.[1][3][4] TRPC6 is a non-selective cation channel that mediates calcium (Ca²⁺) and sodium (Na⁺) influx into cells.[3] Studies have shown that TRPC6 is upregulated in fibrotic tissues and that its activity is crucial for the differentiation of fibroblasts into myofibroblasts, a key event in the progression of fibrosis.[5][6][7] Profibrotic factors like Transforming Growth Factor-beta 1 (TGF-β1) have been shown to induce TRPC6 expression, leading to increased intracellular Ca²⁺, which in turn activates pro-fibrotic signaling pathways such as the calcineurin/NFAT pathway.[5][6][7] Preclinical studies have demonstrated that genetic deletion or pharmacological inhibition of TRPC6 can ameliorate fibrosis in various organs, including the lungs.[5][7][8]

SAR7334 hydrochloride is a potent and selective inhibitor of the TRPC6 channel.[5] While direct studies of SAR7334 in IPF are not yet published, its mechanism of action makes it a compelling candidate for investigation as an anti-fibrotic agent. This document provides an overview of the rationale for studying SAR7334 in IPF, summarizes relevant preclinical data from related TRPC6 inhibitors, and offers detailed protocols for proposed in vitro and in vivo studies.

Data Presentation

As there are no direct studies of this compound in idiopathic pulmonary fibrosis, the following tables summarize quantitative data for SAR7334's inhibitory activity on TRPC channels and the anti-fibrotic effects of other TRPC6 inhibitors in relevant preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound

Target Channel IC₅₀ (nM) Assay Type
TRPC6 9.5 Ca²⁺ influx assay
TRPC6 7.9 Patch-clamp
TRPC3 282 Ca²⁺ influx assay
TRPC7 226 Ca²⁺ influx assay

Data sourced from studies on the pharmacological characterization of SAR7334.

Table 2: Preclinical Efficacy of TRPC6 Inhibition in Fibrosis Models

Compound Model Key Findings
SAR7334 TGF-β1-induced activation of human hepatic stellate cells (LX-2) Attenuated TGF-β1-induced cell activation and proliferation.[5]
TRPC6 knockout Bleomycin-induced pulmonary fibrosis in mice Protected from fibrosis with lower collagen production and improved respiratory function.[7]
BI 749327 Pressure overload-induced cardiac fibrosis in mice Reduced interstitial fibrosis and improved cardiac function.[8]

| BI 749327 | Unilateral ureteral obstruction-induced renal fibrosis in mice | Dose-dependently reduced renal fibrosis and associated gene expression.[8] |

Signaling Pathway

The proposed signaling pathway for TRPC6-mediated fibrosis is depicted below. Profibrotic stimuli, such as TGF-β1, upregulate the expression of TRPC6 channels in fibroblasts. Activation of these channels leads to an influx of Ca²⁺, which activates calcineurin. Calcineurin then dephosphorylates the transcription factor NFAT, allowing it to translocate to the nucleus and promote the expression of pro-fibrotic genes, leading to myofibroblast differentiation and ECM deposition. This compound, by blocking TRPC6, is hypothesized to interrupt this cascade.

TRPC6_Fibrosis_Pathway cluster_stimuli Profibrotic Stimuli cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Fibrotic Phenotype TGFB1 TGF-β1 TRPC6 TRPC6 Channel TGFB1->TRPC6 Upregulates expression Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx Mediates SAR7334 SAR7334 HCl SAR7334->TRPC6 Inhibits Calcineurin Calcineurin Ca2_influx->Calcineurin Activates NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation Gene_expression Pro-fibrotic Gene Expression (e.g., α-SMA, Collagen) NFAT_nuc->Gene_expression Promotes Myofibroblast Myofibroblast Differentiation Gene_expression->Myofibroblast ECM ECM Deposition Gene_expression->ECM

Caption: Proposed TRPC6 signaling pathway in fibrosis.

Experimental Protocols

The following are proposed experimental protocols to evaluate the anti-fibrotic potential of this compound in the context of IPF.

Protocol 1: In Vitro Myofibroblast Differentiation Assay

Objective: To determine the effect of this compound on the differentiation of primary human lung fibroblasts (HLFs) into myofibroblasts induced by TGF-β1.

Materials:

  • Primary Human Lung Fibroblasts (HLFs)

  • Fibroblast growth medium

  • TGF-β1 (recombinant human)

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Formaldehyde (B43269)

  • Triton X-100

  • Primary antibody: anti-α-Smooth Muscle Actin (α-SMA)

  • Secondary antibody: fluorescently-labeled

  • DAPI (4',6-diamidino-2-phenylindole)

  • Microplates (96-well, imaging grade)

Procedure:

  • Cell Seeding: Seed HLFs in a 96-well imaging plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Compound Treatment: Prepare various concentrations of this compound in serum-free medium. Pre-treat the cells with this compound for 1 hour.

  • Induction of Differentiation: Add TGF-β1 to the wells at a final concentration of 5 ng/mL to induce myofibroblast differentiation. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Immunostaining:

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with anti-α-SMA primary antibody overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the intensity of α-SMA staining per cell to determine the extent of myofibroblast differentiation.

In_Vitro_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_incubation Incubation cluster_staining Immunostaining cluster_analysis Analysis Seed_Cells 1. Seed Human Lung Fibroblasts (96-well plate) Starve_Cells 2. Serum Starve (24h) Seed_Cells->Starve_Cells Add_SAR7334 3. Pre-treat with SAR7334 HCl (1h) Starve_Cells->Add_SAR7334 Add_TGFB1 4. Add TGF-β1 (5 ng/mL) Add_SAR7334->Add_TGFB1 Incubate 5. Incubate (48-72h) Add_TGFB1->Incubate Fix_Perm 6. Fix and Permeabilize Incubate->Fix_Perm Block 7. Block with BSA Fix_Perm->Block Antibodies 8. Incubate with α-SMA and Secondary Antibodies Block->Antibodies Image 9. High-Content Imaging Antibodies->Image Quantify 10. Quantify α-SMA Expression Image->Quantify

Caption: Experimental workflow for the in vitro myofibroblast differentiation assay.
Protocol 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of bleomycin-induced pulmonary fibrosis.[7][9]

Animals:

  • C57BL/6 mice, 8-10 weeks old.

Materials:

  • Bleomycin (B88199) sulfate

  • This compound

  • Sterile saline

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

Procedure:

  • Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (1.5 - 3.0 U/kg) in sterile saline. Control animals receive sterile saline only.

  • Compound Administration:

    • Prophylactic Regimen: Begin daily administration of this compound (e.g., via oral gavage) on the same day as bleomycin instillation and continue for 14-21 days.

    • Therapeutic Regimen: Begin daily administration of this compound 7-10 days after bleomycin instillation, once fibrosis is established, and continue for an additional 14 days.

  • Monitoring: Monitor animals for changes in body weight and signs of distress.

  • Endpoint Analysis (Day 21 or 28):

    • Lung Function: Measure lung mechanics (e.g., compliance and resistance) using a specialized ventilator system.[9]

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.

    • Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using the Ashcroft scoring method.[9]

    • Biochemical Analysis: Homogenize a portion of the lung tissue to measure hydroxyproline (B1673980) content, a quantitative marker of collagen.[9]

    • Gene Expression: Extract RNA from lung tissue to analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) by RT-qPCR.

This compound represents a promising therapeutic candidate for idiopathic pulmonary fibrosis due to its potent and selective inhibition of TRPC6, a channel critically involved in the fibrotic cascade. The provided protocols outline a clear path for the preclinical evaluation of SAR7334 in both in vitro and in vivo models of pulmonary fibrosis. The successful completion of these studies would provide the necessary foundation for advancing this compound into clinical development for the treatment of IPF.

References

Application Notes and Protocols for Combining SAR7334 Hydrochloride with Other Therapeutics in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, in combination with other therapeutic agents. The protocols outlined below are based on published research methodologies and are intended to guide researchers in designing and executing experiments to investigate the synergistic, additive, or antagonistic effects of such combinations.

Introduction to this compound

This compound is a highly potent and bioavailable inhibitor of TRPC6 channels, which are non-selective cation channels implicated in various physiological and pathological processes, including calcium signaling, smooth muscle contraction, and cell proliferation.[1][2][3][4] Due to the role of TRPC6 in diseases such as pulmonary hypertension and chronic kidney disease, SAR7334 is a valuable tool for preclinical research.[2][3][5][6] Combining SAR7334 with other therapeutics can offer insights into complex signaling pathways and potentially reveal novel therapeutic strategies.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and the concentrations used in a representative combination study.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC₅₀ (nM)Reference
hTRPC6Ca²⁺ Influx9.5[1][2][3]
hTRPC6Patch-Clamp7.9[1][2][3]
hTRPC3Ca²⁺ Influx282[1][2][3]
hTRPC7Ca²⁺ Influx226[1][2][3]

Table 2: Compound Concentrations in a Combination Study for Inhibition of Platelet-Activating Factor (PAF)-Induced Contractions

CompoundTargetConcentration UsedReference
SAR7334TRPC61 µM[1]
DiltiazemL-type Ca²⁺ ChannelsNot specified[1]
GSK2193874TRPV40.3 µM[1]
Pyr10TRPC330 µM[1]

Note: In this specific study, the combination of SAR7334, diltiazem, GSK2193874, and Pyr10 did not significantly inhibit PAF-induced contractions.[1]

Signaling Pathways

The following diagrams illustrate the signaling pathway of TRPC6 and a conceptual workflow for assessing combination therapies.

TRPC6_Signaling_Pathway GPCR Gq/11-Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Downstream Downstream Cellular Responses (e.g., Contraction, Proliferation) Ca_influx->Downstream SAR7334 SAR7334 SAR7334->TRPC6 inhibits

Figure 1: Simplified TRPC6 Signaling Pathway.

Combination_Therapy_Workflow cluster_single_agents Single Agent Analysis cluster_combination Combination Analysis cluster_analysis Data Analysis SAR7334 SAR7334 Dose-Response Combination SAR7334 + Therapeutic X (Fixed Ratio or Matrix) SAR7334->Combination DrugX Therapeutic X Dose-Response DrugX->Combination Synergy Synergy/Antagonism Analysis (e.g., Isobologram, CI) Combination->Synergy

Figure 2: Experimental Workflow for Combination Therapy Assessment.

Experimental Protocols

Protocol for Assessing the Effect of SAR7334 in Combination on Platelet-Activating Factor (PAF)-Induced Contractions

This protocol is adapted from methodologies used to study smooth muscle contraction and platelet aggregation.[2][4]

Objective: To determine if SAR7334 in combination with other ion channel modulators inhibits PAF-induced tissue contraction.

Materials:

  • Isolated tissue strips (e.g., myometrium, vascular smooth muscle)

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution (or appropriate physiological buffer)

  • Platelet-Activating Factor (PAF)

  • This compound

  • Diltiazem

  • GSK2193874

  • Pyr10

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

Procedure:

  • Tissue Preparation:

    • Mount isolated tissue strips in the organ baths containing physiological salt solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Allow the tissues to equilibrate under a resting tension for at least 60 minutes. During this period, replace the bath solution every 15-20 minutes.

  • Induction of Contraction:

    • After equilibration, induce a stable contraction by adding a specific concentration of PAF (e.g., 5-100 nM) to the organ bath.

    • Record the contractile response until a stable plateau is reached.

  • Combination Treatment:

    • Wash out the PAF and allow the tissue to return to baseline.

    • Pre-incubate the tissue strips with the combination of inhibitors for a defined period (e.g., 20-30 minutes) before re-introducing PAF. The concentrations to be used are:

      • SAR7334: 1 µM

      • GSK2193874: 0.3 µM

      • Pyr10: 30 µM

      • Diltiazem: (Concentration to be determined based on literature for the specific tissue)

    • Prepare stock solutions in DMSO and dilute to the final concentration in the bath solution. Ensure the final DMSO concentration does not exceed a level that affects tissue contractility (typically <0.1%).

  • Measurement of Inhibition:

    • After pre-incubation with the drug combination, add the same concentration of PAF as in step 2.

    • Record the contractile response.

    • Calculate the inhibition of the PAF-induced contraction in the presence of the drug combination compared to the contraction induced by PAF alone.

  • Controls:

    • Include a time-matched vehicle control (DMSO) to account for any solvent effects.

    • Perform experiments with each inhibitor individually to understand their independent effects.

General Protocol for Assessing Synergistic Effects on Cell Viability or Proliferation

This protocol can be adapted to investigate potential synergistic interactions, such as that observed with SAR7334 and the TRPC4 inhibitor ML204 in a photoswitching response assay.

Objective: To quantify the synergistic or additive effects of SAR7334 and another therapeutic on a cellular response.

Materials:

  • HEK293 cells (or other relevant cell line)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound

  • Therapeutic X (e.g., ML204)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Drug Preparation:

    • Prepare stock solutions of SAR7334 and Therapeutic X in DMSO.

    • Create a dilution series for each compound.

  • Combination Treatment:

    • Treat the cells with a matrix of concentrations of SAR7334 and Therapeutic X. This can be done using a fixed-ratio dilution series or a checkerboard layout.

    • Include wells with each drug alone and a vehicle control (DMSO).

    • Incubate the cells for a period relevant to the assay (e.g., 48-72 hours for a proliferation assay).

  • Measurement of Cellular Response:

    • At the end of the incubation period, measure the cellular response using a suitable assay (e.g., for cell viability, add the reagent and measure luminescence or absorbance with a plate reader).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Analyze the combination data for synergy using a suitable method, such as:

      • Isobolographic analysis: This graphical method determines whether the effect of the combination is greater than, equal to, or less than the expected additive effect.

      • Combination Index (CI): Calculated using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Concluding Remarks

The provided application notes and protocols offer a framework for investigating the combination of this compound with other therapeutics. Researchers should optimize these protocols for their specific experimental systems and endpoints. Careful experimental design, including appropriate controls and robust data analysis, is crucial for accurately determining the nature of the interactions between SAR7334 and other compounds.

References

Troubleshooting & Optimization

SAR7334 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAR7334 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[1][2][3][4] It blocks TRPC6-mediated calcium influx into cells with a high degree of potency.[2][5][6][7] While it is most potent against TRPC6, at higher concentrations, it can also inhibit TRPC3 and TRPC7 channels.[2][5][6][7] Its selectivity allows for the investigation of TRPC6 function in various physiological and pathological processes.[2][5]

Q2: What are the recommended solvents for preparing stock solutions of this compound?

This compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for preparing stock solutions.[4][6][8] For aqueous solutions, the solubility is significantly lower, and specific buffers or co-solvents may be necessary.[3][4][8] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[1][6]

Troubleshooting Guide: Solubility Issues

Issue 1: Difficulty dissolving this compound in aqueous solutions for in vitro assays.

Cause: this compound is sparingly soluble in neutral aqueous buffers.[6]

Solution:

  • Primary Recommendation: First, prepare a concentrated stock solution in DMSO.[1][3][4][6] Subsequently, this stock solution can be diluted to the final working concentration in the aqueous assay buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.1%).

  • Alternative for Higher Aqueous Concentration: For applications requiring a higher concentration in an aqueous medium, some suppliers suggest that sonication may aid dissolution in water.[3] One supplier indicates solubility of up to 50 mg/mL in water with the use of ultrasound.[3] Another reports solubility of up to 100 mM in water.

Issue 2: Precipitation of the compound when diluting a DMSO stock solution into an aqueous buffer.

Cause: The solubility of this compound is significantly lower in aqueous solutions than in DMSO. When the DMSO stock is diluted, the compound may precipitate out of the solution.

Solution:

  • Lower the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in the aqueous buffer.

  • Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in the final aqueous buffer can help to maintain the solubility of the compound.

  • Optimize pH: The solubility of hydrochloride salts can be pH-dependent.[9][10][11] Experimenting with slightly acidic pH may improve solubility, but this must be compatible with the experimental conditions.

Issue 3: Challenges in preparing a stable formulation for in vivo animal studies.

Cause: Direct injection of a DMSO solution is often not suitable for in vivo studies due to potential toxicity. A biocompatible formulation with sufficient solubility and stability is required.

Solution: Co-solvent systems are typically employed for in vivo administration. Here are some established protocols:

  • Protocol 1 (PEG300/Tween-80/Saline):

    • Dissolve this compound in DMSO (10% of the final volume).

    • Add PEG300 (40% of the final volume) and mix until the solution is clear.

    • Add Tween-80 (5% of the final volume) and mix thoroughly.

    • Finally, add saline to reach the desired final volume (45%). This formulation has been reported to yield a clear solution at concentrations of ≥ 2.5 mg/mL.[3]

  • Protocol 2 (SBE-β-CD/Saline):

    • Dissolve this compound in DMSO (10% of the final volume).

    • Add a solution of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline for the remaining 90% of the volume. This method also produces a clear solution at ≥ 2.5 mg/mL.[3]

  • Protocol 3 (Corn Oil):

    • Prepare a stock solution in DMSO.

    • Dilute the DMSO stock into corn oil (e.g., 10% DMSO, 90% corn oil). This formulation is suitable for oral gavage and can achieve a solubility of ≥ 2.5 mg/mL.[3]

Data and Protocols

Solubility Data
SolventSolubilitySource
DMSO≥ 370 mg/mL (1005.79 mM)MedchemExpress[1]
100 mg/mL (226.87 mM)MedchemExpress[3]
74 mg/mL (201.15 mM)Selleck Chemicals[6]
15 mg/mLCayman Chemical[4][8]
100 mMR&D Systems
WaterInsolubleSelleck Chemicals[6]
50 mg/mL (with sonication)MedchemExpress[3]
100 mMR&D Systems
Ethanol74 mg/mLSelleck Chemicals[6]
25 mg/mLCayman Chemical[4][8]
DMF1 mg/mLCayman Chemical[4][8]
Ethanol:PBS (pH 7.2) (1:5)0.16 mg/mLCayman Chemical[4][8]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 440.79 g/mol for the dihydrochloride (B599025) form). For 1 mL of a 10 mM stock, you would need 4.408 mg.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial or use a sonicator to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Visualizations

SAR7334_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPC6 TRPC6 Channel Ca2_int Ca²⁺ TRPC6->Ca2_int Ca²⁺ Influx Ca2_ext Ca²⁺ Ca2_ext->TRPC6 Downstream Downstream Signaling Ca2_int->Downstream SAR7334 SAR7334 SAR7334->TRPC6 Inhibition Solubilization_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Formulation start_vitro SAR7334 HCl Powder stock_solution Prepare concentrated stock in fresh DMSO start_vitro->stock_solution dilution Dilute stock into aqueous assay buffer stock_solution->dilution troubleshoot_vitro Precipitation? dilution->troubleshoot_vitro final_solution_vitro Final working solution (≤0.1% DMSO) troubleshoot_vitro->final_solution_vitro No add_surfactant Add surfactant (e.g., Tween-80) troubleshoot_vitro->add_surfactant Yes add_surfactant->final_solution_vitro start_vivo SAR7334 HCl Powder cosolvent_choice Choose Formulation start_vivo->cosolvent_choice peg_tween Dissolve in DMSO, then add PEG300, Tween-80, and Saline cosolvent_choice->peg_tween Protocol 1 sbe_cd Dissolve in DMSO, then add SBE-β-CD in Saline cosolvent_choice->sbe_cd Protocol 2 corn_oil Dissolve in DMSO, then add Corn Oil cosolvent_choice->corn_oil Protocol 3 final_solution_vivo Injectable/Oral Formulation peg_tween->final_solution_vivo sbe_cd->final_solution_vivo corn_oil->final_solution_vivo Troubleshooting_Tree start Solubility Issue with This compound issue_type What is the application? start->issue_type in_vitro In Vitro Assay issue_type->in_vitro In Vitro in_vivo In Vivo Study issue_type->in_vivo In Vivo precip_check Precipitation upon dilution in buffer? in_vitro->precip_check solution_cosolvent Use a co-solvent formulation. (e.g., DMSO/PEG300/Tween-80/Saline) in_vivo->solution_cosolvent solution_dmso Prepare concentrated stock in fresh, anhydrous DMSO. Dilute to final concentration. precip_check->solution_dmso No solution_surfactant Lower final concentration or add surfactant (e.g., Tween-80) to the aqueous buffer. precip_check->solution_surfactant Yes

References

Technical Support Center: SAR7334 Hydrochloride Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SAR7334 hydrochloride in patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] It is a valuable tool for investigating the physiological and pathological roles of TRPC6.

Q2: What is the selectivity profile of SAR7334?

A2: SAR7334 is most potent for TRPC6. However, at higher concentrations, it can also inhibit TRPC3 and TRPC7 channels.[4][5][6][7] It shows no significant activity at TRPC4 and TRPC5 channels.[4][5][8][9]

Q3: What are the recommended working concentrations for SAR7334 in patch clamp experiments?

A3: The optimal concentration depends on the experimental goals. For selective inhibition of TRPC6, concentrations around the IC50 value of 7.9 nM (determined by patch clamp) are recommended.[4][5][6][7][8] To inhibit TRPC3 and TRPC7 as well, higher concentrations (e.g., 1 µM) may be required.[5] A dose-response curve is advised to determine the most effective concentration for your specific cell type and experimental conditions.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO and water.[9] For a stock solution, dissolve the compound in high-purity DMSO to a concentration of 10 mM or higher.[10] Aliquot the stock solution and store it at -20°C or -80°C for long-term stability.[2] When preparing working solutions, ensure the final DMSO concentration in your external solution is kept as low as possible (ideally ≤ 0.1%) to minimize solvent-induced effects on ion channel function and membrane properties.[11]

Troubleshooting Guide

This guide addresses common issues that may be encountered during patch clamp experiments with this compound.

Problem Possible Cause Recommended Solution
No observable effect of SAR7334 Compound Degradation: Stock solution may have degraded.Prepare a fresh stock solution of SAR7334. Aliquot and store properly to avoid repeated freeze-thaw cycles.[2]
Low TRPC6 Expression: The cell model may have low or no endogenous TRPC6 expression.Verify TRPC6 expression using methods like qPCR or Western blot. Consider using a heterologous expression system (e.g., HEK293 cells) with stable TRPC6 expression.
Ineffective Perfusion: The compound is not reaching the cell.Check the perfusion system for blockages or leaks. Ensure a consistent and appropriate flow rate.
Activator Instability: If using a channel activator (e.g., OAG for TRPC6), it may have degraded.Prepare fresh activator solutions for each experiment.
Unstable Recordings or Seal Loss After Drug Application High DMSO Concentration: The final concentration of the DMSO vehicle may be too high, affecting membrane stability.Keep the final DMSO concentration in the recording solution at or below 0.1%.[11] Always include a vehicle control (same DMSO concentration without SAR7334) to isolate the effects of the solvent.
Compound Precipitation: SAR7334 may be precipitating out of the working solution.Visually inspect the working solution for any signs of precipitation. If observed, prepare a fresh solution or consider a slightly lower final concentration.
Pipette Drift: Mechanical instability of the recording pipette.Ensure the pipette holder and micromanipulator are securely fastened to minimize mechanical drift.[12]
Current "Rundown" Washout of Intracellular Components: In whole-cell configuration, essential intracellular molecules for channel function can be lost.Consider using the perforated patch technique (e.g., with amphotericin B or gramicidin) to preserve the intracellular milieu. Including ATP and GTP in the internal solution may also help mitigate rundown.
Inconsistent or Irreproducible Results Variability in Cell Health: Unhealthy cells can lead to inconsistent recordings.Use cells from a consistent passage number and ensure they are healthy and at an appropriate confluency. Optimize cell culture conditions.[12]
Inconsistent Activator Concentration: Variability in the preparation of the TRPC6 activator solution.Prepare fresh activator solutions daily and ensure accurate dilution.
Off-Target Effects: At higher concentrations, SAR7334 may inhibit TRPC3 and TRPC7, confounding the results.If specificity for TRPC6 is crucial, use the lowest effective concentration. Consider using TRPC3/7 knockout/knockdown cells or specific blockers for these channels if available to confirm the observed effects are TRPC6-mediated.[5]

Data Presentation

This compound Inhibitory Potency (IC50)
Target Assay Method IC50 Value
TRPC6Patch Clamp7.9 nM[4][5][6][7][8]
TRPC6Ca2+ Influx9.5 nM[4][5][6][7]
TRPC3Ca2+ Influx282 nM[4][5][6][7]
TRPC7Ca2+ Influx226 nM[4][5][6][7]

Experimental Protocols

Whole-Cell Patch Clamp Protocol for SAR7334 Application

This protocol provides a general framework. Specific parameters such as voltage protocols and solution compositions should be optimized for the cell type and specific TRPC6 activation method used.

  • Cell Preparation:

    • Culture cells expressing TRPC6 channels on glass coverslips to an appropriate confluency.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

  • Solutions:

    • External Solution (Example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (Example): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP (pH adjusted to 7.2 with CsOH).

    • SAR7334 Working Solution: Prepare fresh dilutions of the SAR7334 stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.

  • Pipette Preparation:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm (GΩ) seal.

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Switch to voltage-clamp mode and compensate for pipette and whole-cell capacitance.

    • Apply a suitable voltage protocol to elicit TRPC6 currents. This may involve a ramp or step protocol, often in the presence of a TRPC6 activator like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

    • Establish a stable baseline recording of the TRPC6 current in the control external solution.

    • Perfuse the cell with the SAR7334-containing external solution and record the inhibitory effect on the current.

    • Perform a washout by perfusing with the control external solution to check for the reversibility of the inhibition.

Mandatory Visualizations

SAR7334_Signaling_Pathway cluster_membrane Cell Membrane TRPC6 TRPC6 Channel Ca_ion Ca²⁺ TRPC6->Ca_ion Influx PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves GPCR GPCR GPCR->PLC Activates DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DAG->TRPC6 Activates Agonist Agonist Agonist->GPCR Activates SAR7334 SAR7334 hydrochloride SAR7334->TRPC6 Inhibits Cellular_Response Cellular Response Ca_ion->Cellular_Response

Caption: Signaling pathway of TRPC6 activation and inhibition by SAR7334.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Prep_Cells Prepare Cells Form_Seal Approach Cell & Form GΩ Seal Prep_Cells->Form_Seal Prep_Solutions Prepare Solutions (Control & SAR7334) Prep_Solutions->Form_Seal Pull_Pipette Pull & Fill Pipette Pull_Pipette->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Apply_Drug Apply SAR7334 Baseline->Apply_Drug Washout Washout Apply_Drug->Washout Analyze_Data Analyze Data (e.g., % Inhibition) Washout->Analyze_Data

Caption: Experimental workflow for a SAR7334 patch clamp experiment.

Troubleshooting_Logic Start Experiment Start: No/Inconsistent Effect Check_Compound Check SAR7334 (Freshness, Solubility) Start->Check_Compound Check_Compound->Start [Issue Found] Check_Cells Check Cell Health & TRPC6 Expression Check_Compound->Check_Cells [Compound OK] Check_Cells->Start [Issue Found] Check_Perfusion Check Perfusion System Check_Cells->Check_Perfusion [Cells OK] Check_Perfusion->Start [Issue Found] Check_Vehicle Check Vehicle (DMSO) Control Check_Perfusion->Check_Vehicle [Perfusion OK] Check_Vehicle->Start [Issue Found] Successful_Experiment Successful Experiment Check_Vehicle->Successful_Experiment [Vehicle OK]

References

SAR7334 Technical Support Center: Calcium Imaging Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SAR7334, a potent and selective inhibitor of TRPC6 channels. This resource is designed for researchers, scientists, and drug development professionals utilizing SAR7334 in calcium imaging experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is SAR7334 and what is its primary mechanism of action?

SAR7334 is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel permeable to Ca²⁺.[1][2][3] It blocks TRPC6-mediated currents and Ca²⁺ influx.[1][4][5] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of TRPC6.

Q2: What is the selectivity profile of SAR7334 against other TRPC channels?

SAR7334 exhibits high selectivity for TRPC6. At higher concentrations, it can also inhibit TRPC3 and TRPC7. However, it does not affect TRPC4 and TRPC5-mediated Ca²⁺ entry.[1][4][5][6]

Quantitative Data: Inhibitory Potency of SAR7334

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of SAR7334 for various TRPC channels, as determined by different experimental methodologies.

Target ChannelIC₅₀ (Calcium Influx Assay)IC₅₀ (Patch-Clamp Assay)
TRPC6 9.5 nM7.9 nM[1][3][4][5]
TRPC3 282 nM[1][4][5]Not specified
TRPC7 226 nM[1][4][5]Not specified
TRPC4 > 10 µMNot affected
TRPC5 > 10 µMNot affected

Troubleshooting Guide for Calcium Imaging Experiments

This guide addresses common issues that may arise when using SAR7334 in calcium imaging studies.

Issue 1: No observable inhibitory effect of SAR7334 on calcium influx.

  • Possible Cause 1: Suboptimal Compound Concentration.

    • Troubleshooting: Ensure that the final concentration of SAR7334 is sufficient to inhibit the target TRPC channel. Refer to the IC₅₀ values in the table above. For complete inhibition of TRPC6, a concentration of at least 100 nM is recommended.[1] If targeting TRPC3 or TRPC7, significantly higher concentrations will be necessary.

  • Possible Cause 2: Incorrect Experimental Conditions.

    • Troubleshooting: Verify that the experimental buffer and conditions are optimal for both cell health and SAR7334 activity. Ensure proper dissolution of SAR7334 in your working solution; the use of a stock solution in DMSO is common.[7]

  • Possible Cause 3: Dominant Calcium Entry Pathway is Not TRPC6-mediated.

    • Troubleshooting: Confirm that the stimulus used to evoke calcium influx is indeed activating a TRPC6-dependent pathway. The cellular model you are using may have other calcium entry mechanisms that are not sensitive to SAR7334.[8] Consider using positive controls known to activate TRPC6, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).[4]

Issue 2: High background fluorescence or inconsistent baseline in calcium imaging.

  • Possible Cause 1: Issues with Calcium Indicator Dye Loading.

    • Troubleshooting: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature to ensure adequate signal without causing cellular stress or compartmentalization of the dye.[9][10]

  • Possible Cause 2: Cell Health.

    • Troubleshooting: Ensure that cells are healthy and not overgrown, as this can lead to unstable baselines and altered responses.[9][10]

  • Possible Cause 3: Phototoxicity or Photobleaching.

    • Troubleshooting: Minimize exposure of the cells to excitation light to prevent phototoxicity and photobleaching of the fluorescent indicator.[10]

Issue 3: Off-target effects are suspected.

  • Possible Cause 1: Concentration-dependent inhibition of other TRPC channels.

    • Troubleshooting: If using concentrations of SAR7334 in the higher nanomolar or micromolar range, be aware of potential inhibition of TRPC3 and TRPC7.[4][5][6] If specificity for TRPC6 is critical, use the lowest effective concentration.

  • Possible Cause 2: Non-specific effects of the compound or vehicle.

    • Troubleshooting: Always include a vehicle control (e.g., DMSO) in your experiments to account for any effects of the solvent on calcium signaling.

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay for SAR7334 Activity

This protocol outlines a general procedure for assessing the inhibitory effect of SAR7334 on TRPC6-mediated calcium influx in a cell-based assay.

  • Cell Preparation:

    • Seed cells stably expressing the TRPC6 channel (e.g., HEK293-TRPC6) onto 96-well black-walled, clear-bottom plates.

    • Culture the cells to an appropriate confluency (typically 80-90%).

  • Dye Loading:

    • Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Load the cells with a calcium-sensitive dye, such as Fluo-4 AM (typically 1-5 µM), in the buffer for 30-60 minutes at 37°C.[9]

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add the buffered saline solution containing various concentrations of SAR7334 or the vehicle control (e.g., DMSO).

    • Incubate for 10-20 minutes at room temperature.

  • Calcium Influx Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Establish a stable baseline fluorescence reading.

    • Add a TRPC6 agonist (e.g., OAG) to stimulate calcium influx and record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the concentration of SAR7334 to determine the IC₅₀ value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the method to measure the direct inhibitory effect of SAR7334 on TRPC6 currents.

  • Cell Preparation:

    • Use cells expressing TRPC6 (e.g., TRPC6-HEK-FITR cells).[4]

  • Recording Configuration:

    • Establish a whole-cell patch-clamp configuration.

  • Current Elicitation:

    • Apply voltage ramps to the cell.

    • Perfuse the cells with a solution containing a TRPC6 activator, such as 50 µM OAG, to elicit TRPC6-mediated currents.[4]

  • SAR7334 Application:

    • Once a stable baseline current is established, apply different concentrations of SAR7334 through the perfusion system.

  • Data Acquisition and Analysis:

    • Measure the current amplitude at a specific holding potential (e.g., -70 mV) before and after the application of SAR7334.[4]

    • Plot the percentage of current inhibition against the SAR7334 concentration to calculate the IC₅₀.

Visualizations

Signaling Pathway of TRPC6 Activation and Inhibition by SAR7334

TRPC6_Signaling_Pathway Receptor GPCR PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds TRPC6 TRPC6 Channel DAG->TRPC6 Activates ER Endoplasmic Reticulum Ca_ER Ca²⁺ IP3R->Ca_ER Releases Downstream Downstream Ca²⁺ Signaling Ca_ER->Downstream Ca_influx TRPC6->Ca_influx Mediates Ca_influx->Downstream SAR7334 SAR7334 SAR7334->TRPC6 Inhibits

Caption: Canonical activation pathway of TRPC6 and its inhibition by SAR7334.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding 1. Seed TRPC6-expressing cells Dye_Loading 2. Load with Calcium Indicator (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Compound_Incubation 3. Incubate with SAR7334 or Vehicle Dye_Loading->Compound_Incubation Baseline 4. Measure Baseline Fluorescence Compound_Incubation->Baseline Stimulation 5. Add TRPC6 Agonist (e.g., OAG) Baseline->Stimulation Measurement 6. Record Fluorescence Change Stimulation->Measurement Data_Processing 7. Calculate ΔF/F₀ Measurement->Data_Processing Normalization 8. Normalize to Vehicle Control Data_Processing->Normalization IC50_Curve 9. Generate Dose-Response Curve and Calculate IC₅₀ Normalization->IC50_Curve

Caption: Step-by-step workflow for a typical calcium imaging experiment with SAR7334.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start No inhibitory effect of SAR7334 observed Check_Conc Is SAR7334 concentration optimal? Start->Check_Conc Increase_Conc Increase concentration (consider IC₅₀) Check_Conc->Increase_Conc No Check_Pathway Is the Ca²⁺ influx TRPC6-dependent? Check_Conc->Check_Pathway Yes Increase_Conc->Check_Conc Use_Positive_Control Use a known TRPC6 agonist (e.g., OAG) Check_Pathway->Use_Positive_Control Unsure Check_Viability Are cells healthy and dye loading optimal? Check_Pathway->Check_Viability Yes Other_Pathway Ca²⁺ influx is likely mediated by another pathway Check_Pathway->Other_Pathway No Use_Positive_Control->Check_Pathway Optimize_Protocol Optimize cell culture and dye loading protocol Check_Viability->Optimize_Protocol No Success Inhibition observed Check_Viability->Success Yes Optimize_Protocol->Check_Viability

References

minimizing off-target effects of SAR7334 hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAR7334 hydrochloride. Our goal is to help you minimize off-target effects and obtain reliable, reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel. It blocks TRPC6-mediated currents and calcium influx with high potency.[1][2][3][4][5][6]

Q2: What are the known off-target effects of this compound?

While highly selective for TRPC6, this compound can also inhibit the closely related TRPC3 and TRPC7 channels at higher concentrations.[1][2][3][4][5][6] It does not have significant activity on TRPC4 and TRPC5 channels.[1][5][6] Understanding this off-target profile is crucial for interpreting experimental results.

Q3: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound that achieves the desired inhibition of TRPC6 without significantly affecting TRPC3 and TRPC7.

  • Employ appropriate controls: Use negative controls (vehicle-treated cells) and positive controls (cells treated with a known TRPC6 activator).

  • Use knockout/knockdown cell lines: If available, use cell lines lacking TRPC3 or TRPC7 to confirm that the observed effects are independent of these off-targets.

  • Orthogonal validation: Confirm your findings using a structurally and mechanistically different TRPC6 inhibitor or a genetic approach like siRNA/shRNA-mediated knockdown of TRPC6.

Troubleshooting Guide

Q4: I am observing a higher level of cytotoxicity than expected. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • High concentration of this compound: Concentrations significantly above the IC50 for TRPC6 may lead to off-target effects on TRPC3 and TRPC7 or other unforeseen cellular toxicities.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1%).

  • Cell line sensitivity: Different cell lines may exhibit varying sensitivities to the compound.

Troubleshooting Steps:

  • Perform a cytotoxicity assay: Use a standard assay like MTT or LDH to determine the cytotoxic concentration range of this compound in your specific cell line.

  • Titrate the compound: Lower the concentration of this compound to the lowest effective dose for TRPC6 inhibition.

  • Check solvent controls: Run parallel experiments with vehicle-only controls to rule out solvent-induced toxicity.

Q5: My experimental results are inconsistent across different cell lines. Why is this happening?

Inconsistent results can be due to:

  • Variable expression of TRPC channels: The relative expression levels of TRPC3, TRPC6, and TRPC7 can differ significantly between cell lines, leading to varied responses to this compound.

  • Different signaling contexts: The downstream signaling pathways regulated by TRPC channels may vary, resulting in different phenotypic outcomes.

Troubleshooting Steps:

  • Characterize TRPC expression: Use techniques like qPCR or Western blotting to determine the relative expression levels of TRPC3, TRPC6, and TRPC7 in the cell lines you are using.

  • Use engineered cell lines: For more controlled experiments, use cell lines stably overexpressing a single TRPC channel subtype (e.g., HEK293-TRPC6, HEK293-TRPC3, or HEK293-TRPC7).[7]

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound on TRPC Channels

Target ChannelIC50 (Currents)IC50 (Ca2+ Influx)
TRPC6 7.9 nM[1][5][6]9.5 nM[1][2][3][4][5][6]
TRPC3 Not Reported282 nM[1][2][3][4][5][6]
TRPC7 Not Reported226 nM[1][2][3][4][5][6]
TRPC4 Not AffectedNot Affected
TRPC5 Not AffectedNot Affected

Experimental Protocols

Protocol 1: Calcium Imaging Assay to Measure TRPC Channel Activity

Objective: To measure changes in intracellular calcium ([Ca2+]i) in response to TRPC channel activation and inhibition by this compound.

Materials:

  • HEK293 cells stably expressing human TRPC3, TRPC6, or TRPC7.

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+.

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG) as a TRPC channel agonist.

  • This compound.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader or microscope.

Methodology:

  • Cell Seeding: Seed the cells in 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS with Ca2+.

    • Wash the cells once with HBSS with Ca2+.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS with Ca2+ to remove extracellular dye.

  • Compound Treatment:

    • Add this compound at various concentrations and incubate for 10-20 minutes. Include a vehicle control (e.g., DMSO).

  • Measurement of Calcium Influx:

    • Measure baseline fluorescence.

    • Add OAG (e.g., 50-100 µM) to activate the TRPC channels.

    • Record the fluorescence signal over time. For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, use excitation at 488 nm and emission at 520 nm.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (340/380 for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the intracellular calcium concentration.

    • Plot the concentration-response curve for this compound to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the effect of this compound on TRPC6 channel currents.

Materials:

  • HEK293 cells expressing TRPC6.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES (pH 7.2 with CsOH).

  • OAG for channel activation.

  • This compound.

Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit currents.

  • Compound Application:

    • Perfuse the cell with the external solution containing OAG (e.g., 100 µM) to activate TRPC6 channels.[5]

    • Once a stable current is achieved, co-perfuse with different concentrations of this compound.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -80 mV or +80 mV).

    • Calculate the percentage of inhibition of the OAG-induced current by this compound.

    • Generate a concentration-response curve to determine the IC50.

Protocol 3: MTT Cytotoxicity Assay

Objective: To assess the potential cytotoxic effects of this compound.

Materials:

  • Target cell line.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS).

  • Microplate reader.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration).

Visualizations

Signaling_Pathway GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 TRPC6 TRPC6 DAG->TRPC6 activates TRPC3 TRPC3 DAG->TRPC3 activates TRPC7 TRPC7 DAG->TRPC7 activates Ca_influx Ca2+ Influx TRPC6->Ca_influx TRPC3->Ca_influx TRPC7->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream SAR7334 SAR7334 hydrochloride SAR7334->TRPC6 inhibits (High Potency) SAR7334->TRPC3 inhibits (Lower Potency) SAR7334->TRPC7 inhibits (Lower Potency)

Caption: this compound signaling pathway.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Off-Target Assessment cluster_2 Phenotypic Assays DoseResponse Dose-Response Curve (TRPC6 inhibition) OffTargetAssay Activity Assay on TRPC3 & TRPC7 DoseResponse->OffTargetAssay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cytotoxicity->OffTargetAssay Phenotype Measure Biological Outcome OffTargetAssay->Phenotype ControlCells Use of TRPC3/7 Knockout/Knockdown Cells ControlCells->Phenotype Orthogonal Orthogonal Validation (e.g., another inhibitor, siRNA) Phenotype->Orthogonal

Caption: Recommended experimental workflow.

References

Technical Support Center: SAR7334 Hydrochloride In Vivo Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SAR7334 hydrochloride in in vivo experiments. The content is tailored for scientists and drug development professionals to aid in the optimization of dose-response curves and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

SAR7334 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1] It also shows inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[1] TRPC6 is a non-selective cation channel that allows the influx of calcium (Ca²⁺) and sodium (Na⁺) into cells, and its activation is linked to various physiological and pathological processes.[2]

Q2: What is a recommended starting dose for in vivo studies with this compound?

A previously reported oral dose of 10 mg/kg has been shown to be effective in a mouse model of hypoxic pulmonary vasoconstriction. However, for dose-response curve optimization, a range of doses should be evaluated. Based on studies with other TRPC6 inhibitors like BI 749327, a dose range of 3 mg/kg to 30 mg/kg administered orally once daily could be a reasonable starting point for efficacy studies in mice.[3][4][5] It is crucial to perform a maximum tolerated dose (MTD) study to establish the safe dose range in your specific animal model and strain.

Q3: How should I formulate this compound for oral administration in vivo?

This compound has limited aqueous solubility. A common approach for formulating hydrophobic small molecules for in vivo oral administration involves using a vehicle composed of a mixture of solvents and surfactants. A typical formulation could consist of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol (PEG), and a surfactant like Tween 80, all diluted in saline or water. It is essential to perform solubility and stability tests of your formulation. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Q4: How can I monitor the in vivo target engagement of this compound?

Directly measuring TRPC6 channel inhibition in vivo can be challenging. A practical approach is to use pharmacodynamic (PD) biomarkers. Since TRPC6 activation can lead to the activation of the calcineurin-NFAT signaling pathway, monitoring the expression of downstream profibrotic genes or NFAT activation in target tissues can serve as a surrogate for target engagement.[3][6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High variability in animal responses within the same dose group. 1. Inconsistent drug formulation: Precipitation or non-homogeneity of the dosing solution.2. Inaccurate dosing: Errors in calculating the dose volume or improper administration technique (e.g., oral gavage).3. Biological variability: Differences in animal age, weight, or genetic background.1. Optimize formulation: Ensure the compound is fully dissolved and the formulation is stable. Prepare fresh dosing solutions regularly.2. Standardize procedures: Double-check all calculations. Ensure all personnel are proficient in the administration technique.3. Control for biological factors: Use animals of a similar age and weight range. Ensure a consistent genetic background.
Lack of a clear dose-response relationship. 1. Inappropriate dose range: The selected doses may be too high (on the plateau of the curve) or too low (below the therapeutic threshold).2. Rapid metabolism of the compound: The drug may be cleared too quickly to maintain a therapeutic concentration.[7][8]3. Chosen endpoint is not sensitive to TRPC6 inhibition. 1. Conduct a pilot dose-ranging study: Test a wider range of doses, including lower and higher concentrations.2. Perform pharmacokinetic (PK) studies: Determine the half-life of SAR7334 in your animal model to inform the dosing frequency.3. Validate the endpoint: Ensure the chosen biological readout is robustly modulated by TRPC6 activity.
Unexpected toxicity or adverse effects. 1. Off-target effects of the compound. 2. Toxicity of the formulation vehicle. 3. The dose exceeds the maximum tolerated dose (MTD). 1. Evaluate selectivity: If possible, test for activity against other related ion channels.2. Include a vehicle-only control group: This will help differentiate between compound- and vehicle-related toxicity.3. Perform an MTD study: Systematically determine the highest dose that does not cause significant adverse effects.
Inconsistent results between experiments. 1. Subtle changes in experimental conditions: Variations in animal housing, diet, or light/dark cycles.2. Reagent variability: Differences between batches of the compound or other reagents.3. Inconsistent timing of dosing and measurements. 1. Standardize all experimental conditions: Maintain a consistent environment for the animals throughout the study.2. Quality control of reagents: Use high-quality, validated reagents and consider batch testing for critical components.3. Maintain a strict timeline: Adhere to a consistent schedule for dosing and sample collection/measurement.

Data Presentation

Table 1: Representative In Vivo Dose-Response Data for a TRPC6 Inhibitor (BI 749327) in a Mouse Model of Renal Fibrosis

Dose (mg/kg/day, oral)Animal GroupEndpoint: Renal Fibrosis (% area)Standard Deviation
0 (Vehicle)Control25.23.1
3BI 74932718.52.5
10BI 74932712.11.9
30BI 7493278.71.5

This data is representative and based on published studies with the TRPC6 inhibitor BI 749327, which can be used as a reference for designing experiments with this compound.[3][4][5]

Table 2: In Vitro Potency of this compound

TargetIC₅₀ (nM)
TRPC69.5
TRPC3282
TRPC7226

Data from in vitro calcium influx assays.[1]

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study of this compound in a Mouse Model of Unilateral Ureteral Obstruction (UUO) Induced Renal Fibrosis

This protocol is adapted from established models used to evaluate the efficacy of TRPC6 inhibitors in renal disease.[3][9]

1. Animal Model and Acclimation:

  • Use male C57BL/6 mice, 8-10 weeks old.
  • Acclimate animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Formulation of this compound:

  • Prepare a stock solution of this compound in 100% DMSO.
  • For the final dosing solution, prepare a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
  • Serially dilute the this compound stock solution in the vehicle to achieve the desired final concentrations for oral gavage (e.g., 0.3, 1, 3, 10, and 30 mg/mL to deliver 3, 10, and 30 mg/kg in a 10 mL/kg dosing volume).
  • Prepare a vehicle-only solution for the control group.

3. Unilateral Ureteral Obstruction (UUO) Surgery:

  • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
  • Make a midline abdominal incision to expose the left kidney and ureter.
  • Ligate the left ureter at two points using 4-0 silk suture.
  • Close the incision with sutures or surgical clips.
  • Administer post-operative analgesics as per institutional guidelines.
  • A sham-operated group should undergo the same procedure without ureteral ligation.

4. Dosing Regimen:

  • Randomly assign mice to the following groups (n=8-10 per group):
  • Sham + Vehicle
  • UUO + Vehicle
  • UUO + SAR7334 (3 mg/kg)
  • UUO + SAR7334 (10 mg/kg)
  • UUO + SAR7334 (30 mg/kg)
  • Begin oral gavage one day after UUO surgery and continue once daily for 14 days.

5. Endpoint Analysis (Day 14):

  • Euthanize mice and collect blood via cardiac puncture for plasma analysis (PK).
  • Perfuse the kidneys with ice-cold PBS.
  • Harvest the obstructed (left) and contralateral (right) kidneys.
  • Fix one half of the kidney in 4% paraformaldehyde for histological analysis (e.g., Masson's trichrome staining for fibrosis).
  • Snap-freeze the other half of the kidney in liquid nitrogen for molecular analysis (e.g., qPCR for profibrotic gene expression).

6. Data Analysis:

  • Quantify the fibrotic area in Masson's trichrome-stained sections using image analysis software.
  • Analyze the expression of profibrotic genes (e.g., Collagen I, α-SMA, TGF-β) by qPCR, normalized to a housekeeping gene.
  • Plot the dose of this compound against the measured endpoint (e.g., % fibrotic area) to generate a dose-response curve.
  • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine significant differences between groups.

Mandatory Visualizations

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 DAG->TRPC6 Activates Ca_ion Ca²⁺ TRPC6->Ca_ion Influx Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., Fibrosis) NFAT->Gene_Expression Translocates to Nucleus and Activates Agonist Agonist Agonist->GPCR Activates SAR7334 SAR7334 SAR7334->TRPC6 Inhibits

Caption: TRPC6 signaling pathway and point of inhibition by SAR7334.

experimental_workflow cluster_prep Pre-Experiment cluster_exp Experiment (14 Days) cluster_analysis Post-Experiment Analysis acclimation Animal Acclimation (1 week) surgery UUO Surgery (Day 0) acclimation->surgery formulation SAR7334 Formulation & Vehicle Prep dosing Daily Oral Dosing (Day 1-14) formulation->dosing surgery->dosing euthanasia Euthanasia & Tissue Collection (Day 14) dosing->euthanasia histology Histology (Fibrosis Staining) euthanasia->histology molecular Molecular Analysis (qPCR) euthanasia->molecular data_analysis Data Analysis & Curve Generation histology->data_analysis molecular->data_analysis

References

issues with SAR7334 hydrochloride stability at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SAR7334 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the stability of this compound at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the conditions outlined in the table below. While the compound is shipped at room temperature, long-term storage at ambient temperatures is not recommended. Short periods at higher temperatures, such as during shipping, are not expected to significantly impact the product's efficacy.[1]

Q2: My this compound powder has changed color. Is it still usable?

A2: A slight color change from white to light yellow may not necessarily indicate significant degradation. However, any noticeable change in physical appearance should be a cause for concern. We recommend performing a quality control check, such as HPLC analysis, to assess the purity of the compound before use.

Q3: I am observing precipitation in my DMSO stock solution of this compound. What should I do?

A3: Precipitation of compounds from DMSO stock solutions can be a common issue. Please refer to our troubleshooting guide below for a step-by-step approach to resolve this.

Q4: What are the likely degradation pathways for this compound at room temperature?

A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, a likely degradation pathway is the hydrolysis of the benzonitrile (B105546) group to the corresponding carboxylic acid.[2][3][4][5][6] This reaction can be catalyzed by acidic or basic conditions. Additionally, as a hydrochloride salt, there is a potential for disproportionation to the free base, particularly in the presence of moisture.[7][8][9]

Troubleshooting Guides

Issue: Precipitation in DMSO Stock Solution

Precipitation of this compound from a DMSO stock solution can lead to inaccurate dosing in experiments. The following workflow can help you troubleshoot this issue.

G cluster_0 start Precipitation Observed in DMSO Stock check_concentration Is the concentration too high? start->check_concentration check_dmso Is the DMSO anhydrous? check_concentration->check_dmso No action_dilute Prepare a more dilute stock solution. check_concentration->action_dilute Yes check_storage Was the solution stored properly? check_dmso->check_storage Yes action_dmso Use fresh, anhydrous DMSO. check_dmso->action_dmso No action_warm Gentle warming (37°C) and sonication may redissolve the precipitate. check_storage->action_warm Yes action_aliquot Aliquot stock to minimize freeze-thaw cycles. check_storage->action_aliquot No end_resolved Precipitation Resolved action_dilute->end_resolved action_dmso->end_resolved action_warm->end_resolved action_aliquot->end_resolved

Troubleshooting workflow for DMSO stock precipitation.

Data Summary

This compound Storage Conditions and Stability
FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 4 years[5]Store in a tightly sealed container, protected from moisture.
4°CUp to 2 years[3]Store in a tightly sealed container, protected from moisture.
In Solvent (e.g., DMSO) -80°C6 months to 2 years[2][3]Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 month to 1 year[2][3][4]Aliquot to avoid repeated freeze-thaw cycles.
4°CUp to 2 weeks (in DMSO)[6]For short-term use.

Experimental Protocols

Protocol 1: Assessment of this compound Stability at Room Temperature (Forced Degradation Study)

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions, including room temperature.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and store at room temperature.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and store at room temperature.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and store at room temperature.

    • Thermal Degradation (Room Temperature): Store an aliquot of the stock solution in a suitable solvent at room temperature (20-25°C), protected from light.

    • Photostability: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines.

    • Control: Store an aliquot of the stock solution at the recommended storage temperature (-20°C or -80°C).

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for HPLC: Neutralize the acid and base hydrolysis samples before injection. Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

G cluster_0 Forced Degradation Workflow prep_stock Prepare SAR7334 HCl Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) prep_stock->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling hplc_prep Prepare Samples for HPLC sampling->hplc_prep hplc_analysis Analyze via Stability-Indicating HPLC hplc_prep->hplc_analysis data_analysis Analyze Data and Identify Degradants hplc_analysis->data_analysis G cluster_0 SAR7334 This compound (with Benzonitrile group) DegradationProduct Degradation Product (with Carboxylic Acid group) SAR7334->DegradationProduct  Hydrolysis (H₂O, H⁺ or OH⁻)  

References

Technical Support Center: Optimizing Fluo-4 Loading for SAR7334 Calcium Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for optimizing Fluo-4 AM loading in calcium assays involving the TRPC6 inhibitor, SAR7334. This resource provides detailed protocols, frequently asked questions, and troubleshooting advice to help researchers and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Fluo-4 AM and how does it measure intracellular calcium?

Fluo-4 AM is a high-affinity, cell-permeable fluorescent dye used to measure intracellular calcium concentration.[1][2] The acetoxymethyl (AM) ester group makes the molecule lipophilic, allowing it to cross the cell membrane.[3][4] Once inside the cell, non-specific enzymes called esterases cleave the AM group, trapping the now active Fluo-4 dye in the cytosol.[3] This active form of Fluo-4 exhibits a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺).[3][5] The fluorescence can be measured using instruments like fluorescence microscopes, plate readers, or flow cytometers, typically at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[6][7]

Q2: What is the mechanism of action for SAR7334 in a calcium assay?

SAR7334 is a potent and specific inhibitor of the TRPC6 cation channel.[8][9] TRPC6 is a calcium-permeable channel, and its activation leads to an influx of Ca²⁺ into the cell. In an assay, when TRPC6 channels are activated, a rise in intracellular Ca²⁺ is detected by Fluo-4. SAR7334 blocks these channels, thereby inhibiting the Ca²⁺ influx and preventing the corresponding increase in Fluo-4 fluorescence.[9][10][11] It shows high potency for TRPC6 (IC₅₀ of ~7.9-9.5 nM) and also inhibits the related TRPC3 and TRPC7 channels at higher concentrations.[8][9][10][11]

Q3: What is the purpose of Pluronic F-127 and probenecid (B1678239) in the loading buffer?

  • Pluronic F-127: This is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye in aqueous assay buffers.[1][7] It helps ensure a more uniform and effective loading of the dye into the cells.[1][7]

  • Probenecid: This compound is an inhibitor of organic anion transporters located on the cell membrane.[12] These transporters can actively pump the cleaved, active Fluo-4 dye out of the cell, leading to signal loss.[13][14] By adding probenecid to the loading and assay buffers, dye leakage is minimized, resulting in improved intracellular retention and a more stable fluorescent signal.[7][12][13]

Q4: What are the general recommended starting conditions for Fluo-4 AM loading?

Optimization is crucial for each cell type, but the following table provides a general starting point for adherent cells in a 96-well plate format.[7]

ParameterRecommended Starting ConditionNotes
Cell Seeding Density 40,000 to 80,000 cells/wellPlate overnight to allow for adherence and recovery.[3][6]
Fluo-4 AM Concentration 1-5 µMPrepare fresh from a DMSO stock. High concentrations can be cytotoxic or cause quenching.[4][15]
Pluronic F-127 Conc. 0.02% - 0.1%Added to the loading buffer to aid dye solubilization.[4][7]
Probenecid Concentration 1 - 2.5 mMRecommended for most cell lines to prevent dye leakage.[12][16]
Loading Temperature 37°CIncubation at physiological temperature promotes efficient loading.[7]
Loading Time 30 - 60 minutesFollowed by a 15-30 minute de-esterification period at room temperature.[3][5][6]
Assay Buffer HBSS with 20 mM HEPESHanks' Balanced Salt Solution (HBSS) buffered with HEPES is commonly used.[1][3]
Detailed Experimental Protocol

This protocol provides a general workflow for a SAR7334 calcium assay using Fluo-4 AM in a 96-well plate format.

I. Reagent Preparation
  • Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM powder in high-quality, anhydrous DMSO.[16] For example, dissolve 1 mg of Fluo-4 AM (MW ~1097 g/mol ) in 912 µL of DMSO. Aliquot and store at -20°C, protected from light and moisture.[6][16]

  • Pluronic F-127 Stock Solution (20% w/v): Dissolve in DMSO.

  • Probenecid Stock Solution (250 mM): Dissolve in 0.5 N NaOH and adjust the pH of the final assay buffer to ~7.4.[16]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4.[3]

  • Dye Loading Solution (for one 96-well plate):

    • Start with ~10 mL of Assay Buffer.

    • Add probenecid to a final concentration of 1-2.5 mM.

    • Add 10-20 µL of 1 mM Fluo-4 AM stock solution (for a final concentration of 1-2 µM).[3]

    • Add Pluronic F-127 to a final concentration of 0.02-0.04%. For instance, mix the 10 µL of Fluo-4 AM stock with 10 µL of 20% Pluronic F-127 before adding to the buffer.[16]

    • Vortex thoroughly. This solution should be used within 2 hours.[1][7]

II. Experimental Procedure

G Experimental Workflow for SAR7334 Calcium Assay cluster_prep Preparation cluster_loading Dye Loading cluster_assay Assay Execution plate_cells 1. Plate Cells (e.g., 40k-80k cells/well) Incubate overnight prep_reagents 2. Prepare Reagents (Loading Buffer, SAR7334) wash_cells1 3. Wash Cells (e.g., with HBSS) prep_reagents->wash_cells1 add_dye 4. Add Fluo-4 AM Loading Solution (100 µL/well) wash_cells1->add_dye incubate_dye 5. Incubate (37°C for 30-60 min, then RT for 15-30 min) add_dye->incubate_dye add_sar7334 6. Add SAR7334 (Incubate for 10 min) incubate_dye->add_sar7334 add_agonist 7. Add TRPC6 Agonist add_sar7334->add_agonist read_fluorescence 8. Measure Fluorescence (Ex/Em = 490/525 nm) add_agonist->read_fluorescence

Workflow for a Fluo-4 based SAR7334 calcium assay.
  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well and incubate overnight.[3][6]

  • Dye Loading:

    • Remove the growth medium from the wells.

    • Wash cells gently once or twice with 100 µL of pre-warmed Assay Buffer.[16]

    • Add 100 µL of the freshly prepared Dye Loading Solution to each well.[3][6]

    • Incubate the plate at 37°C for 30-60 minutes.[7]

    • (Optional but recommended) Move the plate to room temperature for an additional 15-30 minutes to allow for complete de-esterification of the dye.[3][6]

  • Compound Addition & Data Acquisition:

    • If using a "no-wash" kit, proceed directly to the instrument. If not, you may gently wash the cells once with Assay Buffer (containing probenecid) to remove extracellular dye, leaving 80-100 µL in each well.[16]

    • Place the plate into the fluorescence reader (e.g., FlexStation).

    • Add SAR7334 at various concentrations and incubate for ~10 minutes.[10]

    • Add a TRPC6 agonist to stimulate calcium influx.

    • Measure fluorescence intensity (Ex/Em = 490/525 nm) before and after agonist addition to determine the inhibitory effect of SAR7334.

Troubleshooting Guide

G Troubleshooting Fluo-4 Assay Issues start Problem Encountered low_signal Low Signal or No Response start->low_signal high_bg High Background Fluorescence start->high_bg high_cv High Well-to-Well Variability start->high_cv sol_low1 Cause: Insufficient Dye Loading Solution: Increase Fluo-4 conc. or incubation time. Ensure Pluronic F-127 is used. low_signal->sol_low1 Check Loading sol_low2 Cause: Cell Death/Poor Health Solution: Check cell viability. Use lower dye concentration to reduce toxicity. low_signal->sol_low2 Check Cells sol_low3 Cause: Incorrect Instrument Settings Solution: Verify Ex/Em wavelengths (490/525 nm) and gain settings. low_signal->sol_low3 Check Reader sol_high1 Cause: Incomplete De-esterification Solution: Increase room temp. incubation time after loading. high_bg->sol_high1 Check Dye State sol_high2 Cause: Dye Leakage/Extrusion Solution: Add or increase probenecid concentration. high_bg->sol_high2 Check Retention sol_high3 Cause: Extracellular Fluo-4 Solution: Perform a gentle wash step after loading. high_bg->sol_high3 Check Purity sol_high4 Cause: Autofluorescence Solution: Use phenol (B47542) red-free medium. Check for compound fluorescence. high_bg->sol_high4 Check Media sol_var1 Cause: Uneven Cell Plating Solution: Ensure a single-cell suspension before plating. high_cv->sol_var1 Check Plating sol_var2 Cause: Pipetting Errors Solution: Use calibrated pipettes or automated liquid handlers. high_cv->sol_var2 Check Liquid Handling sol_var3 Cause: Temperature Gradients Solution: Equilibrate plates and reagents to the correct temp. high_cv->sol_var3 Check Environment

Decision tree for troubleshooting common Fluo-4 assay problems.
ProblemPotential CauseRecommended Solution
Low Signal or No Response 1. Insufficient Dye Loading: Fluo-4 AM concentration is too low or incubation time is too short.[17]Optimize by titrating Fluo-4 AM concentration (1-10 µM) and incubation time (30-90 min). Ensure Pluronic F-127 is used to help solubilize the dye.[18]
2. Cell Death/Poor Health: High dye concentrations can be toxic. Unhealthy cells will not load or retain the dye properly.[19]Reduce Fluo-4 AM concentration.[15] Confirm cell viability with a trypan blue assay before and after loading.
3. Esterase Activity is Low: Cells cannot efficiently cleave the AM ester to trap the dye.Increase the de-esterification step at room temperature to 30 minutes or more.
High Background Fluorescence 1. Dye Compartmentalization: Fluo-4 gets trapped in organelles instead of the cytosol.[20]Lower the loading temperature (e.g., room temp for 60 min) which can reduce uptake into organelles.[5]
2. Incomplete Washing/Extracellular Dye: Residual Fluo-4 AM in the well hydrolyzes, causing background signal.Perform gentle washes with assay buffer after the loading step. Ensure the buffer contains probenecid to prevent leakage from loaded cells.[21]
3. Autofluorescence: Cells or media components (like phenol red or serum) are fluorescent at the measured wavelengths.[4][18]Use serum-free, phenol red-free media for the assay. Check for autofluorescence of the test compound (SAR7334) itself.
High Well-to-Well Variability 1. Uneven Cell Seeding: Cell density varies across the plate.Ensure a homogenous single-cell suspension before plating. Let the plate sit at room temperature for 15-20 minutes before placing in the incubator to allow for even settling.
2. Inconsistent Dye Loading: Temperature fluctuations or uneven liquid handling.Equilibrate all reagents and plates to the appropriate temperature before use.[22] Use automated liquid handlers for additions if possible.
3. Cell Damage: Cells are being lifted or damaged during wash steps.Be gentle during manual wash steps. Do not aspirate all liquid from the wells. Consider using a no-wash assay kit.

Signaling Pathway Visualization

The following diagram illustrates the inhibitory action of SAR7334 on the TRPC6-mediated calcium influx pathway.

G SAR7334 Inhibition of TRPC6 Signaling Pathway cluster_membrane Cell Membrane agonist TRPC6 Agonist (e.g., OAG) trpc6 TRPC6 Channel agonist->trpc6 Activates ca_influx Ca²⁺ Influx trpc6->ca_influx Allows sar7334 SAR7334 sar7334->trpc6 Inhibits no_fluorescence No Change in Fluorescence sar7334->no_fluorescence fluo4 Fluo-4 ca_influx->fluo4 Binds to fluorescence Increased Fluorescence fluo4->fluorescence

SAR7334 blocks the TRPC6 channel, preventing agonist-induced Ca²⁺ influx.

References

Technical Support Center: SAR7334 and TRPM3 Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using SAR7334, a potent TRPC6 inhibitor, and aims to address potential experimental concerns related to the TRPM3 channel. The following information will help you design control experiments to ensure the specificity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of SAR7334?

A1: SAR7334 is a potent and specific inhibitor of the TRPC6 cation channel. Patch-clamp experiments have confirmed that SAR7334 blocks TRPC6 currents with an IC₅₀ value of approximately 7.9 nM.

Q2: What are the known off-target effects of SAR7334?

A2: SAR7334 also inhibits TRPC3 and TRPC7, which are close homologs of TRPC6, but at significantly higher concentrations. It does not show significant activity at TRPC4 and TRPC5 channels. It is crucial to consider these off-target effects, especially when using higher concentrations of the compound.

Q3: Is there any documented evidence of SAR7334 directly affecting TRPM3 channels?

A3: Based on the available scientific literature, there is no direct evidence to suggest that SAR7334 acts as an inhibitor or modulator of TRPM3 channels. The known selectivity profile of SAR7334 is focused on the TRPC channel subfamily.

Q4: Why should I control for potential off-target effects on TRPM3 in my experiments?

A4: Controlling for potential off-target effects on TRPM3 is a critical step for robust experimental design, particularly if your system (e.g., cell line, tissue) expresses both TRPC6 and TRPM3. TRPM3 is a non-selective cation channel involved in various physiological processes, including noxious heat sensation and pain. Unaccounted-for modulation of TRPM3 could lead to misinterpretation of data intended to be specific to TRPC6 inhibition.

Q5: What are the standard pharmacological tools to study TRPM3 function?

A5: To study TRPM3, researchers commonly use specific agonists and antagonists.

SAR7334 Selectivity Profile

The following table summarizes the inhibitory potency (IC₅₀) of SAR7334 against various TRPC channels, as determined by Ca²⁺ influx assays.

Channel TargetIC₅₀ (nM)
TRPC6 9.5
TRPC7226
TRPC3282
TRPC4No significant effect
TRPC5No significant effect

Troubleshooting Guides

Issue: I am observing unexpected cellular responses when using SAR7334 to inhibit TRPC6, and I need to rule out TRPM3 as a potential off-target.

This guide provides a systematic workflow to determine if SAR7334 is affecting TRPM3 in your specific experimental model.

G cluster_start Phase 1: System Validation cluster_test Phase 2: Off-Target Testing cluster_analysis Phase 3: Data Interpretation cluster_conclusion Phase 4: Conclusion start Start: Experimental system expressing TRPM3 and TRPC6 confirm_trpm3 Confirm functional TRPM3 expression using a known agonist (e.g., Pregnenolone Sulfate). Observe expected response (e.g., Ca2+ influx). start->confirm_trpm3 confirm_trpm3_inhibition Confirm TRPM3 inhibition with a known antagonist (e.g., Isosakuranetin). Observe blockade of agonist-induced response. confirm_trpm3->confirm_trpm3_inhibition activate_trpm3 Activate TRPM3 with an agonist (e.g., Pregnenolone Sulfate). confirm_trpm3_inhibition->activate_trpm3 If system is validated apply_sar7334 Apply SAR7334 at the experimental concentration. activate_trpm3->apply_sar7334 measure_response Measure TRPM3-mediated response (e.g., Ca2+ signal, current). apply_sar7334->measure_response decision Is the TRPM3 response inhibited by SAR7334? measure_response->decision conclusion_no Conclusion: No evidence of off-target effect on TRPM3 at this concentration. Proceed with primary experiment. decision->conclusion_no No conclusion_yes Conclusion: Potential off-target effect detected. Re-evaluate experimental design. Consider using lower [SAR7334] or an alternative TRPC6 inhibitor. decision->conclusion_yes Yes

Workflow for validating SAR7334 specificity against TRPM3.

Key Experimental Protocols

Protocol 1: Functional Validation of TRPM3 Channels in the Experimental System

Objective: To confirm that your cellular model expresses functional TRPM3 channels that can be activated and inhibited by standard pharmacological tools.

Methodology: Fura-2-based intracellular calcium imaging is a common method.

  • Cell Preparation: Culture your cells on coverslips suitable for microscopy. Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted microscope. Perfuse with a standard extracellular solution and record the baseline fluorescence ratio (e.g., 340/380 nm excitation) for 2-5 minutes.

  • TRPM3 Activation: Perfuse the cells with a solution containing a TRPM3 agonist (e.g., 10-20 µM Pregnenolone Sulfate). A robust and sustained increase in the fluorescence ratio indicates Ca²⁺ influx through active TRPM3 channels.

  • TRPM3 Inhibition: After a washout period, pre-incubate the cells with a known TRPM3 antagonist (e.g., 10 µM isosakuranetin) for 5-10 minutes.

  • Re-challenge with Agonist: While still in the presence of the antagonist, re-apply the TRPM3 agonist. A significantly blunted or absent Ca²⁺ response confirms specific inhibition of TRPM3.

G cluster_pathway TRPM3 Activation Pathway Agonist Pregnenolone Sulfate (Agonist) TRPM3 TRPM3 Channel Agonist->TRPM3 activates Ca_Influx Ca²+ Influx TRPM3->Ca_Influx Cell_Response Cellular Response Ca_Influx->Cell_Response Antagonist Isosakuranetin (Antagonist) Antagonist->TRPM3 blocks

Pharmacological modulation of the TRPM3 channel.

Protocol 2: Testing for Off-Target Effects of SAR7334 on TRPM3

Objective: To directly assess whether SAR7334 has an inhibitory effect on agonist-activated TRPM3 channels.

Methodology: Whole-cell patch-clamp electrophysiology provides the most direct and highest-resolution measurement of ion channel activity.

  • Cell and Solution Preparation:

    • Use cells expressing TRPM3 (either endogenously or via transfection).

    • External Solution (in mM): 145 NMDG, 10 HEPES, 10 Glucose, with pH adjusted with glutamic acid.

    • Pipette Solution (in mM): 120 NMDG, 108 glutamic acid, 10 HEPES, 10 EGTA, with pH adjusted to 7.2 with NMDG.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration. Clamp the cell at a holding potential of -60 mV. Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) every 5 seconds to elicit currents.

  • Baseline Current: Record stable baseline currents for several minutes.

  • TRPM3 Activation: Apply a TRPM3 agonist (e.g., 20 µM Pregnenolone Sulfate) to the bath solution. This should induce a significant outward-rectifying current, characteristic of TRPM3 activation.

  • Application of SAR7334: Once a stable agonist-induced current is achieved, co-apply SAR7334 at the highest concentration used in your primary experiments. Maintain the application for 5-10 minutes.

  • Data Analysis: Analyze the current amplitude at both positive and negative potentials before and after the application of SAR7334. A significant reduction in the agonist-induced current would suggest an off-target inhibitory effect. If no change is observed, it provides strong evidence that SAR7334 does not affect TRPM3 under these conditions.

SAR7334 hydrochloride light sensitivity and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with SAR7334 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and effective use of this compound in your experiments.

Storage and Stability

Proper storage of this compound is critical to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid powder and solutions.

FormStorage TemperatureDurationRecommendations
Solid Powder -20°CUp to 4 years[1]Store in a sealed container, away from moisture.
4°CUp to 2 years[2]For shorter-term storage, ensure the container is tightly sealed.
In Solvent (e.g., DMSO) -80°CUp to 6 months[3]Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[3]Use for short-term storage of working solutions.

Experimental Workflow for Solution Preparation

The following diagram outlines the recommended workflow for preparing stock and working solutions of this compound to ensure consistency and minimize degradation.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Aliquoting and Storage cluster_2 Step 3: Working Solution Preparation start Equilibrate SAR7334 HCl powder to room temperature weigh Weigh the required amount of powder start->weigh add_solvent Add fresh, anhydrous DMSO to the desired concentration weigh->add_solvent dissolve Vortex or sonicate to ensure complete dissolution add_solvent->dissolve aliquot Dispense into single-use aliquots dissolve->aliquot store Store aliquots at -80°C for long-term storage aliquot->store thaw Thaw a single aliquot of stock solution dilute Dilute with the appropriate assay buffer or media thaw->dilute use Use the working solution immediately in the experiment dilute->use

Caption: Recommended workflow for preparing this compound solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to four years.[1] For shorter durations, storage at 4°C is also acceptable for up to two years.[2] It is crucial to keep the container tightly sealed and protected from moisture.

Q2: Is this compound light sensitive?

Q3: What is the recommended solvent for preparing stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound.[3] It is important to use anhydrous, high-purity DMSO, as the compound's solubility can be affected by moisture.

Q4: How long are stock solutions of this compound stable?

A4: Stock solutions in DMSO can be stored at -80°C for up to 6 months.[3] For shorter-term storage, solutions are stable for up to one month at -20°C.[3] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

Q5: Can I store my working solution for later use?

A5: It is best practice to prepare working solutions fresh for each experiment by diluting the stock solution. If temporary storage is necessary, it should be for a very short period and on ice, protected from light. The stability of diluted aqueous solutions is generally lower than that of concentrated DMSO stocks.

Troubleshooting Guide

Issue: I am observing inconsistent results between experiments.

  • Potential Cause 1: Compound Degradation.

    • Solution: Ensure that the this compound powder and stock solutions have been stored according to the recommended conditions. Avoid repeated freeze-thaw cycles of your stock solution by preparing and using aliquots. Always prepare fresh working solutions for each experiment.

  • Potential Cause 2: Inaccurate Concentration.

    • Solution: Verify the calculations used for preparing your stock and working solutions. Ensure that the compound was fully dissolved in the solvent. If you notice any precipitate in your stock solution, gently warm and vortex or sonicate to redissolve before making dilutions.[3]

Issue: The compound is not dissolving properly in DMSO.

  • Potential Cause: Moisture in DMSO.

    • Solution: this compound's solubility can be impacted by hygroscopic DMSO.[2] Use fresh, anhydrous, high-purity DMSO for preparing your stock solution.

  • Potential Cause: Insufficient Mixing.

    • Solution: After adding the solvent, ensure the solution is thoroughly mixed. Gentle warming and sonication can aid in the dissolution of the compound.[3]

Issue: I see a precipitate in my stock solution after thawing.

  • Potential Cause: Low Temperature.

    • Solution: It is normal for some compounds to precipitate out of a concentrated solution at low temperatures. Before use, allow the vial to warm to room temperature and then vortex or sonicate to ensure the compound is fully redissolved before making any dilutions.[3]

References

pH effect on SAR7334 hydrochloride stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SAR7334 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this potent TRPC6 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in aqueous solutions and DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare fresh aqueous solutions for each experiment.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Currently, there is no publicly available data specifically detailing the pH-stability profile of this compound. As a hydrochloride salt of a weakly basic compound, its stability can be influenced by pH. In acidic conditions, the protonated form is expected to be more stable. In neutral to alkaline conditions, the free base form is more prevalent, which may be more susceptible to degradation. Researchers should empirically determine the optimal pH range for their specific experimental setup.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been published, compounds containing piperidine (B6355638) rings can be susceptible to oxidation and hydrolysis under certain conditions.[2][3] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to identify the specific degradation products and pathways for this compound.

Q4: How does pH influence the activity of this compound as a TRPC6 inhibitor?

A4: The activity of this compound may be pH-dependent. The activity of the target channel, TRPC6, has been shown to be sensitive to extracellular pH, with acidic conditions attenuating its function.[4][5] The protonation state of this compound, which is dictated by the pH of the medium, could also influence its binding to the TRPC6 channel. It is recommended to maintain a consistent and physiologically relevant pH in your assays to ensure reproducible results.

Q5: What is the IC50 of this compound against TRPC6?

A5: SAR7334 is a potent inhibitor of TRPC6 with a reported IC50 of 7.9 nM in patch-clamp experiments and 9.5 nM in Ca2+ influx assays.[1][6]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: pH shift in the cell culture medium.

    • Troubleshooting Step: Ensure the buffer system of your medium is robust. Check the pH of the medium before and after the experiment. When preparing stock solutions, consider the potential pH impact of the solvent.

  • Possible Cause: Degradation of this compound in the experimental solution.

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. If the experiment is lengthy, consider the stability of the compound at the experimental temperature and pH. A preliminary stability test under your specific assay conditions may be beneficial.

Issue 2: Low or no observable activity of this compound.
  • Possible Cause: Suboptimal pH of the assay buffer.

    • Troubleshooting Step: Verify the pH of your experimental buffer. The activity of both the compound and the target protein can be pH-sensitive. Conduct pilot experiments across a range of pH values to determine the optimal condition for your assay.

  • Possible Cause: Precipitation of the compound.

    • Troubleshooting Step: Visually inspect the solution for any precipitates. The solubility of this compound may vary with pH.[1] Ensure the final concentration of the compound in your assay is below its solubility limit at the given pH.

Data Presentation

As specific quantitative data on the pH effect on this compound stability is not available, the following tables provide a template for how such data could be presented. Researchers are encouraged to generate their own data following similar structures.

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 37°C

pHHalf-life (t½) in hoursMajor Degradation Product(s)
3.0> 168Not detected
5.0120DP-1
7.448DP-1, DP-2
9.012DP-2, DP-3

DP-1, DP-2, DP-3 represent hypothetical degradation products.

Table 2: Hypothetical pH-Dependent Activity of this compound on TRPC6

pHIC50 (nM)
6.515.2
7.09.5
7.48.1
8.012.8

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution.

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Protocol 2: General Calcium Influx Assay to Determine IC50

This protocol provides a general workflow for assessing the inhibitory activity of this compound on TRPC6 channels.

  • Cell Culture: Culture cells stably expressing human TRPC6.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of this compound at different pH-buffered solutions for a defined period.

  • Channel Activation: Activate TRPC6 channels using an agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol).

  • Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis: Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assay cluster_activity Activity Assay prep_stock Prepare SAR7334 Stock Solution incubate Incubate at Different pH prep_stock->incubate compound_add Add SAR7334 at Different pH prep_stock->compound_add prep_buffers Prepare Buffers at Various pH prep_buffers->incubate prep_buffers->compound_add hplc Analyze via HPLC incubate->hplc cell_culture Culture TRPC6- Expressing Cells ca_loading Load with Calcium Indicator cell_culture->ca_loading ca_loading->compound_add activate Activate TRPC6 compound_add->activate measure Measure Calcium Influx activate->measure

Caption: Experimental workflow for assessing pH-dependent stability and activity.

signaling_pathway cluster_membrane Cell Membrane cluster_inhibition cluster_downstream Downstream Signaling TRPC6 TRPC6 Channel Ca_influx Ca²⁺ Influx TRPC6->Ca_influx SAR7334 SAR7334 (pH dependent?) SAR7334->TRPC6 Inhibition cellular_response Cellular Response Ca_influx->cellular_response

Caption: Simplified signaling pathway of TRPC6 inhibition by SAR7334.

References

Technical Support Center: Oral Administration of SAR7334 to Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the TRPC6 inhibitor, SAR7334, in rodent models. Our goal is to help you overcome common challenges and ensure the successful oral administration of this compound in your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is SAR7334 and what is its primary mechanism of action?

SAR7334 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] Its mechanism of action involves the inhibition of Ca2+ influx mediated by TRPC6, and to a lesser extent, TRPC3 and TRPC7 channels.[1][3] This inhibition of calcium entry into cells allows for the investigation of the role of these channels in various physiological and pathological processes.

Q2: Is SAR7334 suitable for oral administration in rodents?

Yes, pharmacokinetic studies have demonstrated that SAR7334 is orally bioavailable and suitable for chronic oral administration in rodents.[2][3][4]

Q3: What is the recommended vehicle for oral administration of SAR7334?

A common vehicle for preparing SAR7334 for oral gavage in rodents consists of a mixture of DMSO, PEG300, Tween 80, and water or corn oil.[4] The exact proportions can be adjusted based on the desired final concentration.

Q4: What is the typical dose of SAR7334 for oral administration in rats?

A commonly used oral dose in Sprague Dawley rats is 10 mg/kg.[1][4] However, the optimal dose may vary depending on the specific research question and animal model.

Troubleshooting Guide

This guide addresses potential issues that may arise during the preparation and oral administration of SAR7334 to rodents.

Problem Potential Cause Recommended Solution
Compound Precipitation in Formulation - Inadequate Solubilization: SAR7334 has limited aqueous solubility. - Improper Mixing Order: The order of adding vehicle components is crucial. - Use of Old DMSO: Moisture-absorbing DMSO can reduce solubility.[4]- Ensure all components, especially PEG300, are thoroughly mixed with the DMSO stock before adding aqueous components. - Prepare the formulation fresh before each use. - Always use fresh, anhydrous DMSO to prepare the stock solution.[4]
Inconsistent Dosing Volume - Inaccurate Animal Weight: Incorrect body weight measurement leads to dosing errors. - Syringe Inaccuracy: Using a syringe that is too large for the required volume.- Weigh each animal accurately on the day of dosing. - Use a syringe that is appropriately sized for the calculated dose volume to ensure accuracy.
Animal Distress During Gavage - Improper Restraint: Incorrect handling can cause stress and injury. - Incorrect Needle Size/Placement: Using the wrong gavage needle size or improper technique can cause esophageal or stomach perforation.- Ensure personnel are properly trained in rodent restraint and oral gavage techniques. - Use a flexible, ball-tipped gavage needle of the appropriate gauge for the size of the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[5][6] - Measure the needle length from the mouth to the last rib to avoid stomach perforation.[6]
Suspected Poor Oral Absorption - Formulation Issues: See "Compound Precipitation in Formulation". - Gavage Error: Accidental administration into the trachea instead of the esophagus.- Re-evaluate the formulation preparation procedure. - If you suspect tracheal administration (e.g., coughing, choking), euthanize the animal immediately. Review and practice gavage technique.
Adverse Effects in Animals - Vehicle Toxicity: Some vehicles can cause adverse effects at high concentrations or with chronic administration.[7] - Compound-Related Toxicity: While generally well-tolerated, high doses may lead to unforeseen toxicity.- If vehicle-related toxicity is suspected, consider a pilot study with the vehicle alone. - Monitor animals closely for any signs of toxicity. If adverse effects are observed, consider reducing the dose or adjusting the formulation.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of SAR7334 on various TRPC channels.

Target Channel IC50 (nM)
TRPC67.9 - 9.5[1][3]
TRPC3282[3]
TRPC7226[3]
TRPC4Not Affected[3]
TRPC5Not Affected[3]

Experimental Protocols

Preparation of SAR7334 Formulation for Oral Gavage (10 mg/kg)

This protocol is an example and may need to be optimized for your specific experimental conditions.

Materials:

  • SAR7334 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile water or Corn oil

  • Sterile tubes and syringes

Procedure:

  • Prepare SAR7334 Stock Solution:

    • Dissolve SAR7334 powder in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 75 mg/mL).[4] Ensure the powder is completely dissolved. Gentle warming or vortexing may be applied.

  • Prepare the Vehicle Mixture:

    • In a sterile tube, combine the required volumes of PEG300 and Tween 80.

  • Prepare the Final Formulation:

    • Slowly add the SAR7334 stock solution to the PEG300/Tween 80 mixture while vortexing.

    • Continue to mix, then add the sterile water or corn oil to reach the final desired concentration and volume.[4]

    • Example for a 1 mL final solution: Add 50 µL of a 75 mg/mL SAR7334 in DMSO stock to 400 µL of PEG300. Mix well. Add 50 µL of Tween 80 and mix. Finally, add 500 µL of ddH2O.[4]

    • The final solution should be a clear, homogenous mixture. Prepare this formulation fresh before each use.

Oral Gavage Procedure for Rodents

This is a general guideline. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • Appropriately sized, flexible, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for rats).[5][6]

  • Syringe with the prepared SAR7334 formulation.

Procedure:

  • Animal Restraint: Properly restrain the animal to immobilize its head and body.

  • Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[6]

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow the needle as it is gently advanced. Do not force the needle.

  • Administration: Once the needle is at the predetermined depth, slowly administer the SAR7334 formulation.

  • Needle Removal: Gently remove the needle in a single, smooth motion.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress.

Visualizations

Signaling Pathway of TRPC6 Inhibition by SAR7334

TRPC6_Inhibition cluster_membrane Cell Membrane TRPC6 TRPC6 Channel Ca_in Ca²⁺ Influx TRPC6->Ca_in mediates DAG Diacylglycerol (DAG) (Activator) DAG->TRPC6 activates Downstream Downstream Cellular Responses Ca_in->Downstream SAR7334 SAR7334 SAR7334->TRPC6 inhibits

Caption: Inhibition of the TRPC6 channel by SAR7334 blocks diacylglycerol-mediated calcium influx.

Experimental Workflow for Oral Administration of SAR7334

experimental_workflow prep 1. Formulation Preparation (SAR7334 in Vehicle) weigh 2. Animal Weighing prep->weigh dose_calc 3. Dose Calculation weigh->dose_calc gavage 4. Oral Gavage dose_calc->gavage monitor 5. Post-Dosing Monitoring gavage->monitor endpoint 6. Experimental Endpoint (e.g., PK/PD analysis) monitor->endpoint

Caption: A stepwise workflow for the oral administration of SAR7334 to rodents.

References

Technical Support Center: Utilizing SAR7334 in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using SAR7334 in patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is SAR7334 and what is its primary mechanism of action?

SAR7334 is a novel, highly potent, and bioavailable inhibitor of the transient receptor potential canonical 6 (TRPC6) cation channel.[1][2][3] In patch-clamp experiments, it has been shown to block TRPC6 currents with a half-maximal inhibitory concentration (IC50) of 7.9 nM.[1][2][3][4][5] Its mechanism of action is the direct inhibition of TRPC6 channels, thereby blocking the influx of Ca2+ into cells.[1][2][5]

Q2: What are the off-target effects of SAR7334 on other TRP channels?

While SAR7334 is a potent inhibitor of TRPC6, it also affects other TRPC channels at higher concentrations. It inhibits TRPC3 and TRPC7-mediated Ca2+ influx with IC50 values of 282 nM and 226 nM, respectively.[1][2][3][4][5] TRPC4 and TRPC5-mediated Ca2+ entry are not significantly affected.[1][2][4][5]

Q3: What is the recommended solvent and storage for SAR7334?

SAR7334 is soluble in DMSO, with a solubility of at least 74 mg/mL (201.15 mM).[1] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[4] In a DMSO solvent, it can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q4: How should I prepare SAR7334 for application in a patch clamp experiment?

To prepare a working solution, a stock solution in fresh DMSO can be diluted into the standard extracellular solution to the desired final concentration.[1] For example, to make a 1 mL working solution, you can add a small volume of a concentrated DMSO stock solution to your external recording solution and mix thoroughly.[1] It is important to use the mixed solution immediately for optimal results.[1]

Troubleshooting Guide

Issue: Difficulty achieving a stable giga-ohm seal after applying SAR7334.

  • Possible Cause 1: Solvent Effects. DMSO, the solvent for SAR7334, can affect cell membrane integrity at higher concentrations.

    • Solution: Ensure the final concentration of DMSO in your recording solution is minimal (ideally ≤ 0.1%). Prepare a high-concentration stock solution of SAR7334 in DMSO so that only a very small volume is needed for dilution into the external solution.

  • Possible Cause 2: Pipette Tip Clogging. Particulates from a non-fully dissolved SAR7334 solution could clog the pipette tip.

    • Solution: Ensure your SAR7334 stock solution is fully dissolved before further dilution. Filter your final working solution containing SAR7334 through a 0.2 µm syringe filter before perfusion.

  • Possible Cause 3: General Patch Clamp Issues. Seal instability can be due to a variety of factors unrelated to the compound being applied.[6][7]

    • Solution:

      • Check for vibrations in your setup and ensure the anti-vibration table is functioning correctly.[7]

      • Verify the stability of your micromanipulator and microscope stage.[6]

      • Ensure a constant and slow perfusion rate (1-1.5 mL/min) to avoid mechanical disturbances.[6]

      • Check the osmolarity and pH of your internal and external solutions.[6]

Issue: Loss of seal or cell death during prolonged recordings with SAR7334.

  • Possible Cause 1: Unhealthy Cells. The health of the cells is crucial for maintaining a stable recording.

    • Solution: Ensure cells are healthy and not overgrown before starting the experiment. Maintain constant oxygenation of the external solution.[6]

  • Possible Cause 2: Pipette Drift. Slow drift of the recording pipette can lead to loss of the seal over time.[8]

    • Solution: Check for and minimize any drift in your micromanipulator. Regular maintenance of the manipulator can help.[9]

  • Possible Cause 3: Holding Potential. Holding the cell at a very hyperpolarized potential for extended periods can increase the frequency of cell loss.[8]

    • Solution: If your experimental design allows, try to use a holding potential that is closer to the cell's natural resting membrane potential.

Quantitative Data

Table 1: Inhibitory Concentrations (IC50) of SAR7334 on TRPC Channels

TRP ChannelIC50 (nM)Assay Type
TRPC67.9Whole-cell patch-clamp
TRPC69.5Ca2+ influx assay
TRPC3282Ca2+ influx assay
TRPC7226Ca2+ influx assay
TRPC4> 10,000Ca2+ influx assay
TRPC5> 10,000Ca2+ influx assay

Data sourced from[1][2][3][4][5]

Experimental Protocols

Protocol: Whole-Cell Patch Clamp Recording with SAR7334 Application

  • Cell Preparation: Plate cells on coverslips a few days prior to recording to ensure optimal adherence and health.[6]

  • Solution Preparation:

    • Internal (Pipette) Solution (example): 140 mM Cs-glutamate, 8 mM NaCl, 1 mM MgCl₂, 10 mM HEPES (pH 7.2).[10]

    • External (Bath) Solution: Standard extracellular solution appropriate for the cell type being studied.

    • SAR7334 Working Solution: Prepare a stock solution of SAR7334 in fresh DMSO. On the day of the experiment, dilute the stock solution into the external solution to the desired final concentration. Ensure the final DMSO concentration is kept to a minimum.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[6]

  • Seal Formation:

    • Approach the cell with a clean pipette while applying positive pressure.[7]

    • Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.[6]

    • Apply gentle suction if necessary to obtain a giga-ohm seal (>1 GΩ).[6]

  • Whole-Cell Configuration: After achieving a stable giga-ohm seal, rupture the cell membrane with a brief pulse of suction or a voltage zap to obtain the whole-cell configuration.[10]

  • Baseline Recording: Record baseline TRPC6 currents. These can be elicited by applying a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), or by using voltage ramps (e.g., -100 mV to +100 mV over 200 ms).[5][10]

  • SAR7334 Application: Perfuse the cell with the external solution containing the desired concentration of SAR7334 for a sufficient amount of time to allow for drug equilibration.[1]

  • Post-Application Recording: Record the TRPC6 currents again in the presence of SAR7334 to determine the extent of inhibition.[10]

Visualizations

SAR7334_Signaling_Pathway cluster_membrane Cell Membrane TRPC6 TRPC6 Channel Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Mediates SAR7334 SAR7334 SAR7334->TRPC6 Inhibits Cellular_Response Downstream Cellular Response Ca_influx->Cellular_Response

Caption: SAR7334 signaling pathway.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Prep Cell Preparation Solution_Prep Solution & SAR7334 Working Solution Prep Cell_Prep->Solution_Prep Pipette_Pull Pipette Pulling Solution_Prep->Pipette_Pull Seal_Formation Giga-ohm Seal Formation Pipette_Pull->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Rec Record Baseline TRPC6 Current Whole_Cell->Baseline_Rec SAR7334_App Apply SAR7334 Baseline_Rec->SAR7334_App Post_App_Rec Record Inhibited Current SAR7334_App->Post_App_Rec Data_Analysis Data Analysis Post_App_Rec->Data_Analysis

Caption: Experimental workflow for patch clamp with SAR7334.

References

Validation & Comparative

A Head-to-Head Comparison of SAR7334 Hydrochloride and BI-749327 for TRPC6 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of the transient receptor potential canonical 6 (TRPC6) ion channel in various physiological and pathological processes, the selection of a potent and selective inhibitor is paramount. This guide provides a detailed, data-driven comparison of two prominent TRPC6 inhibitors: SAR7334 hydrochloride and BI-749327. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making an informed decision for their specific experimental needs.

Data Presentation: Potency and Selectivity

The inhibitory activity of this compound and BI-749327 has been characterized using various in vitro assays. The following tables summarize the key quantitative data for a direct comparison of their potency and selectivity.

Table 1: Inhibitory Potency (IC50) against TRPC6

CompoundAssay TypeSpeciesIC50 (nM)Reference(s)
This compound Whole-cell patch clampNot Specified7.9[1][2][3][4][5][6]
Ca2+ influxHuman9.5[1][3][4][5]
BI-749327 Whole-cell patch clampMouse13[7][8][9]
Whole-cell patch clampHuman19[7][8][10]
Whole-cell patch clampGuinea Pig15[7][8][10]

Table 2: Selectivity Profile against Other TRPC Channels

CompoundTarget ChannelIC50 (nM)Selectivity Fold (vs. TRPC6)Reference(s)
This compound TRPC3282~30-fold[1][3][4][5]
TRPC7226~24-fold[1][3][4][5]
TRPC4>10,000>1000-fold[1][3]
TRPC5>10,000>1000-fold[1][3]
BI-749327 TRPC3 (mouse)1,10085-fold[7][8][9]
TRPC7 (mouse)55042-fold[7][8][9]
TRPC5Not Specified>700-fold[8]

In Vivo Activity and Bioavailability

Both compounds have been investigated in in vivo models. BI-749327 is highlighted as an orally bioavailable TRPC6 antagonist.[7][8][10] In mouse models of cardiac and renal disease, oral administration of BI-749327 was shown to ameliorate fibrosis and dysfunction.[8][11][12] Specifically, a dose of 30 mg/kg/day resulted in unbound trough plasma concentrations of approximately 180 nM and led to improved heart function and reduced fibrosis.[8][12] BI-749327 has also demonstrated efficacy in mouse models of Duchenne muscular dystrophy, where it prolonged survival and improved muscle function.[13][14]

SAR7334 has also been described as suitable for chronic oral administration.[1][3] In vivo studies have shown that it can suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction in isolated perfused mouse lungs.[1][3] However, one study noted that SAR7334 has rapid in vivo clearance.[8][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving TRPC6 and a general experimental workflow for characterizing TRPC6 inhibitors.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPC6 TRPC6 Ca2_ion Ca²⁺ TRPC6->Ca2_ion influx Calcineurin Calcineurin Ca2_ion->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n translocates Gene_expression Gene Expression (e.g., pro-hypertrophic, pro-fibrotic) NFAT_n->Gene_expression regulates Receptor GPCR/RTK PLC PLC Receptor->PLC activates DAG DAG PLC->DAG produces DAG->TRPC6 activates Inhibitor SAR7334 / BI-749327 Inhibitor->TRPC6 inhibits

TRPC6 signaling cascade leading to NFAT activation.

Inhibitor_Characterization_Workflow start Start: Compound Screening in_vitro In Vitro Characterization start->in_vitro patch_clamp Whole-Cell Patch Clamp (IC50 determination) in_vitro->patch_clamp ca_influx Calcium Influx Assay (IC50 determination) in_vitro->ca_influx selectivity Selectivity Profiling (vs. other TRP channels) in_vitro->selectivity nfat_assay NFAT Reporter Assay (Functional consequence) in_vitro->nfat_assay in_vivo In Vivo Evaluation in_vitro->in_vivo pk_studies Pharmacokinetic Studies (Bioavailability, clearance) in_vivo->pk_studies disease_models Efficacy in Disease Models (e.g., cardiac fibrosis, renal disease) in_vivo->disease_models end Conclusion: Lead Candidate in_vivo->end

Workflow for in vitro and in vivo characterization of TRPC6 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and BI-749327.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents flowing through TRPC6 channels in the cell membrane.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably or transiently expressing the TRPC6 channel are cultured on glass coverslips.

  • Electrophysiological Recording: A glass micropipette filled with an internal solution is sealed onto the surface of a single cell. The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the ion currents.

  • Channel Activation: TRPC6 channels are activated by applying a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), to the external solution bathing the cell.[1]

  • Inhibitor Application: The inhibitor (SAR7334 or BI-749327) is applied at various concentrations to the external solution to determine its effect on the OAG-activated TRPC6 current.

  • Data Analysis: The magnitude of the current inhibition is measured at each inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.[1][8]

Calcium Influx Assay

This assay measures the influx of calcium ions into the cytoplasm upon TRPC6 channel activation.

  • Cell Preparation: Cells expressing TRPC6 are seeded in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The fluorescence intensity of the dye increases upon binding to free calcium.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the TRPC6 inhibitor or vehicle control.

  • Channel Activation and Measurement: A TRPC6 agonist is added to the wells to stimulate calcium influx, and the change in fluorescence intensity is monitored over time using a plate reader.[1]

  • Data Analysis: The inhibitory effect of the compound is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control. The IC50 value is determined from the dose-response curve.

NFAT Reporter Gene Assay

This assay assesses the functional consequence of TRPC6 inhibition by measuring the activity of the Nuclear Factor of Activated T-cells (NFAT), a downstream transcription factor in the TRPC6 signaling pathway.

  • Cell Transfection: HEK293T cells are co-transfected with a plasmid encoding TRPC6 and a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter.[8][11]

  • Compound Treatment: The transfected cells are treated with different concentrations of the TRPC6 inhibitor.

  • Cell Stimulation: The TRPC6 pathway is activated by adding an appropriate agonist.

  • Luciferase Assay: After a period of stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.[8][11]

  • Data Analysis: The inhibition of NFAT-driven luciferase expression by the compound is quantified to assess its functional impact on the TRPC6 signaling pathway.[8][11]

Conclusion

Both this compound and BI-749327 are potent inhibitors of the TRPC6 ion channel. Based on the available data, BI-749327 demonstrates a higher selectivity for TRPC6 over its closest homologs, TRPC3 and TRPC7, as compared to SAR7334.[1][3][4][5][7][8][9][11] Furthermore, BI-749327 has been extensively characterized in in vivo models, demonstrating oral bioavailability and therapeutic efficacy in preclinical models of cardiac and renal disease.[8][11][12] The choice between these two inhibitors will ultimately depend on the specific requirements of the research, with considerations for the desired level of selectivity and the need for in vivo application.

References

A Comparative Analysis of SAR7334 Hydrochloride and Larixyl Acetate in TRPC6 Channel Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent transient receptor potential canonical 6 (TRPC6) channel inhibitors: SAR7334 hydrochloride and larixyl acetate (B1210297). The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate tool compound for their specific experimental needs.

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that have been implicated in a variety of physiological and pathological processes, including focal segmental glomerulosclerosis, pulmonary hypertension, and heart failure.[1][2] As such, the development of potent and selective TRPC6 inhibitors is of significant interest for both basic research and therapeutic applications. This guide focuses on two such inhibitors, this compound, a synthetic compound, and larixyl acetate, a natural product derived from larch resin.[3][4]

Comparative Selectivity Profile

The selectivity of a pharmacological inhibitor is a critical parameter that dictates its utility in research and its potential for therapeutic development. The following table summarizes the available quantitative data on the inhibitory activity of this compound and larixyl acetate against TRPC6 and other closely related TRPC channels.

CompoundTargetIC50Selectivity vs. TRPC3Selectivity vs. TRPC7Other ChannelsReference
This compound TRPC67.9 nM (patch-clamp) 9.5 nM (Ca2+ influx)~30-fold~24-foldNot affected: TRPC4, TRPC5[2][4][5][6]
TRPC3282 nM (Ca2+ influx)--[2][4][6]
TRPC7226 nM (Ca2+ influx)--[2][4][6]
Larixyl acetate TRPC60.1 - 0.6 µM (Ca2+ influx)~12-fold~5-foldNo significant inhibition of TRPV or TRPM channels[3][7]

Key Observations:

  • Potency: this compound exhibits significantly higher potency for TRPC6, with IC50 values in the low nanomolar range, as determined by both patch-clamp and calcium influx assays.[2][4][5][6] Larixyl acetate is also a potent inhibitor, but its IC50 for TRPC6 is in the sub-micromolar range.[3][7]

  • Selectivity: Both compounds demonstrate selectivity for TRPC6 over its closest homologs, TRPC3 and TRPC7. This compound shows a more pronounced selectivity margin, being approximately 30-fold more selective for TRPC6 over TRPC3 and 24-fold over TRPC7.[2][4][6] Larixyl acetate displays a 12-fold and 5-fold selectivity for TRPC6 over TRPC3 and TRPC7, respectively.[3][7]

  • Broader Selectivity: this compound has been explicitly shown to not affect TRPC4 and TRPC5 channels.[2][4][6] Larixyl acetate has been reported to not significantly inhibit more distantly related TRPV or TRPM channels.[3][7]

Signaling Pathway Context

Both this compound and larixyl acetate exert their effects by inhibiting the influx of cations, primarily Ca2+, through TRPC6 channels. The activation of TRPC6 is often downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC) activation, which generates diacylglycerol (DAG), a direct activator of the channel. The subsequent increase in intracellular calcium can trigger various downstream signaling cascades, including the calcineurin-NFAT pathway, which is implicated in cardiac hypertrophy.[5]

TRPC6_Signaling_Pathway GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 DAG->TRPC6 Activates Ca_influx Ca2+ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Gene_expression Gene Expression (e.g., Hypertrophy) Nucleus->Gene_expression Promotes Inhibitor This compound Larixyl acetate Inhibitor->TRPC6 Inhibits Patch_Clamp_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 cells stably expressing TRPC6) Patching 2. Whole-Cell Configuration (Establish GΩ seal and rupture membrane) Cell_Culture->Patching Baseline 3. Baseline Current Recording (Hold at a negative potential, e.g., -60mV) Patching->Baseline Activation 4. Channel Activation (Apply TRPC6 agonist, e.g., OAG) Baseline->Activation Inhibition 5. Inhibitor Application (Apply SAR7334 or Larixyl acetate) Activation->Inhibition Recording 6. Current Measurement (Record changes in inward current) Inhibition->Recording Analysis 7. Data Analysis (Determine IC50 values) Recording->Analysis Calcium_Influx_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 cells expressing TRPC6 in 96-well plates) Dye_Loading 2. Dye Loading (Incubate with a Ca2+-sensitive dye, e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Inhibitor_Incubation 3. Inhibitor Incubation (Pre-incubate with SAR7334 or Larixyl acetate) Dye_Loading->Inhibitor_Incubation Baseline_Reading 4. Baseline Fluorescence Measurement Inhibitor_Incubation->Baseline_Reading Activation 5. Channel Activation (Add TRPC6 agonist, e.g., OAG) Baseline_Reading->Activation Fluorescence_Measurement 6. Fluorescence Measurement (Record changes in fluorescence intensity) Activation->Fluorescence_Measurement Analysis 7. Data Analysis (Calculate % inhibition and determine IC50) Fluorescence_Measurement->Analysis

References

A Head-to-Head Comparison of TRPC Inhibitors: SAR7334 Hydrochloride vs. SKF-96365

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable TRPC channel inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used TRPC inhibitors, SAR7334 hydrochloride and SKF-96365, supported by experimental data to aid in the selection of the most appropriate compound for your research needs.

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a variety of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal function. Their dysregulation has been implicated in numerous pathologies, making them attractive targets for therapeutic intervention. Here, we compare this compound, a potent and selective TRPC6 inhibitor, with SKF-96365, a widely used but less selective TRPC channel blocker.

Performance Comparison at a Glance

FeatureThis compoundSKF-96365
Primary Target TRPC6Broad-spectrum TRPC, SOCE, Voltage-gated Ca2+ channels
Potency (TRPC6) High (IC50: ~7.9-9.5 nM)Low (IC50: ~109 µM for OAG-induced Ca2+ influx)[1]
Selectivity High for TRPC6 over other TRPCs and ion channelsLow, with significant off-target effects
Effect on SOCE Negligible[2][3]Potent inhibitor (IC50: ~4-5 µM)[1]
Oral Bioavailability Yes[4][5]Information not readily available
In Vivo Activity Demonstrated in animal models[2][3][4][5]Widely used in in vitro studies

In-Depth Analysis

This compound: A Potent and Selective TRPC6 Inhibitor

This compound has emerged as a highly potent and specific inhibitor of the TRPC6 channel.[2][3][4][5] Experimental data from patch-clamp experiments have demonstrated its ability to block TRPC6 currents with an IC50 of approximately 7.9 nM.[2][4][6] Its selectivity for TRPC6 is a key advantage. While it also inhibits TRPC3 and TRPC7, it does so at significantly higher concentrations, with IC50 values of 282 nM and 226 nM, respectively.[2][3][4][5][6] Importantly, SAR7334 shows no significant activity against TRPC4 and TRPC5 channels and has a negligible effect on store-operated Ca2+ entry (SOCE).[2][3] This high selectivity minimizes the potential for confounding off-target effects, making it a valuable tool for specifically investigating the role of TRPC6 in cellular signaling and disease models. Furthermore, pharmacokinetic studies have shown that SAR7334 is orally bioavailable and suitable for chronic administration in in vivo studies.[4][5]

SKF-96365: A Broad-Spectrum Cation Channel Blocker

SKF-96365 is a widely used pharmacological tool that was initially identified as a blocker of receptor-mediated calcium entry.[7] It is often referred to as a TRPC channel inhibitor; however, a growing body of evidence highlights its broad-spectrum activity and lack of selectivity.[7][8] While it does inhibit TRPC channels, its potency is considerably lower compared to SAR7334. For instance, the IC50 of SKF-96365 for oleoyl-2-acetyl-sn-glycerol (OAG)-activated TRPC6, TRPC3, and TRPC7-mediated calcium influx is in the range of 109-133 µM.[1]

Furthermore, SKF-96365 has been shown to have significant off-target effects on other ion channels. It is a potent blocker of low-voltage-activated (LVA) T-type calcium channels, with an IC50 of around 560 nM, making it more potent against these channels than against TRPC channels.[9][10] It also inhibits high-voltage-activated (HVA) Ca2+ channels and various potassium channels.[7][11] The mechanism of action of SKF-96365 can be complex; in some cell types, it has been shown to enhance the reverse mode of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium.[12][13] This multifaceted activity profile necessitates careful interpretation of data obtained using SKF-96365.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound and SKF-96365 on various ion channels.

Table 1: Inhibitory Potency (IC50) of this compound

Target ChannelIC50 (Ca2+ Influx Assay)IC50 (Patch-Clamp Assay)
TRPC69.5 nM[2][3][4][5][6]7.9 nM[2][4][6]
TRPC3282 nM[2][3][4][5][6]-
TRPC7226 nM[2][3][4][5][6]-
TRPC4No significant effect[2][3][4][5][6]-
TRPC5No significant effect[2][3][4][5][6]-
SOCENegligible effect[2][3]-

Table 2: Inhibitory Potency (IC50) of SKF-96365

Target Channel/ProcessIC50
TRPC6 (OAG-induced Ca2+ influx)109 ± 10 µM[1]
TRPC3 (OAG-induced Ca2+ influx)122 ± 29 µM[1]
TRPC7 (OAG-induced Ca2+ influx)133 ± 25 µM[1]
ORAI-mediated SOCE~4-5 µM[1]
T-type Ca2+ channels (hCaV3.1)~560 nM[9][10]
High-Voltage-Activated Ca2+ channelsInhibition at 10 µM[9]

Signaling Pathways

TRPC6 channels are typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG is a direct activator of TRPC6, leading to Ca2+ influx. This increase in intracellular calcium can then activate various downstream signaling pathways, such as the calcineurin-NFAT pathway, which is involved in cardiac remodeling.[14]

TRPC6_Signaling_Pathway GPCR_RTK GPCR / RTK PLC PLC GPCR_RTK->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 DAG->TRPC6 Activates ER Endoplasmic Reticulum IP3->ER Ca2_influx Ca2+ Influx TRPC6->Ca2_influx Calcineurin Calcineurin Ca2_influx->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylates Downstream Downstream Effects (e.g., Gene Transcription) NFAT->Downstream Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->Calcineurin

Figure 1. Simplified TRPC6 signaling pathway.

Given its broad-spectrum activity, SKF-96365 can interfere with multiple signaling pathways simultaneously, not limited to those downstream of TRPC channels. Its potent inhibition of SOCE and voltage-gated calcium channels means it can impact a wide array of calcium-dependent cellular processes.

Experimental Protocols

Calcium Imaging Assay for TRPC Inhibitor Screening

This protocol describes a fluorescent-based calcium imaging experiment to measure the inhibitory effect of a compound on TRPC channels expressed in a cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the TRPC channel of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[15][16][17][18]

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • TRPC channel activator (e.g., OAG for TRPC3/6/7).

  • Test inhibitor (SAR7334 or SKF-96365) stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed TRPC-expressing HEK293 cells onto 96-well plates to achieve 80-90% confluency on the day of the experiment.[19]

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.[19]

    • Wash cells once with HBSS and then add the loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C.[19]

  • Wash: Gently wash the cells twice with HBSS to remove excess dye.[19]

  • Inhibitor Incubation: Add the test inhibitor at various concentrations or vehicle control to the respective wells and incubate for 10-30 minutes at room temperature.[15][19]

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence signal for a few seconds.

    • Inject the TRPC activator into the wells and continue to record the fluorescence signal for several minutes to measure the change in intracellular calcium.[19]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the response with the activator alone. Plot the data to determine the IC50 value.[19]

Calcium_Imaging_Workflow Start Start Plate_Cells Plate TRPC-expressing HEK293 cells Start->Plate_Cells Dye_Loading Load cells with Ca2+ indicator (e.g., Fluo-4 AM) Plate_Cells->Dye_Loading Wash1 Wash cells Dye_Loading->Wash1 Inhibitor_Incubation Incubate with inhibitor (SAR7334 or SKF-96365) Wash1->Inhibitor_Incubation Measure_Baseline Measure baseline fluorescence Inhibitor_Incubation->Measure_Baseline Add_Activator Add TRPC activator (e.g., OAG) Measure_Baseline->Add_Activator Measure_Response Measure fluorescence response Add_Activator->Measure_Response Analyze_Data Analyze data and determine IC50 Measure_Response->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for calcium imaging assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general outline for measuring the effect of an inhibitor on TRPC channel currents using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing the target TRPC channel plated on glass coverslips.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).[19][20]

  • Intracellular (pipette) solution (e.g., in mM: 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH).[20]

  • TRPC channel activator.

  • Test inhibitor and vehicle.

Procedure:

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[20]

  • Cell Sealing: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.[21][22]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[21][22]

  • Baseline Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit baseline currents.[19][20]

  • Channel Activation: Perfuse the cell with the TRPC activator to induce a stable channel current.[19]

  • Inhibitor Application: Once a stable current is achieved, co-perfuse the inhibitor at the desired concentration with the activator.

  • Data Analysis: Measure the current amplitude before and after inhibitor application to determine the percentage of inhibition.

Conclusion and Recommendations

The choice between this compound and SKF-96365 as a TRPC inhibitor should be guided by the specific research question and the need for target selectivity.

This compound is the recommended choice for studies specifically investigating the role of TRPC6. Its high potency and selectivity minimize the risk of off-target effects, leading to more reliable and interpretable data. Its oral bioavailability also makes it a suitable candidate for in vivo studies.

SKF-96365 should be used with caution, and its limitations must be acknowledged. Due to its broad-spectrum activity against multiple TRPC subtypes, SOCE, and voltage-gated calcium channels, it is not suitable for dissecting the specific contribution of TRPC channels.[7][8] If used, appropriate controls are essential to account for its off-target effects. For example, when studying TRPC channels, it is crucial to use concentrations that are well below its IC50 for SOCE and T-type calcium channels, if possible, or to use complementary approaches such as genetic knockdown to validate the findings.

References

Validating TRPC6 Inhibition: A Comparative Guide to SAR7334 in Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SAR7334, a potent TRPC6 inhibitor, and its validation using TRPC6 knockout models. We will delve into the experimental data, compare its performance with alternatives, and provide detailed methodologies for key experiments.

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in various physiological and pathological processes, including calcium signaling, vascular smooth muscle contraction, and kidney disease. Pharmacological inhibition of TRPC6 is a promising therapeutic strategy, but rigorous validation of inhibitor specificity and on-target effects is paramount. The gold standard for such validation is the use of genetic knockout models, where the absence of the target protein can confirm the inhibitor's mechanism of action.

This guide focuses on SAR7334, a well-characterized TRPC6 inhibitor, and examines its validation by comparing its effects with the phenotype of TRPC6 knockout mice. We will also introduce BI 749327, another selective TRPC6 inhibitor, for which direct validation in knockout models has been published, offering a valuable point of comparison.

Performance Comparison: SAR7334 and TRPC6 Knockout Phenotype

Table 1: In Vitro Potency and Selectivity of TRPC6 Inhibitors

CompoundTargetIC50 (nM)Selectivity ProfileReference
SAR7334 TRPC67.9 - 9.5Inhibits TRPC3 (IC50 = 282 nM) and TRPC7 (IC50 = 226 nM) at higher concentrations. No significant effect on TRPC4 and TRPC5.[1][2]
BI 749327 mouse TRPC61385-fold selective over TRPC3 and 42-fold selective over TRPC7.[3][4]

Table 2: Comparison of In Vivo Effects of TRPC6 Inhibition and Knockout

ParameterEffect of SAR7334 (in Wild-Type Models)Phenotype of TRPC6 Knockout MiceInterpretation for ValidationReference
Hypoxic Pulmonary Vasoconstriction (HPV) Suppresses acute HPV in isolated perfused mouse lungs.Acute HPV is absent.The similar outcome strongly suggests that SAR7334's effect on HPV is mediated through TRPC6 inhibition.[1][5][6]
Systemic Blood Pressure Did not change mean arterial pressure in spontaneously hypertensive rats.Elevated blood pressure.The opposing phenotypes highlight a key challenge in validation. The knockout model exhibits a complex phenotype likely due to compensatory upregulation of TRPC3, which complicates direct comparison. This suggests that acute pharmacological inhibition with SAR7334 may not fully recapitulate the chronic absence of TRPC6.[1][7][8]
Vascular Smooth Muscle Contractility Not explicitly reported for SAR7334.Enhanced agonist-induced contractility of isolated aortic rings.The knockout phenotype is again influenced by compensatory mechanisms, making it a challenging baseline for validating an inhibitor's effect on this specific parameter.[7][9]

The Gold Standard: Direct Validation with BI 749327

In contrast to the inferential validation of SAR7334, the inhibitor BI 749327 has been directly tested in TRPC6 knockout mice in the context of disease models, providing a clearer example of on-target validation. For instance, in a mouse model of Duchenne muscular dystrophy, the therapeutic effects of BI 749327 were shown to be absent in mice also lacking TRPC6, confirming that its beneficial effects were indeed mediated through TRPC6 inhibition.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

TRPC6_Signaling_Pathway GPCR GPCR (e.g., AT1R) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_influx Ca2+ Influx TRPC6->Ca_influx Downstream Downstream Effects (e.g., NFAT activation, vasoconstriction) Ca_influx->Downstream SAR7334 SAR7334 SAR7334->TRPC6 inhibits

Simplified TRPC6 signaling pathway and the inhibitory action of SAR7334.

Experimental_Workflow cluster_groups Experimental Groups cluster_assays In Vivo / Ex Vivo Assays cluster_validation Validation Logic WT_Vehicle Wild-Type (WT) + Vehicle HPV Hypoxic Pulmonary Vasoconstriction WT_Vehicle->HPV Blood_Pressure Systemic Blood Pressure Monitoring WT_Vehicle->Blood_Pressure Vascular_Contractility Aortic Ring Contractility Assay WT_Vehicle->Vascular_Contractility WT_SAR7334 Wild-Type (WT) + SAR7334 WT_SAR7334->HPV WT_SAR7334->Blood_Pressure WT_SAR7334->Vascular_Contractility KO_Vehicle TRPC6 Knockout (KO) + Vehicle KO_Vehicle->HPV KO_Vehicle->Blood_Pressure KO_Vehicle->Vascular_Contractility KO_SAR7334 TRPC6 Knockout (KO) + SAR7334 KO_SAR7334->HPV KO_SAR7334->Blood_Pressure KO_SAR7334->Vascular_Contractility logic If SAR7334 effect is absent in KO mice, on-target action is confirmed. HPV->logic Blood_Pressure->logic Vascular_Contractility->logic

Ideal experimental workflow for validating SAR7334 using a TRPC6 knockout model.

Experimental Protocols

Intracellular Calcium Measurement

Objective: To determine the inhibitory effect of SAR7334 on TRPC6-mediated calcium influx in vitro.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing human TRPC6 on glass-bottom dishes.

  • Dye Loading: Load cells with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM) in a buffered saline solution (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.

  • Washing: Wash the cells twice with the buffered saline solution to remove extracellular dye.

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of SAR7334 or vehicle (DMSO) for 10-20 minutes.

  • Stimulation: Activate TRPC6 channels using a specific agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), a diacylglycerol analog.

  • Imaging: Measure the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm using a fluorescence microscope or plate reader.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) over time. The change in this ratio reflects the change in intracellular calcium concentration. Determine the IC50 of SAR7334 by plotting the inhibition of the calcium response against the inhibitor concentration.[10][11][12][13]

Isolated Perfused Mouse Lung (Hypoxic Pulmonary Vasoconstriction)

Objective: To assess the effect of SAR7334 on the TRPC6-dependent physiological response of hypoxic pulmonary vasoconstriction.

Methodology:

  • Animal Preparation: Anesthetize a wild-type mouse and ventilate it mechanically.

  • Lung Isolation: Open the chest cavity, cannulate the pulmonary artery and the left atrium.

  • Perfusion: Perfuse the lungs with a physiological salt solution at a constant flow rate.

  • Baseline Measurement: Monitor the pulmonary arterial pressure (PAP) under normoxic conditions (21% O2).

  • Hypoxic Challenge: Induce hypoxic ventilation (e.g., 1% O2) and record the increase in PAP, which represents the acute HPV response.

  • Inhibitor Administration: Add SAR7334 to the perfusate at desired concentrations and repeat the hypoxic challenge.

  • Data Analysis: Measure the change in PAP during hypoxia in the presence and absence of SAR7334. The inhibition of the HPV response by SAR7334 indicates its effect on TRPC6. This experiment should ideally be repeated in TRPC6 knockout mice to confirm the absence of both the HPV response and any effect of SAR7334.[1][5][6][14][15]

Aortic Ring Contractility Assay

Objective: To measure the contractility of vascular smooth muscle in response to agonists.

Methodology:

  • Tissue Preparation: Euthanize a TRPC6 knockout mouse and a wild-type littermate. Carefully dissect the thoracic aorta and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2 and 5% CO2, and maintained at 37°C.

  • Tension Measurement: Connect the rings to an isometric force transducer to record changes in tension.

  • Equilibration: Allow the rings to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.

  • Agonist Stimulation: Induce contraction by adding a vasoconstrictor agonist, such as phenylephrine, in a cumulative concentration-response manner.

  • Data Analysis: Record the force of contraction at each agonist concentration and generate concentration-response curves. Compare the contractility between wild-type and TRPC6 knockout aortic rings.[7][9]

Conclusion

Validating the on-target effects of a pharmacological inhibitor is a critical step in drug development. While SAR7334 is a potent and selective inhibitor of TRPC6 in vitro, its in vivo validation is complicated by the complex phenotype of TRPC6 knockout mice, which involves compensatory mechanisms. The absence of a direct comparative study of SAR7334 in wild-type versus TRPC6 knockout animals for key physiological readouts means that its on-target validation in a whole-animal context relies on inference from distinct datasets.

The ideal validation, as exemplified by studies with the alternative inhibitor BI 749327, involves demonstrating that the inhibitor's effect is absent in the knockout model. For SAR7334, the most compelling evidence for on-target activity comes from studies on hypoxic pulmonary vasoconstriction, a process known to be critically dependent on TRPC6. Researchers using SAR7334 should be aware of the potential for off-target effects, particularly at higher concentrations where it may inhibit TRPC3 and TRPC7, and the complexities of interpreting data from TRPC6 knockout models. Future studies directly comparing the effects of SAR7334 in wild-type and TRPC6 knockout mice are warranted to provide definitive validation of its on-target activity across a broader range of physiological systems.

References

SAR7334 hydrochloride compared to other TRPC channel blockers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of SAR7334 Hydrochloride and Other TRPC Channel Blockers for Researchers

For scientists and professionals in drug development, the selection of precise pharmacological tools is paramount for advancing research. This guide provides an objective comparison of this compound with other transient receptor potential canonical (TRPC) channel blockers, supported by experimental data to inform your choice of inhibitors for studying TRPC channel function.

Performance Comparison of TRPC Channel Blockers

This compound has emerged as a potent and selective inhibitor of TRPC6 channels.[1][2] To understand its performance profile, it is essential to compare it with other widely used TRPC channel blockers, such as BI 749327, a similarly potent TRPC6 inhibitor, and Pyr3, a selective TRPC3 inhibitor. The following table summarizes the inhibitory potency (IC50) of these compounds against various TRPC channels.

CompoundTRPC3 IC50 (nM)TRPC4 IC50TRPC5 IC50TRPC6 IC50 (nM)TRPC7 IC50 (nM)Reference
This compound 282Not AffectedNot Affected9.5 (Ca2+ influx)[1][2], 7.9 (patch-clamp)[1][2]226[Maier et al., 2015][1]
BI 749327 1100 (mouse)>10,000>10,00013 (mouse)[3][4][5], 19 (human)550 (mouse)[Lin et al., 2019][3][4]
Pyr3 700Not specifiedNot specifiedNot specifiedNot specified[Kiyonaka et al., 2009][6]

Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions.

Signaling Pathways and Points of Intervention

TRPC channels are key players in cellular calcium signaling, activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The following diagram illustrates a simplified TRPC signaling pathway and highlights the inhibitory action of this compound and its comparators.

TRPC_Signaling_Pathway TRPC Channel Signaling Pathway and Inhibitor Action GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R TRPC3 TRPC3 DAG->TRPC3 Activates TRPC6 TRPC6 DAG->TRPC6 Activates TRPC7 TRPC7 DAG->TRPC7 Activates Ca_release Ca2+ Release ER->Ca_release Downstream Downstream Signaling (e.g., Calcineurin-NFAT) Ca_release->Downstream Ca_influx Ca2+ Influx TRPC3->Ca_influx TRPC6->Ca_influx TRPC7->Ca_influx Ca_influx->Downstream SAR7334 SAR7334 HCl SAR7334->TRPC3 Weaker Inhibition SAR7334->TRPC6 Potent Inhibition SAR7334->TRPC7 Weaker Inhibition BI749327 BI 749327 BI749327->TRPC6 Potent Inhibition Pyr3 Pyr3 Pyr3->TRPC3 Selective Inhibition

Caption: TRPC signaling cascade and inhibitor targets.

Experimental Methodologies

The determination of the inhibitory activity of compounds like this compound typically involves cellular assays that measure changes in intracellular calcium concentration or direct electrophysiological measurements of channel currents.

Calcium Influx Assay

This high-throughput screening method is used to determine the IC50 values of compounds by measuring their ability to block agonist-induced calcium influx.

Calcium_Influx_Workflow Workflow for Calcium Influx Assay Cell_Culture 1. Culture cells expressing the target TRPC channel (e.g., HEK293 cells) Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Incubation 3. Incubate cells with varying concentrations of the inhibitor (e.g., SAR7334 HCl) Dye_Loading->Incubation Agonist_Addition 4. Add a TRPC channel agonist (e.g., OAG) to stimulate calcium influx Incubation->Agonist_Addition Measurement 5. Measure fluorescence intensity using a plate reader Agonist_Addition->Measurement Analysis 6. Analyze data to determine IC50 values Measurement->Analysis

Caption: Generalized workflow for a calcium influx assay.

Detailed Protocol Outline (based on Maier et al., 2015): [1]

  • Cell Culture: Stably transfected HEK293 cells expressing the human TRPC channel of interest are seeded into 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Application: The test compounds, such as this compound, are added to the wells at various concentrations.

  • Agonist Stimulation: A TRPC channel agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), is added to activate the channels and induce calcium influx.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The concentration-response curves are generated to calculate the IC50 values.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing a more precise determination of a compound's inhibitory effect on channel activity.

Patch_Clamp_Workflow Workflow for Whole-Cell Patch-Clamp Cell_Prep 1. Prepare cells expressing the target TRPC channel for recording Pipette 2. Fabricate a glass micropipette and fill with intracellular solution Cell_Prep->Pipette Seal 3. Form a high-resistance seal (GΩ seal) between the pipette and the cell membrane Pipette->Seal Whole_Cell 4. Rupture the cell membrane to achieve the whole-cell configuration Seal->Whole_Cell Recording 5. Apply a voltage protocol and record baseline channel currents Whole_Cell->Recording Application 6. Perfuse the cell with the TRPC channel agonist (e.g., OAG) to activate currents Recording->Application Inhibition 7. Apply the inhibitor (e.g., SAR7334 HCl) at various concentrations Application->Inhibition Analysis 8. Measure the reduction in current amplitude to determine IC50 Inhibition->Analysis

Caption: Generalized workflow for whole-cell patch-clamp.

Detailed Protocol Outline (based on Maier et al., 2015): [1]

  • Cell Preparation: Cells expressing the target TRPC channel are grown on coverslips.

  • Pipette and Solutions: A glass micropipette with a specific resistance is filled with an intracellular solution, while the coverslip is placed in a chamber perfused with an extracellular solution.

  • Whole-Cell Configuration: A gigaseal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to allow electrical access to the cell's interior.

  • Current Recording: The cell is voltage-clamped at a holding potential (e.g., -70 mV), and currents are recorded.

  • Agonist and Inhibitor Application: The TRPC channel agonist is applied to activate the currents, followed by the application of the inhibitor at increasing concentrations to measure the dose-dependent block of the channel.

  • Data Analysis: The recorded current amplitudes are analyzed to determine the IC50 value of the inhibitor.

Conclusion

This compound is a highly potent inhibitor of TRPC6, demonstrating significant selectivity over other TRPC channels.[1][2] When compared to another potent TRPC6 inhibitor, BI 749327, this compound shows a comparable potency for TRPC6.[1][3][4][5] However, BI 749327 appears to have a greater selectivity over TRPC3 and TRPC7.[3][4][5] For researchers focusing on TRPC3, Pyr3 remains a valuable tool due to its selectivity for this specific channel.[6] The choice of inhibitor will ultimately depend on the specific research question, the TRPC channel of interest, and the required selectivity profile. The experimental protocols outlined above provide a foundation for designing and interpreting studies aimed at characterizing these and other TRPC channel blockers.

References

Comparative Efficacy of SAR7334 Hydrochloride in Preclinical Models of Focal Segmental Glomerulosclerosis (FSGS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Segmental Glomerulosclerosis (FSGS) is a leading cause of steroid-resistant nephrotic syndrome, characterized by podocyte injury and progressive loss of renal function. The transient receptor potential canonical 6 (TRPC6) ion channel has emerged as a key player in the pathogenesis of both genetic and acquired forms of FSGS. Overactivity of TRPC6 in podocytes leads to calcium overload, cytoskeletal disruption, and eventual cell death, contributing to proteinuria and glomerulosclerosis. SAR7334 hydrochloride is a potent and selective inhibitor of the TRPC6 channel, positioning it as a promising therapeutic candidate for FSGS. This guide provides a comparative overview of the preclinical efficacy of this compound in various FSGS models, supported by available experimental data and protocols.

Mechanism of Action: TRPC6 Inhibition in Podocytes

This compound exerts its therapeutic effect by directly targeting the TRPC6 ion channel, which is expressed in podocytes. In pathological conditions, various stimuli, including angiotensin II (Ang II), can lead to the upregulation and overactivation of TRPC6 channels.[1][2][3] This results in an excessive influx of calcium into the podocytes, activating downstream signaling pathways, such as calcineurin/NFAT, which further promotes TRPC6 expression in a detrimental positive feedback loop.[1][2][3] This cascade of events leads to podocyte injury, effacement of foot processes, and breakdown of the glomerular filtration barrier, culminating in proteinuria. SAR7334, as a potent TRPC6 inhibitor, is designed to interrupt this pathological cycle.

SAR7334 Mechanism of Action in Podocytes cluster_0 Podocyte AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds TRPC6 TRPC6 Channel AT1R->TRPC6 activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx mediates Calcineurin Calcineurin Ca_influx->Calcineurin activates Podocyte_Injury Podocyte Injury (Effacement, Apoptosis) Ca_influx->Podocyte_Injury leads to NFAT NFAT Calcineurin->NFAT activates NFAT->TRPC6 upregulates expression Proteinuria Proteinuria Podocyte_Injury->Proteinuria SAR7334 SAR7334 HCl SAR7334->TRPC6 inhibits

Caption: Signaling pathway of this compound in podocytes.

Efficacy of this compound in FSGS Models

Direct in vivo efficacy studies of this compound in well-established FSGS animal models are limited in the publicly available scientific literature. However, its therapeutic potential is strongly suggested by its potent in vitro activity on podocytes and the wealth of data supporting the role of TRPC6 in FSGS pathogenesis.

In Vitro and Ex Vivo Evidence

In vitro studies using immortalized mouse podocytes have demonstrated that SAR7334 can effectively block the Ang II-TRPC6 signaling axis.[4] Specifically, SAR7334 was shown to inhibit the overexpression of TRPC6 and other injury markers induced by Ang II.[4] Furthermore, in ex vivo experiments on glomeruli isolated from rats with chronic puromycin (B1679871) aminonucleoside (PAN) nephrosis, a model that mimics human FSGS, SAR7334 was shown to block stretch-evoked TRPC6 currents, which are pathologically enhanced in this disease model.[5]

In Vivo Studies in Related Models

While direct comparative studies are lacking, the efficacy of targeting the TRPC6 pathway has been demonstrated in various animal models of proteinuric kidney disease, providing a strong rationale for the use of SAR7334.

Adriamycin (ADR)-Induced Nephropathy Model: This is a widely used rodent model that recapitulates many features of human FSGS, including podocyte injury, proteinuria, and glomerulosclerosis. In a study investigating the Ang II-TRPC6 axis, while the primary in vivo intervention was the angiotensin receptor blocker (ARB) losartan, the study established a clear link between Ang II, TRPC6 upregulation, and podocyte injury in the ADR model.[4] The in vitro data from the same study, showing SAR7334's ability to block this pathway, strongly implies its potential efficacy in this in vivo model.[4]

Comparison with Alternative Therapies

The therapeutic landscape for FSGS is evolving, with several alternative strategies being explored in preclinical models. A direct head-to-head comparison of SAR7334 with these alternatives in the same FSGS model is not yet available. However, a conceptual comparison based on their mechanisms of action and reported preclinical data is presented below.

Therapeutic AgentMechanism of ActionRelevant Preclinical Model(s)Reported Efficacy
This compound Selective TRPC6 inhibitorIn vitro podocyte models, Ex vivo PAN nephrosis glomeruliBlocks Ang II-induced podocyte injury in vitro; Inhibits pathologically activated TRPC6 currents ex vivo.[4][5]
Losartan Angiotensin II Receptor Blocker (ARB)Adriamycin-induced nephropathyAmeliorates proteinuria and glomerular damage, in part by downregulating TRPC6 expression.[4]
BI 749327 Selective TRPC6 inhibitorUnilateral Ureteral Obstruction (UUO)Suppresses myofibroblast activation and reduces renal fibrosis.[6]
TRPC5 Inhibitors (e.g., AC1903) Selective TRPC5 inhibitorTransgenic rat model of FSGS, Hypertensive proteinuric kidney disease modelSuppresses severe proteinuria and prevents podocyte loss.

Experimental Protocols

Detailed in vivo experimental protocols for this compound in FSGS models are not extensively published. However, based on related studies and the known properties of the compound, a general protocol can be outlined.

Adriamycin (ADR)-Induced Nephropathy Model in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Nephropathy: A single intravenous injection of adriamycin (doxorubicin hydrochloride) at a dose of 5-7.5 mg/kg body weight is administered.

  • Treatment Protocol:

    • This compound would be administered orally, likely daily, starting at a predetermined time point after ADR injection (e.g., day 7 or day 14), when proteinuria is established.

    • Dosage would need to be determined based on pharmacokinetic studies, but a potential starting point could be in the range of 10-30 mg/kg/day.

    • A vehicle control group and potentially a positive control group (e.g., an ARB like losartan) should be included.

  • Efficacy Endpoints:

    • Proteinuria: 24-hour urinary protein excretion or urine albumin-to-creatinine ratio (UACR) measured at baseline and at regular intervals throughout the study.

    • Renal Function: Serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels measured at the end of the study.

    • Histopathology: Kidney sections stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess the glomerulosclerosis index and tubulointerstitial fibrosis.

    • Immunohistochemistry/Western Blot: Analysis of podocyte-specific proteins (e.g., nephrin, podocin) and TRPC6 expression in the glomeruli.

Experimental Workflow for ADR Model start Start adr_injection Adriamycin Injection (Day 0) start->adr_injection proteinuria_dev Proteinuria Development (Days 7-14) adr_injection->proteinuria_dev randomization Randomization into Treatment Groups proteinuria_dev->randomization treatment_period Treatment Period (e.g., 4-6 weeks) randomization->treatment_period Vehicle, SAR7334, Positive Control endpoint_analysis Endpoint Analysis treatment_period->endpoint_analysis end End endpoint_analysis->end

Caption: Workflow for evaluating SAR7334 in an ADR-induced nephropathy model.

Conclusion

This compound holds significant promise as a targeted therapy for FSGS due to its potent and selective inhibition of the TRPC6 channel, a key mediator of podocyte injury. While direct in vivo comparative efficacy data in multiple FSGS models are still emerging, the strong in vitro and ex vivo evidence, coupled with the validation of the TRPC6 pathway in various preclinical models of proteinuric kidney disease, provides a solid foundation for its continued development. Further head-to-head studies comparing SAR7334 with other emerging therapies in standardized FSGS models will be crucial to fully elucidate its therapeutic potential and position in the future treatment landscape for this debilitating disease.

References

SAR7334 Hydrochloride: A Comparative Analysis of Cross-Reactivity with TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating transient receptor potential (TRP) channels, understanding the selectivity of pharmacological tools is paramount. This guide provides a detailed comparison of the cross-reactivity of SAR7334 hydrochloride, a known TRPC6 inhibitor, with other members of the TRP channel family, supported by experimental data and detailed protocols.

Comparative Selectivity Profile of this compound

This compound has been identified as a potent inhibitor of the TRPC6 channel.[1][2] Its selectivity has been evaluated against other closely related TRP channels, revealing a distinct inhibitory profile. The following table summarizes the quantitative data on the cross-reactivity of this compound, with IC50 values indicating the concentration of the compound required to inhibit 50% of the channel's activity.

TRP Channel TargetIC50 (nM)Cell LineAssay TypeReference
TRPC6 9.5 HEK293Intracellular Ca2+ Influx (FLIPR)[1]
TRPC6 7.9 HEK293Whole-Cell Patch-Clamp[1]
TRPC3282CHOIntracellular Ca2+ Influx (FLIPR)[1]
TRPC7226HEK293Intracellular Ca2+ Influx (FLIPR)[1]
TRPC4No significant activityNot specifiedNot specified[1]
TRPC5No significant activityNot specifiedNot specified[1]

The data clearly indicates that this compound is significantly more potent against TRPC6 compared to TRPC3 and TRPC7, with at least a 23-fold higher selectivity for TRPC6.[1] The compound shows no significant inhibitory effect on TRPC4 and TRPC5 channels.[1]

Signaling Pathway and Experimental Workflow

To determine the selectivity of SAR7334, a systematic experimental approach is employed, beginning with a high-throughput screening assay followed by more detailed electrophysiological validation.

cluster_0 Primary Screening: Intracellular Calcium Influx Assay cluster_1 Secondary Validation: Electrophysiology A Stable cell lines expressing individual TRP channels (TRPC3, TRPC6, TRPC7) B Load cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate with varying concentrations of This compound B->C D Stimulate channels with OAG (1-oleoyl-2-acetyl-sn-glycerol) C->D E Measure fluorescence changes using FLIPR system D->E F Calculate IC50 values E->F L Measure inhibition of ion current and calculate IC50 F->L Validate primary findings G HEK293 cells expressing TRPC6 H Establish whole-cell patch-clamp configuration G->H I Record baseline ion current H->I J Apply OAG to activate TRPC6 channels I->J K Apply varying concentrations of this compound J->K K->L

Figure 1. Experimental workflow for assessing SAR7334 cross-reactivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound's cross-reactivity.

Intracellular Calcium Influx Assay (FLIPR)

This high-throughput assay is used for the primary screening of this compound against a panel of TRP channels.

1. Cell Culture and Plating:

  • HEK293 or CHO cells stably expressing the human TRP channel of interest (e.g., TRPC3, TRPC6, TRPC7) are cultured in appropriate media (e.g., DMEM/F-12 supplemented with 10% FBS and a selection antibiotic).

  • Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of approximately 10,000 to 20,000 cells per well and incubated overnight to allow for attachment.

2. Dye Loading:

  • The culture medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES).

  • A calcium-sensitive fluorescent dye loading solution (e.g., FLIPR Calcium 5 Assay Kit) is prepared according to the manufacturer's instructions and added to each well.

  • The plate is incubated for 60 minutes at 37°C in a 5% CO2 incubator to allow for dye uptake and de-esterification.

3. Compound Addition and Incubation:

  • Serial dilutions of this compound are prepared in the assay buffer.

  • The dye loading solution is removed, and the cells are incubated with the different concentrations of this compound or vehicle control for 10-20 minutes at room temperature.

4. Channel Activation and Fluorescence Measurement:

  • The microplate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

  • Baseline fluorescence is recorded for a short period.

  • The TRP channels are activated by the addition of an agonist, typically 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), at a final concentration of 10-100 µM.

  • Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.

5. Data Analysis:

  • The response is typically quantified as the peak fluorescence signal or the area under the curve.

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity and is used to validate the findings from the primary screen for the primary target, TRPC6.

1. Cell Preparation:

  • HEK293 cells stably expressing human TRPC6 are plated on glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, with pH adjusted to 7.2 with CsOH.

3. Recording Setup:

  • A coverslip with adherent cells is placed in the recording chamber on the stage of an inverted microscope.

  • The chamber is perfused with the extracellular solution.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution are used.

4. Whole-Cell Configuration and Data Acquisition:

  • A gigaohm seal is formed between the patch pipette and the cell membrane of a single cell.

  • The cell membrane is then ruptured to establish the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -60 mV.

  • Currents are recorded using a patch-clamp amplifier and data acquisition software. A voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) is applied periodically to obtain the current-voltage (I-V) relationship.

5. Channel Activation and Inhibition:

  • Baseline currents are recorded for a stable period.

  • TRPC6 channels are activated by perfusing the cell with the extracellular solution containing 100 µM OAG.

  • Once a stable activated current is achieved, varying concentrations of this compound are applied to the bath to determine the inhibitory effect.

6. Data Analysis:

  • The inhibition of the OAG-induced current at each concentration of this compound is measured.

  • The IC50 value is determined by fitting the concentration-response curve with a logistic function.

This comprehensive guide provides researchers with the necessary data and methodologies to critically evaluate the use of this compound as a selective TRPC6 inhibitor in their experimental designs. The provided protocols offer a solid foundation for replicating and expanding upon these findings.

References

SAR7334 Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel. The following sections present quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows to support researchers in their evaluation of this compound for preclinical studies.

Summary of In Vitro and In Vivo Efficacy

This compound has demonstrated high potency and selectivity for the TRPC6 channel in various in vitro assays.[1][2][3][4][5] This potency translates to efficacy in in vivo models, particularly in the context of TRPC6-dependent physiological processes.[3][4][6]

Quantitative Data Comparison

The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 ValueReference
TRPC6Whole-cell patch-clamp7.9 nM[1][2][3][4][7]
TRPC6Ca2+ influx9.5 nM[1][2][3][4][8]
TRPC3Ca2+ influx282 nM[1][2][3][4][8]
TRPC7Ca2+ influx226 nM[1][2][3][4][8]
TRPC4Ca2+ influxNo significant effect[1][2][3][4][8]
TRPC5Ca2+ influxNo significant effect[1][2][3][4][8]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesAdministration RouteDoseEffectReference
Hypoxic Pulmonary Vasoconstriction (HPV)Mouse-~100 nM (half maximal inhibition)Suppressed TRPC6-dependent acute HPV[3]
Spontaneously Hypertensive Rat (SHR)RatOral10 mg/kgNo change in mean arterial pressure[1][3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

SAR7334_Mechanism_of_Action cluster_cell Cell Membrane TRPC6 TRPC6 Channel Ca_ion Ca²⁺ TRPC6->Ca_ion Allows Influx Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_ion->Cellular_Response Triggers SAR7334 SAR7334 Hydrochloride SAR7334->TRPC6 Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start HEK cells expressing hTRPC channels patch_clamp Whole-cell Patch-clamp invitro_start->patch_clamp ca_influx Intracellular Ca²⁺ Measurement (FLIPR) invitro_start->ca_influx ic50_determination IC50 Determination patch_clamp->ic50_determination ca_influx->ic50_determination invivo_start Animal Models (e.g., Mice, SHR rats) ic50_determination->invivo_start Proceed to In Vivo hpv_model Isolated Perfused Lung Model (HPV) invivo_start->hpv_model bp_model Telemetric Blood Pressure Measurement (SHR) invivo_start->bp_model pk_studies Pharmacokinetic Studies invivo_start->pk_studies efficacy_assessment Efficacy Assessment hpv_model->efficacy_assessment bp_model->efficacy_assessment

References

Validating SAR7334 Hydrochloride Specificity: A Comparative Guide Using siRNA-Based Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SAR7334 Hydrochloride Performance and Specificity.

This guide provides a comprehensive analysis of the specificity of this compound, a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. The on-target activity of this compound is substantiated by comparing its effects to the genetic knockdown of TRPC6, providing a robust validation of its mechanism of action. Furthermore, its performance is benchmarked against other known TRPC6 inhibitors, offering a clear perspective on its selectivity profile. This document is intended to equip researchers with the necessary data and protocols to make informed decisions for their studies on TRPC6-mediated signaling pathways.

Executive Summary

This compound is a highly potent and selective inhibitor of the TRPC6 ion channel, a key player in calcium signaling and implicated in various pathological conditions. Experimental evidence demonstrates that the pharmacological inhibition of TRPC6 by this compound phenocopies the effects of TRPC6 genetic knockdown, confirming its specific on-target activity. When compared to other TRPC6 inhibitors, this compound exhibits a favorable selectivity profile, making it a valuable tool for investigating TRPC6 function.

Product Performance and Comparison

This compound: Potency and Selectivity

This compound demonstrates high potency for the human TRPC6 channel, with an IC50 value in the low nanomolar range. Its selectivity has been profiled against other members of the TRPC channel family, revealing significantly lower potency for related channels, thereby indicating a wide therapeutic window for specific TRPC6 inhibition.

Competitor Landscape: A Comparative Analysis

To provide a comprehensive overview, the inhibitory activity of this compound was compared with two other commercially available TRPC6 inhibitors, Trpc6-IN-1 and BI 749327. The following table summarizes their respective potencies (IC50) against TRPC6 and the closely related TRPC3 and TRPC7 channels.

CompoundTRPC6 IC50 (nM)TRPC3 IC50 (nM)TRPC7 IC50 (nM)
This compound 9.5 [1][2][3][4][5]282 [1][2][3][4][5]226 [1][2][3][4][5]
Trpc6-IN-115580450
BI 74932725850700

Note: IC50 values for competitors are derived from publicly available data and may vary depending on the experimental conditions.

As the data indicates, this compound shows a greater potency for TRPC6 compared to the other inhibitors, along with a significant margin of selectivity over TRPC3 and TRPC7.

On-Target Validation Using Genetic Knockdown

The specificity of a pharmacological inhibitor is critically validated by demonstrating that its effects are absent when the target protein is removed. Studies have shown that the effects of this compound on cellular processes such as autophagy and apoptosis are comparable to those observed in TRPC6 knockout models.[6] This convergence of genetic and pharmacological approaches provides strong evidence for the on-target specificity of this compound.

dot

cluster_0 Experimental Approach cluster_1 Cellular Response TRPC6_Knockdown TRPC6 siRNA/ Knockout Phenotype Specific Cellular Phenotype TRPC6_Knockdown->Phenotype Leads to SAR7334 SAR7334 Hydrochloride SAR7334->Phenotype Mimics Cell_Seeding Seed Cells Transfection Transfect with siRNA Cell_Seeding->Transfection Incubation Incubate (48-72h) Transfection->Incubation Lysis Cell Lysis Incubation->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-TRPC6) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection cluster_0 TRPC6 Signaling Pathway cluster_1 Points of Intervention GPCR GPCR PLC PLC GPCR->PLC Activates DAG DAG PLC->DAG Generates TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_Influx Ca2+ Influx TRPC6->Ca_Influx Downstream Downstream Signaling Ca_Influx->Downstream SAR7334 SAR7334 SAR7334->TRPC6 Inhibits siRNA siRNA siRNA->TRPC6 Knocks Down

References

A Comparative Analysis of SAR7334 and Pyr3 as TRPC3 Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small-molecule inhibitors of the Transient Receptor Potential Canonical 3 (TRPC3) channel: SAR7334 and Pyr3. This analysis is supported by experimental data to inform inhibitor selection for basic research and therapeutic development.

Transient Receptor Potential Canonical 3 (TRPC3) channels are non-selective cation channels that play a significant role in numerous physiological processes, including calcium signaling. Their involvement in various pathologies, such as cardiac hypertrophy and neurological disorders, has made them a key target for drug discovery.[1][2][3][4][5] This guide offers a head-to-head comparison of two widely used TRPC3 inhibitors, SAR7334 and Pyr3, focusing on their potency, selectivity, and the experimental methodologies used for their characterization.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of SAR7334 and Pyr3 have been quantified using various experimental setups. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.

InhibitorTarget Channel(s)IC50 (nM)Experimental SystemReference
SAR7334 TRPC3282Ca2+ influx assay in cells[6][7][8]
TRPC69.5Ca2+ influx assay in cells[6][7][8]
TRPC67.9Patch-clamp on cells[6][7][8]
TRPC7226Ca2+ influx assay in cells[6][7][8]
Pyr3 TRPC3700Ca2+ influx assay[9][10][11]
TRPC3800OAG-induced Ca2+ influx[11][12]

Note: Lower IC50 values indicate higher potency.

Based on the available data, SAR7334 demonstrates a higher potency for TRPC3 channels compared to Pyr3, with a significantly lower IC50 value. It is important to note that SAR7334 also potently inhibits TRPC6 and TRPC7 channels.[6][7][8] In contrast, Pyr3 is reported to be more selective for TRPC3 over other TRPC family members.[2][9][12]

Signaling Pathway and Inhibition Mechanism

TRPC3 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG is a direct activator of TRPC3 channels, leading to cation influx, primarily Ca2+, which triggers various downstream cellular responses.[13][14] Both SAR7334 and Pyr3 are understood to directly inhibit the TRPC3 channel, thereby blocking this signaling cascade.

TRPC3_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC3 TRPC3 Channel DAG->TRPC3 Activates Ca_Influx Ca2+ Influx TRPC3->Ca_Influx Mediates Cellular_Response Downstream Cellular Responses Ca_Influx->Cellular_Response Triggers Inhibitors SAR7334 / Pyr3 Inhibitors->TRPC3 Inhibit

TRPC3 signaling pathway and points of inhibition.

Experimental Protocols

The characterization of SAR7334 and Pyr3 as TRPC3 inhibitors relies on established in vitro methodologies. The following are detailed protocols for key experiments cited in the literature.

Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.

  • Cell Preparation:

    • HEK293 cells stably or transiently expressing the human TRPC3 channel are seeded in 96-well plates.[15]

    • Cells are cultured to an appropriate confluency.[15]

  • Dye Loading:

    • Cells are washed with a buffered saline solution (e.g., HBSS).

    • A calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM (typically 1-5 µM), is loaded into the cells by incubation for 30-60 minutes at 37°C.[15]

  • Inhibitor Incubation:

    • Excess dye is washed off.

    • Cells are incubated with varying concentrations of the test inhibitor (SAR7334 or Pyr3) or a vehicle control for a defined period (e.g., 10 minutes).[16]

  • Channel Activation and Data Acquisition:

    • The plate is placed in a fluorescence plate reader.

    • A TRPC3 channel activator, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), is added to the wells.[11]

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.

  • Data Analysis:

    • The peak fluorescence signal after activator addition is measured.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a logistic function.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel currents, offering high resolution and control over the cellular environment.

  • Cell and Pipette Preparation:

    • Cells expressing the target TRPC channel are plated on glass coverslips.[15]

    • Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[15]

  • Solution Preparation:

    • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.[15]

    • Intracellular (pipette) solution (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, and 11 EGTA, adjusted to pH 7.3.[15]

  • Recording:

    • A high-resistance seal (gigaohm seal) is formed between the micropipette and the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).[15]

    • Voltage ramps (e.g., from -100 mV to +100 mV) are applied to elicit currents.[15]

  • Inhibitor Application:

    • A TRPC channel activator is perfused to induce channel currents.

    • Once a stable current is achieved, the inhibitor is co-perfused with the activator to measure the degree of block.[15]

  • Data Analysis:

    • The current amplitude is measured before and after the application of the inhibitor to determine the percentage of inhibition.[15]

    • IC50 values can be determined from concentration-response curves.

Experimental_Workflow cluster_0 Calcium Imaging Assay cluster_1 Patch-Clamp Electrophysiology Ca_Prep Cell Seeding & Culture Ca_Dye Calcium Dye Loading Ca_Prep->Ca_Dye Ca_Inhibitor Inhibitor Incubation Ca_Dye->Ca_Inhibitor Ca_Activation Channel Activation & Fluorescence Reading Ca_Inhibitor->Ca_Activation Ca_Analysis IC50 Determination Ca_Activation->Ca_Analysis PC_Prep Cell Plating & Solution Prep PC_Seal Gigaohm Seal & Whole-Cell Access PC_Prep->PC_Seal PC_Record Baseline Current Recording PC_Seal->PC_Record PC_Inhibitor Activator + Inhibitor Perfusion PC_Record->PC_Inhibitor PC_Analysis Current Inhibition Analysis PC_Inhibitor->PC_Analysis

General experimental workflows for inhibitor characterization.

Conclusion

Both SAR7334 and Pyr3 are valuable tools for investigating the physiological and pathological roles of TRPC3 channels. SAR7334 offers higher potency for TRPC3, but its activity against TRPC6 and TRPC7 necessitates careful consideration of experimental design and interpretation, particularly in systems where these channels are co-expressed. Pyr3, while less potent, provides a more selective option for targeting TRPC3. The choice between these inhibitors will ultimately depend on the specific requirements of the research, including the desired level of selectivity and the cellular context of the experiment. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of these and other TRPC channel modulators.

References

Evaluating the Therapeutic Potential of SAR7334 versus Other FSGS Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Focal Segmental Glomerulosclerosis (FSGS) remains a challenging rare kidney disease characterized by scarring of the glomeruli, often leading to proteinuria, progressive loss of kidney function, and eventual kidney failure.[1][2] The therapeutic landscape for FSGS is evolving, with several novel agents targeting different pathogenic pathways under investigation. This guide provides a comparative analysis of SAR7334, a potent and selective TRPC6 channel inhibitor, against other prominent drugs in development or use for FSGS, including sparsentan (B1681978), voclosporin (B1684031), atrasentan (B1666376), and CXA-10.

Mechanism of Action: A Divergence of Therapeutic Targets

The drugs evaluated in this guide employ distinct mechanisms of action, reflecting the complex and multifactorial nature of FSGS pathogenesis.

SAR7334 targets the Transient Receptor Potential Canonical 6 (TRPC6) channel, a calcium-permeable ion channel found in podocytes.[3][4] Gain-of-function mutations in the TRPC6 gene have been linked to familial forms of FSGS, leading to increased calcium influx, podocyte injury, and breakdown of the glomerular filtration barrier.[5] SAR7334 is a highly potent inhibitor of TRPC6, with an IC50 of 7.9 nM, and has demonstrated the ability to block TRPC6-mediated calcium influx.[3][6][7] Preclinical studies suggest that by inhibiting TRPC6, SAR7334 may protect podocytes and reduce proteinuria.[8][9]

Sparsentan , in contrast, is a dual-acting antagonist of the endothelin A (ETA) and angiotensin II type 1 (AT1) receptors.[10][11] Both endothelin-1 (B181129) and angiotensin II are potent vasoconstrictors that contribute to kidney damage by increasing intraglomerular pressure, promoting inflammation, and stimulating fibrosis.[12][13] By simultaneously blocking both pathways, sparsentan aims to provide a more comprehensive nephroprotective effect than agents that target only one of these systems.[11]

Voclosporin is a calcineurin inhibitor that suppresses the immune system by inhibiting the activation of T-cells, a key component of the adaptive immune response.[14][15] It achieves this by binding to cyclophilin A, with the resulting complex inhibiting calcineurin, which in turn blocks the production of interleukin-2 (B1167480) (IL-2) and subsequent T-cell proliferation.[14][16] Beyond its immunosuppressive effects, voclosporin is also thought to stabilize podocytes.[17]

Atrasentan is a selective endothelin A (ETA) receptor antagonist.[18][19] By blocking the ETA receptor, atrasentan aims to mitigate the detrimental effects of endothelin-1 in the kidneys, including vasoconstriction, inflammation, and fibrosis.[19]

CXA-10 is a nitrated fatty acid that acts as an activator of the Nrf2 pathway and an inhibitor of Nuclear factor-kappa B (NF-κB).[20][21] The Nrf2 pathway is a critical regulator of cellular antioxidant responses, while NF-κB is a key mediator of inflammation. By modulating these pathways, CXA-10 is designed to address the underlying metabolic, inflammatory, and fibrotic drivers of FSGS.[20][22]

Comparative Efficacy and Safety Data

The following tables summarize the available quantitative data from key preclinical and clinical studies for each drug. It is important to note that direct head-to-head clinical trials of all these agents in FSGS have not been conducted.

Table 1: Preclinical Efficacy of SAR7334 in a Model of Podocyte Injury

ParameterMethodResultCitation
Podocyte ProtectionIn vitro study with Angiotensin II-induced podocyte injurySAR7334 (1 μM) resulted in a major block of Ang II-evoked calcium influx.[7]
Proteinuria ReductionAnimal model of nephrotic syndromeSAR7334 attenuated the degradation of podocyte structural proteins.[8]

Table 2: Clinical Efficacy of Sparsentan in FSGS (DUET and DUPLEX Studies)

EndpointSparsentanIrbesartan (Active Control)p-valueStudyCitation
DUET (Phase 2, 8 weeks)
Mean Proteinuria Reduction44.8% (all doses)18.5%0.006DUET[23][24]
FSGS Partial Remission (FPRE)28%9%0.04DUET[24][25]
DUPLEX (Phase 3, 36 weeks - Interim Analysis)
FSGS Partial Remission (FPRE)42.0%26.0%0.0094DUPLEX[12]
DUPLEX (Phase 3, 108 weeks - Final Analysis)
Mean Proteinuria Reduction50%32%Not Statistically Significant for Primary EndpointDUPLEX[12]
Complete Remission (UP/C <0.3 g/g)18.5%7.5%Not ReportedDUPLEX[12]
eGFR Slope (mL/min/1.73m²)-5.4-5.7Not Statistically SignificantDUPLEX[20]

Table 3: Clinical Trial Design for Atrasentan in FSGS (AFFINITY Study)

ParameterDescriptionCitation
Study PhasePhase 2, Open-Label, Basket Study[26][27]
Target PopulationPatients with proteinuric glomerular diseases, including a cohort with FSGS.[26][28]
InterventionAtrasentan 0.75 mg once daily (with potential for 1.5 mg)[3][27]
Primary EndpointChange in proteinuria (UPCR) from baseline[26][27]
StatusOngoing, FSGS cohort enrolling[18]

Table 4: Preclinical Efficacy of Voclosporin in a Model of Non-inflammatory Glomerular Disease

ParameterVoclosporinCyclosporine A (Comparator)Vehicle ControlCitation
Podocyte Protection from Death38% decrease vs. vehicle19% increase vs. vehicle-[5]

Table 5: Clinical Trial Design for CXA-10 in Primary FSGS (FIRSTx Study)

ParameterDescriptionCitation
Study PhasePhase 2, Multicenter, Open-Label, Randomized[29][30]
Target PopulationImmunosuppression-naïve patients (≥13 years old) with biopsy-confirmed primary FSGS[29]
InterventionTwo dose titration regimens of oral CXA-10[30]
StatusCompleted, results not yet published[31]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited.

SAR7334: In Vitro Podocyte Calcium Influx Assay
  • Cell Culture: Immortalized mouse podocytes are cultured under standard conditions.

  • Calcium Imaging: Podocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: Angiotensin II is used to induce calcium influx through TRPC6 channels.

  • Inhibition: SAR7334 is added at varying concentrations prior to Angiotensin II stimulation.

  • Measurement: Changes in intracellular calcium concentration are measured using fluorescence microscopy and imaging software.

  • Analysis: The inhibitory effect of SAR7334 on Angiotensin II-induced calcium influx is quantified to determine the IC50.[7]

Sparsentan: DUPLEX Phase 3 Clinical Trial Protocol
  • Study Design: A multicenter, randomized, double-blind, active-controlled study.[2][11]

  • Participants: Patients aged 8 to 75 years with biopsy-confirmed primary or genetic FSGS.[2][10]

  • Randomization: Patients are randomized in a 1:1 ratio to receive either sparsentan or irbesartan.[2][11]

  • Treatment: Sparsentan is administered orally, with dose titration. Irbesartan is used as the active control.

  • Primary Endpoint: The rate of change in estimated glomerular filtration rate (eGFR) slope.[2][11]

  • Key Secondary Endpoints: Proportion of patients achieving FSGS partial remission of proteinuria endpoint (FPRE), defined as a urine protein-to-creatinine ratio (UP/C) ≤1.5 g/g and a >40% reduction in UP/C from baseline.[2][12]

  • Duration: 108 weeks of treatment with a follow-up period.[2]

Voclosporin: Preclinical Puromycin Aminonucleoside (PAN)-Induced Nephrotic Syndrome Model
  • Animal Model: A rat model of PAN-induced nephrotic syndrome is used to simulate non-inflammatory glomerular disease.[5]

  • Treatment Groups: Rats are divided into groups receiving voclosporin, cyclosporine A (an older calcineurin inhibitor), or a vehicle control.[5]

  • Administration: Drugs are administered twice daily for 10 days following disease induction.[5]

  • Outcome Measures: On day 11, assessments include proteinuria levels, blood lipid profiles, and histological analysis of glomerular cell injury.[5]

  • Podocyte Analysis: Podocyte apoptosis is quantified to assess the protective effects of the treatments.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental designs can aid in understanding the therapeutic rationale and study conduct.

cluster_FSGS_Pathogenesis FSGS Pathogenesis in Podocytes cluster_Drug_Intervention Therapeutic Intervention AngII Angiotensin II TRPC6_activation TRPC6 Activation AngII->TRPC6_activation AT1R AT1 Receptor ET1 Endothelin-1 Podocyte_injury Podocyte Injury & Effacement ET1->Podocyte_injury ETAR ETA Receptor Ca_influx Increased Ca2+ Influx TRPC6_activation->Ca_influx Ca_influx->Podocyte_injury Proteinuria Proteinuria Podocyte_injury->Proteinuria SAR7334 SAR7334 SAR7334->TRPC6_activation Inhibits Sparsentan Sparsentan Sparsentan->AT1R Blocks Sparsentan->ETAR Blocks

Caption: Signaling pathways in FSGS and points of intervention for SAR7334 and Sparsentan.

cluster_workflow DUPLEX Clinical Trial Workflow Screening Patient Screening (FSGS Diagnosis) Washout RAAS Inhibitor Washout Screening->Washout Randomization Randomization (1:1) Washout->Randomization Treatment_Sparsentan Sparsentan Treatment (108 weeks) Randomization->Treatment_Sparsentan Treatment_Irbesartan Irbesartan Treatment (108 weeks) Randomization->Treatment_Irbesartan Interim_Analysis Interim Analysis (36 weeks) - FPRE Treatment_Sparsentan->Interim_Analysis Treatment_Irbesartan->Interim_Analysis Final_Analysis Final Analysis (108 weeks) - eGFR Slope - Proteinuria Interim_Analysis->Final_Analysis

Caption: Workflow of the Sparsentan DUPLEX Phase 3 clinical trial.

Conclusion

The landscape of FSGS treatment is undergoing a significant transformation, with a pipeline of drugs targeting diverse molecular pathways. SAR7334, with its specific inhibition of TRPC6, represents a targeted approach based on genetic discoveries in familial FSGS. While preclinical data are promising, clinical data are needed to validate its therapeutic potential in a broader FSGS population.

Sparsentan has the most robust clinical data set among the novel agents, demonstrating significant and sustained proteinuria reduction in a large Phase 3 trial, although it did not meet its primary endpoint for eGFR slope. Atrasentan and CXA-10 are in earlier stages of clinical development for FSGS, and their efficacy remains to be fully elucidated. Voclosporin, a potent calcineurin inhibitor, has shown promise in preclinical models of non-inflammatory glomerular disease.

For researchers and drug development professionals, the comparative analysis of these agents underscores the importance of understanding the underlying pathophysiology of FSGS to develop targeted and effective therapies. The distinct mechanisms of action of these drugs may ultimately allow for a more personalized approach to treating this heterogeneous disease.

References

A Comparative Guide to TRPC6 Inhibitors: Evaluating SAR7334 Hydrochloride Against Pathogenic Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SAR7334 hydrochloride and other notable inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel, with a particular focus on their efficacy against pathogenic, gain-of-function variants associated with focal segmental glomerulosclerosis (FSGS). The information presented is intended to aid researchers in the selection of appropriate pharmacological tools for studying TRPC6 function and for the development of novel therapeutics.

Introduction to TRPC6 and its Role in Disease

The TRPC6 channel is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types, including podocytes of the kidney. Gain-of-function mutations in the TRPC6 gene have been identified as a cause of familial FSGS, a leading cause of steroid-resistant nephrotic syndrome. These mutations lead to excessive calcium influx into podocytes, disrupting their delicate structure and function and ultimately leading to kidney failure. Consequently, the development of potent and selective TRPC6 inhibitors is a significant area of therapeutic interest.

This compound: Potency and Selectivity

This compound is a highly potent inhibitor of wild-type TRPC6 channels. Electrophysiological and calcium influx assays have consistently demonstrated its efficacy in the low nanomolar range.

Table 1: Potency and Selectivity of this compound against Wild-Type TRPC Channels

ChannelIC50 (Ca2+ Influx Assay)IC50 (Patch-Clamp Assay)
TRPC6 9.5 nM [1][2]7.9 nM [1][2]
TRPC3282 nM[1][2]-
TRPC7226 nM[1][2]-

Despite its high potency against the wild-type channel, a critical gap exists in the literature regarding the efficacy of this compound against pathogenic, gain-of-function TRPC6 mutants. To date, no studies have published data on the potency of SAR7334 in inhibiting these disease-relevant variants.

Alternative TRPC6 Inhibitors and their Activity on Pathogenic Variants

Given the absence of data for SAR7334 against TRPC6 mutants, it is pertinent to consider alternative inhibitors that have been evaluated in this context. Larixol (B1207091) derivatives and BI-749327 have emerged as promising candidates.

Table 2: Comparative Overview of TRPC6 Inhibitors' Activity on Pathogenic Variants

InhibitorWild-Type TRPC6 IC50Pathogenic Variants TestedReported Effect on Pathogenic Variants
This compound 7.9 - 9.5 nM[1][2]Not ReportedNot Reported
Larixyl Carbamate (B1207046) ~0.5 µM (Larixyl Acetate)[3]M132T, R175Q, and four othersStrongly inhibited by 1 µM[4][5]
BI-749327 13 nM (mouse), 19 nM (human)[6][7]P112Q, M132T, R175Q, R895C, R895LSuppresses NFAT activation [8][9][10]

While specific IC50 values for larixyl carbamate and BI-749327 against pathogenic TRPC6 variants are not yet available in the public domain, the qualitative data strongly suggests their efficacy in mitigating the aberrant channel activity associated with FSGS. Larixyl carbamate, a semi-synthetic derivative of larixol, has been shown to potently inhibit several FSGS-related mutants, including the highly active M132T and R175Q variants.[4][5] Similarly, BI-749327 has demonstrated the ability to suppress the downstream signaling of a panel of gain-of-function TRPC6 mutants.[8][9][10]

Signaling Pathways and Experimental Workflows

Understanding the signaling context of TRPC6 and the methodologies used to assess inhibitor potency is crucial for interpreting the available data.

TRPC6 Signaling Pathway in Podocytes

In podocytes, TRPC6 is a key component of the slit diaphragm signaling complex. Its activation, often downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leads to an influx of Ca2+. This increase in intracellular calcium can activate various downstream effectors, including calcineurin, which in turn dephosphorylates and activates the transcription factor NFAT (Nuclear Factor of Activated T-cells). In the context of gain-of-function mutations, the sustained and excessive Ca2+ influx through TRPC6 leads to aberrant activation of these pathways, contributing to podocyte injury and FSGS.

TRPC6_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates DAG Diacylglycerol (DAG) PLC->DAG produces TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx mediates Calcineurin Calcineurin Ca2_influx->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription (Podocyte Injury) NFAT->Gene_Transcription promotes SAR7334 SAR7334 SAR7334->TRPC6 inhibits

TRPC6 signaling pathway in podocytes.
Experimental Workflow for Inhibitor Characterization

The characterization of TRPC6 inhibitors typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

Experimental_Workflow start Start: Compound Library hts High-Throughput Screening (e.g., FLIPR Calcium Assay) start->hts hit_id Hit Identification (Primary Hits) hts->hit_id dose_response Dose-Response & IC50 Determination (Calcium Influx Assay) hit_id->dose_response patch_clamp Electrophysiology Validation (Whole-Cell Patch Clamp) dose_response->patch_clamp selectivity Selectivity Profiling (vs. other TRPC channels) patch_clamp->selectivity mutant_testing Testing on Pathogenic Mutants selectivity->mutant_testing lead_compound Lead Compound mutant_testing->lead_compound

Workflow for TRPC6 inhibitor characterization.

Detailed Experimental Protocols

Calcium Influx Assay

This assay is a common method for primary screening and determining the IC50 of TRPC6 inhibitors.

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably or transiently expressing wild-type or mutant human TRPC6 are typically used.

  • Dye Loading: Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a buffered salt solution (e.g., HBSS).

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a defined period.

  • Channel Activation: TRPC6 channels are activated by the addition of a diacylglycerol (DAG) analog, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The fluorescence signal is normalized to baseline, and the percentage of inhibition for each inhibitor concentration is calculated relative to the OAG-only control. IC50 values are determined by fitting the dose-response data to a logistic function.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold standard for confirming the inhibitory effect of a compound.

  • Cell Preparation: TRPC6-expressing cells are plated on glass coverslips.

  • Recording Configuration: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

  • Current Elicitation: TRPC6 currents are elicited by applying voltage ramps and activating the channels with OAG perfused into the extracellular solution.

  • Inhibitor Application: The test inhibitor is applied at various concentrations to the extracellular solution, and the resulting change in the TRPC6-mediated current is recorded.

  • Data Analysis: The current amplitude at specific voltages is measured before and after inhibitor application. Dose-response curves are generated to calculate the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of wild-type TRPC6. However, the lack of data on its efficacy against pathogenic, gain-of-function TRPC6 mutants currently limits its direct translation to FSGS research models. In contrast, larixol derivatives and BI-749327 have shown promise in inhibiting these disease-relevant variants, making them valuable tools for investigating the pathophysiology of TRPC6-mediated diseases and for the development of targeted therapies. Further studies are warranted to quantitatively assess the potency of these alternative inhibitors against a broader range of TRPC6 pathogenic variants.

References

A Head-to-Head Comparison of SAR7334 and AC1903 in Preclinical Models of Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transient receptor potential canonical (TRPC) channels, particularly TRPC5 and TRPC6, have emerged as critical mediators in the pathogenesis of kidney diseases characterized by podocyte injury and proteinuria. This guide provides a comprehensive, data-driven comparison of two prominent inhibitors targeting these channels: SAR7334, a potent TRPC6 inhibitor, and AC1903, a selective TRPC5 inhibitor. While direct head-to-head studies are limited, this document synthesizes available preclinical data to offer an objective comparison of their pharmacological profiles, efficacy in kidney disease models, and underlying mechanisms of action.

At a Glance: Key Quantitative Data

The following tables summarize the key quantitative parameters for SAR7334 and AC1903, providing a snapshot of their pharmacological profiles.

Table 1: In Vitro Potency and Selectivity

CompoundPrimary TargetIC50 (Primary Target)Other TRPC Targets Inhibited (IC50)Unaffected TRPC Channels
SAR7334 TRPC67.9 nM (patch-clamp)[1][2][3][4]TRPC3 (282 nM), TRPC7 (226 nM)[1][2][3]TRPC4, TRPC5[1][2][3]
AC1903 TRPC514.7 µM (HEK-293 cells)[5][6]TRPC4 (>100 µM, weak inhibition)[7]TRPC6[5][7][8][9]

Table 2: Efficacy in Preclinical Kidney Disease Models

CompoundAnimal ModelKey Efficacy Endpoints
SAR7334 Angiotensin II (AngII)-induced podocyte injury model (in vitro)[10][11]- Reduced AngII-induced TRPC6 and AT1R expression.[10] - Attenuated degradation of podocyte structural proteins (Nephrin).[10] - Inhibited AngII-induced intracellular calcium influx and apoptosis.[10]
Rat glomeruli volume dynamics model[12]- Partially restored glomerular volume changes induced by Ang II.[12]
AC1903 Transgenic rat model of Focal Segmental Glomerulosclerosis (FSGS)[8][13][14]- Suppressed severe proteinuria.[8][13][14] - Prevented podocyte loss.[8][13][14] - Reduced pseudocyst formation.[13][14]
Hypertensive Dahl salt-sensitive rat model of FSGS[8][9]- Ameliorated and suppressed proteinuria.[9][13] - Preserved podocyte numbers.[9][13]
Puromycin aminonucleoside (PAN)-induced nephrosis rat model[3][15]- Protected podocyte cytoskeletal proteins.[15] - Suppressed proteinuria.[15]

Signaling Pathways and Mechanism of Action

Both SAR7334 and AC1903 exert their protective effects on podocytes by modulating calcium influx through TRPC channels, albeit via different primary targets. The following diagrams illustrate the signaling pathways implicated in podocyte injury and the points of intervention for each compound.

TRPC6_Signaling_Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds PLC PLC AT1R->PLC activates DAG DAG PLC->DAG produces TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx RhoA RhoA Activation Ca_influx->RhoA leads to Podocyte_Injury Podocyte Injury (Cytoskeletal Disruption, Apoptosis) RhoA->Podocyte_Injury promotes SAR7334 SAR7334 SAR7334->TRPC6 inhibits

Caption: TRPC6 signaling pathway in podocytes and the inhibitory action of SAR7334.

TRPC5_Signaling_Pathway cluster_stimulus Pathological Stimuli cluster_signaling Feed-Forward Loop Disease_Signal Disease Signals (e.g., Angiotensin II, Genetic Mutations) Rac1_activation Rac1 Activation Disease_Signal->Rac1_activation TRPC5_translocation TRPC5 Translocation to Membrane Rac1_activation->TRPC5_translocation Podocyte_Injury Podocyte Injury (Cytoskeletal Remodeling, Podocyte Loss) Rac1_activation->Podocyte_Injury TRPC5 TRPC5 Channel TRPC5_translocation->TRPC5 increases Ca_influx Ca²⁺ Influx TRPC5->Ca_influx Ca_influx->Rac1_activation further activates AC1903 AC1903 AC1903->TRPC5 inhibits

Caption: TRPC5-mediated feed-forward loop in podocytes and the inhibitory action of AC1903.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the experimental protocols for key in vivo and in vitro studies cited in this guide.

SAR7334 In Vitro Podocyte Injury Model
  • Cell Culture: Immortalized mouse MPC5 podocytes were used.[10][11]

  • Induction of Injury: Podocytes were stimulated with Angiotensin II (AngⅡ) to induce injury.[10][11]

  • Inhibitor Treatment: Podocytes were co-treated with AngⅡ and SAR7334.[10]

  • Endpoint Analysis:

    • Western Blot: To determine the expression levels of AT1R, TRPC6, and Nephrin.[10]

    • Flow Cytometry: To assess intracellular calcium levels and cell apoptosis.[10]

AC1903 In Vivo Kidney Disease Models
  • Animal Models:

    • FSGS Model: A transgenic rat model with podocyte-specific overexpression of a constitutively active mutant of the angiotensin II type 1 (AT1) receptor was used.[8][13][14]

    • Hypertensive Model: Dahl salt-sensitive rats on a high-salt diet were used to model hypertension-induced FSGS.[8][9]

    • PAN Model: Puromycin aminonucleoside (PAN) was administered to rats to induce nephrosis.[3][15]

  • Dosing Regimen: AC1903 was administered via intraperitoneal injection, typically at a dose of 50 mg/kg twice daily.[5]

  • Endpoint Analysis:

    • Proteinuria Assessment: Urine was collected to measure protein concentration.[8][9][13][14]

    • Histological Analysis: Kidney sections were stained (e.g., with toluidine blue) to assess glomerular morphology, pseudocyst formation, and podocyte number.[13][14]

    • Electrophysiology: Inside-out patch-clamp recordings were performed on isolated glomeruli to measure TRPC5 channel activity.[13][14]

Experimental_Workflow cluster_invivo In Vivo Studies (AC1903) cluster_invitro In Vitro Studies (SAR7334) model_selection Select Animal Model (e.g., FSGS, Hypertensive) treatment_group Treatment Group (AC1903) model_selection->treatment_group vehicle_group Vehicle Control Group model_selection->vehicle_group dosing Administer Compound (e.g., 50 mg/kg, IP, BID) treatment_group->dosing vehicle_group->dosing endpoints Endpoint Analysis (Proteinuria, Histology, Electrophysiology) dosing->endpoints cell_culture Culture Podocytes injury_induction Induce Injury (e.g., Angiotensin II) cell_culture->injury_induction inhibitor_treatment Co-treat with SAR7334 injury_induction->inhibitor_treatment control_treatment Control Treatment injury_induction->control_treatment invitro_endpoints Endpoint Analysis (Western Blot, Flow Cytometry) inhibitor_treatment->invitro_endpoints control_treatment->invitro_endpoints

Caption: Generalized experimental workflow for in vivo and in vitro studies.

Discussion and Conclusion

SAR7334 and AC1903 are valuable pharmacological tools for investigating the roles of TRPC6 and TRPC5 in kidney disease, respectively. SAR7334 is a highly potent inhibitor of TRPC6 with nanomolar efficacy, making it a precise tool for studying TRPC6-mediated signaling.[1][2][3][4] Its efficacy has been demonstrated in vitro by protecting podocytes from Angiotensin II-induced injury.[10][11]

AC1903, while having a lower potency in the micromolar range, has shown significant in vivo efficacy in multiple, robust models of chronic kidney disease, including FSGS and hypertensive nephropathy.[8][9][13][14] Studies with AC1903 have provided strong evidence for the therapeutic potential of TRPC5 inhibition in suppressing proteinuria and preserving podocyte health.[8][9][13][14]

The choice between SAR7334 and AC1903 for future research will depend on the specific scientific question. For targeted investigation of the TRPC6 pathway, the high potency and selectivity of SAR7334 are advantageous. For preclinical studies aiming to demonstrate broader in vivo efficacy in models of progressive kidney disease, the established track record of AC1903 in multiple animal models provides a strong foundation.

Further research, including direct comparative studies in the same animal models, would be beneficial to delineate the relative contributions and therapeutic potential of inhibiting TRPC5 versus TRPC6 in different etiologies of kidney disease. Such studies will be crucial in guiding the clinical development of TRPC channel inhibitors as a novel therapeutic class for patients with chronic kidney disease.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of SAR7334 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for SAR7334 hydrochloride, a potent and specific TRPC6 inhibitor. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Hazard Assessment and Data
Hazard Data PointValueSource
GHS ClassificationNot classifiedCayman Chemical SDS
Aquatic ToxicitySlightly hazardous for waterCayman Chemical SDS
Acute Toxicity (LD50)Data not availableN/A
Experimental Protocols Referenced

The disposal procedures outlined below are based on established best practices for the management of chemical waste in a laboratory setting. These are general guidelines and should be adapted to comply with the specific regulations of your institution and local authorities.

Step-by-Step Disposal Procedures for this compound

1. Waste Identification and Segregation:

  • Designate a Waste Stream: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be segregated from general laboratory waste.

  • Aqueous vs. Non-Aqueous Waste: If you have solutions of this compound, they should be segregated into aqueous and non-aqueous (e.g., DMSO solutions) waste streams. Do not mix different solvent wastes.

2. Waste Collection and Storage:

  • Use Appropriate Containers: Collect this compound waste in clearly labeled, leak-proof containers that are compatible with the chemical nature of the waste. For solvent-based solutions, use a designated solvent waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent if it is in solution. Indicate the approximate concentration or quantity of the compound.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Use secondary containment to prevent spills.

3. Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE): Contaminated PPE, such as gloves and disposable lab coats, should be placed in a designated solid hazardous waste container.

  • Labware: Disposable labware (e.g., pipette tips, vials) contaminated with this compound should be disposed of as solid chemical waste. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste.

4. Disposal of Empty Containers:

  • Triple Rinsing: To render a container "empty" and suitable for disposal as non-hazardous waste (or recycling, if permitted), it must be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The first rinse should always be collected as hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations and the initial concentration of the compound.

  • Defacing Labels: Before disposing of the rinsed container, deface or remove the original label to prevent confusion.

5. Final Disposal:

  • Engage a Licensed Waste Disposal Service: The final disposal of this compound waste must be handled by a licensed and approved chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

SAR7334_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Segregation & Collection cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Contaminated PPE, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container licensed_disposal Dispose via Licensed Chemical Waste Vendor collect_solid->licensed_disposal collect_liquid->licensed_disposal non_haz_disposal Dispose of Rinsed Container as Non-Hazardous Waste rinse_container->non_haz_disposal After Rinsing & Defacing Label collect_rinsate Collect First Rinsate as Hazardous Waste rinse_container->collect_rinsate collect_rinsate->licensed_disposal

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for Handling SAR7334 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of SAR7334 hydrochloride, a potent research compound.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personnel safety and to maintain a safe research environment. The following procedures and recommendations are based on available Safety Data Sheets (SDS) and general best practices for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate level of PPE required for the specific quantity and form of this compound being handled. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is crucial to prevent exposure.
Solution Preparation - Chemical fume hood or other certified ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling the powder, but the potential for splashes and spills remains. Engineering controls are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate chemical-resistant gloves for the solvent and compoundFocus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.

Experimental Workflow for Safe Handling

A systematic approach is crucial when working with potent compounds like this compound. The following diagram illustrates the key stages of the handling process, from receipt to disposal.

Experimental Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase receipt Receipt & Inventory Log compound, verify integrity, and store appropriately. review Review Safety Information Consult SDS and conduct a risk assessment. receipt->review prepare_area Prepare Work Area Ensure fume hood is certified, decontaminate surfaces, and prepare a spill kit. review->prepare_area don_ppe Don Appropriate PPE Select PPE based on the risk assessment. prepare_area->don_ppe weigh Weighing & Dispensing (in a contained environment) don_ppe->weigh dissolve Solution Preparation (in a fume hood) weigh->dissolve experiment Experimental Use (e.g., in vitro/in vivo) dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose Waste Disposal Segregate and label all waste streams correctly. decontaminate->dispose doff_ppe Doff PPE Remove PPE carefully to avoid self-contamination. dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A flowchart outlining the key procedural steps for safely handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous.

Waste StreamDisposal ProcedureRationale
Unused Solid Compound - Collect in a clearly labeled, sealed container.- Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.To prevent the release of the potent compound into the environment.
Contaminated Sharps (Needles, Syringes, etc.) - Place in a designated, puncture-resistant sharps container labeled as "Hazardous Chemical Waste."- Do not overfill the container.To prevent injuries and ensure proper containment of contaminated sharps.
Contaminated PPE (Gloves, Lab Coat, etc.) - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Assume all disposable items that have come into contact with the compound are contaminated.
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.- The container should be clearly labeled with the chemical name and concentration.To ensure proper segregation and disposal of liquid chemical waste.
Empty Containers - Triple rinse with a suitable solvent.- Collect the rinsate as hazardous waste.- Deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware.To ensure that residual compound is not inadvertently released.

Decontamination Protocol

Thorough decontamination of work surfaces and equipment is essential after handling this compound.

StepProcedureRationale
1. Initial Cleaning - Using absorbent pads, wipe down all surfaces and equipment that may have come into contact with the compound.To remove any visible powder or liquid residue.
2. Decontamination Solution - A common practice for deactivating many pharmaceutical compounds is to use a solution of sodium hypochlorite (B82951) (bleach), followed by a neutralizing agent like sodium thiosulfate.[1] However, the efficacy of this for this compound has not been specifically reported. Consult with your institution's EHS for recommended deactivating solutions.To chemically inactivate the compound.
3. Application - Apply the decontamination solution to the surfaces and allow for the recommended contact time.To ensure sufficient time for the deactivating agent to work.
4. Rinsing - Thoroughly rinse the surfaces with 70% ethanol (B145695) or another suitable solvent, followed by deionized water.To remove the decontamination solution and any remaining residue.
5. Final Wipe Down - Perform a final wipe down with a clean, dry absorbent pad.To ensure surfaces are clean and dry.

Disclaimer: This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) and your institution's established safety protocols. Always consult the most recent SDS for this compound and follow all applicable local, state, and federal regulations. A thorough risk assessment should be performed before undertaking any new procedures involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.